Technical Documentation Center

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
  • CAS: 150787-17-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

Introduction The thiopyrano[4,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with numerous derivatives investigated for their potential as therapeutic agents, notably as kinase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The thiopyrano[4,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, with numerous derivatives investigated for their potential as therapeutic agents, notably as kinase inhibitors in oncology.[1] This guide focuses on the fundamental chemical properties of a core, yet underexplored, member of this family: 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol. While direct experimental data for this specific molecule is sparse in publicly accessible literature, its chemical behavior can be expertly inferred from the well-established chemistry of its constituent functional groups—the 2-mercaptopyrimidin-4-ol moiety and the tetrahydrothiopyran ring—and from studies of its close analogues.

This document serves as a technical primer for researchers, scientists, and drug development professionals, providing insights into the molecule's structure, potential synthesis, tautomeric nature, reactivity, and prospective applications. By grounding our analysis in the principles of heterocyclic chemistry, we aim to provide a robust and predictive overview that can guide future research and exploitation of this promising scaffold.

Molecular Structure and Physicochemical Properties

The core structure of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol consists of a pyrimidine ring fused with a tetrahydrothiopyran ring. The pyrimidine ring is substituted with a sulfanyl (thiol, -SH) group at position 2 and a hydroxyl (-OH) group at position 4.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular FormulaC8H8N2O S2Elemental composition
Molecular Weight216.29 g/mol Based on molecular formula
pKa~7-8 (thiol), ~9-10 (hydroxyl)Analogy to 2-mercaptopyrimidine and pyrimidin-4-ol. The thiol pKa is expected to be lower than aliphatic thiols due to the electron-withdrawing nature of the pyrimidine ring.
SolubilityLow in water, soluble in polar aprotic solvents (e.g., DMSO, DMF)The presence of H-bond donors (-OH, -SH, N-H in tautomers) suggests some polar character, but the fused ring system is largely nonpolar.
AppearanceLikely a solid at room temperatureHigh molecular weight and potential for intermolecular hydrogen bonding.

Tautomerism: A Critical Chemical Feature

A paramount chemical property of this molecule is its capacity to exist in multiple tautomeric forms. The 2-mercaptopyrimidin-4-ol core is known for its complex thione-thiol and keto-enol equilibria.[2][3][4] The relative stability of these tautomers is highly dependent on the physical state (solid, gas) and the solvent environment.[2][3]

The primary tautomeric equilibria involve proton transfer between the exocyclic oxygen/sulfur and the ring nitrogen atoms.

Based on studies of simpler 2-mercaptopyrimidines, the thiol form is generally more stable in the gas phase, while the thione form is favored in polar solvents due to better solvation and intermolecular hydrogen bonding.[2][3] The keto-enol equilibrium of the 4-hydroxy-pyrimidine part similarly favors the keto (pyrimidinone) form in most solvents.[4] Consequently, in polar media such as DMSO or water, the thione-keto tautomer (D) is expected to be the predominant species. The presence of these different tautomers can lead to complex spectroscopic data (e.g., multiple signals in NMR) and diverse reactivity.

Proposed Synthesis

While a specific synthesis for 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol is not documented, a plausible and efficient route can be designed based on established methods for constructing fused pyrimidine systems.[5][6] A logical approach would be a variation of the Gould-Jacobs reaction, starting from a suitably functionalized tetrahydrothiopyran.

Experimental Protocol: Proposed Synthesis

  • Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate. This starting material can be prepared via a Dieckmann condensation of an appropriate acyclic precursor.

  • Step 2: Condensation with Thiourea. The β-ketoester from Step 1 is reacted with thiourea in the presence of a base (e.g., sodium ethoxide in ethanol). This one-pot reaction involves the initial formation of a thiouronium salt followed by intramolecular cyclization and dehydration to form the target pyrimidine ring.

    • To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add thiourea (1.0 equivalent).

    • Stir the mixture until the thiourea dissolves.

    • Add a solution of ethyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 equivalent) in ethanol dropwise.

    • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).

    • The resulting precipitate, the target compound, can be collected by filtration, washed with cold ethanol and water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.

Synthesis start Ethyl 4-oxotetrahydro- 2H-thiopyran-3-carboxylate product 2-sulfanyl-5H,7H,8H- thiopyrano[4,3-d]pyrimidin-4-ol start->product Cyclocondensation reagent Thiourea, NaOEt, EtOH, Reflux

Chemical Reactivity and Stability

The reactivity of this molecule is dictated by its functional groups and the predominant tautomeric forms.

Reactions at the Sulfanyl/Thione Group

The sulfur atom, whether in the thiol or thione form, is highly nucleophilic.[7][8] This makes it susceptible to a variety of electrophilic reactions.

  • S-Alkylation: In the presence of a base, the thiol/thione group can be readily deprotonated to form a thiolate anion, which is an excellent nucleophile. Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) will yield the corresponding 2-(alkylthio) derivatives. This is a common strategy for modifying this position in related heterocyclic systems.

  • Oxidation: Thiols are easily oxidized.[9] Mild oxidizing agents (e.g., iodine, air in the presence of base) can lead to the formation of a disulfide-bridged dimer. Stronger oxidizing agents (e.g., hydrogen peroxide, m-CPBA) can oxidize the sulfur to a sulfonic acid (-SO3H). The sulfur atom in the thiopyran ring can also be oxidized to a sulfoxide or a sulfone under appropriate conditions.

  • Michael Addition: As a strong nucleophile, the thiolate can participate in Michael additions to α,β-unsaturated carbonyl compounds.[7]

Reactions at the Hydroxyl/Keto Group

The reactivity at this position depends on whether it exists as the enol (hydroxyl) or the keto (pyrimidinone) tautomer.

  • O-Alkylation/Acylation: The hydroxyl group of the enol tautomer can be alkylated or acylated, though this may compete with the more nucleophilic sulfur.

  • Halogenation: The pyrimidinone can be converted to a 4-chloro derivative using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5).[5] The resulting 4-chloro-thiopyrano[4,3-d]pyrimidine is a highly valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles (amines, alcohols, thiols) in SNAr reactions to build molecular diversity. This is a key strategy used in the synthesis of many biologically active analogues.[1]

Potential Applications in Drug Discovery

The thiopyrano[4,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry. Numerous derivatives, particularly those with substitutions at the 2 and 4 positions, have been synthesized and evaluated for their biological activities.

  • Kinase Inhibition: A significant body of research has demonstrated that 4-amino substituted thiopyrano[4,3-d]pyrimidines are potent inhibitors of phosphoinositide 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR), which are crucial targets in cancer therapy.[1] The core structure of 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol serves as the foundational template for these inhibitors.

  • Anticancer Agents: By extension, derivatives have shown promising cytotoxicity against a range of cancer cell lines.[10] The ability to easily functionalize the 2 and 4 positions allows for the optimization of structure-activity relationships (SAR) to improve potency and selectivity.[5]

The subject molecule of this guide is a key starting material or intermediate for accessing these more complex and biologically active derivatives. Its synthesis and the subsequent derivatization of its thiol and hydroxyl groups are critical steps in the exploration of this chemical space for new drug candidates.

Applications Core 2-sulfanyl-5H,7H,8H- thiopyrano[4,3-d]pyrimidin-4-ol Intermediate 2-Alkylthio/4-Chloro Intermediates Core->Intermediate Functionalization Derivatives Diverse Library of 4-Amino/Substituted Derivatives Intermediate->Derivatives SNAr Reactions Target Kinase Inhibitors (e.g., PI3K/mTOR) Derivatives->Target Biological Screening Outcome Anticancer Agents Target->Outcome Therapeutic Potential

Conclusion

2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol represents a foundational molecule within a therapeutically significant class of heterocyclic compounds. While direct experimental characterization is lacking, a comprehensive understanding of its chemical properties can be achieved through the lens of established chemical principles. Its rich tautomeric nature and the high reactivity of its sulfanyl and hydroxyl functionalities make it a versatile platform for chemical synthesis. The insights provided in this guide—from its proposed synthesis to its predicted reactivity and central role as a precursor to potent kinase inhibitors—underscore its importance and potential for future research in medicinal chemistry and drug development.

References

  • Unknown. (n.d.). Reactions of Thiols. ResearchGate.
  • Ashalatha, B. V., Narayana, B., Vijaya Raj, K. K., & Suchetha Kumari, N. (2007). Synthesis of some new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[7]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives. European Journal of Medicinal Chemistry, 42(5), 719–728.

  • Unknown. (2025). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. ResearchGate.
  • Unknown. (n.d.). STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS.
  • Unknown. (2006). Reaction mechanism and tautomeric equilibrium of 2-mercaptopyrimidine in the gas phase and in aqueous solution: a combined Monte Carlo and quantum mechanics study. PubMed.
  • Unknown. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate.
  • Unknown. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. MDPI. Retrieved from a relevant scientific publication database.

  • Unknown. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv.
  • Unknown. (2023). Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. PMC.
  • Unknown. (n.d.). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid.
  • Pharmaffiliates. (n.d.). 7-Nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-ol. Retrieved from [Link]

  • Unknown. (n.d.). A Microwave-Enhanced Synthesis and Biological Evaluation of N-Aryl-5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidin-4-amines. SciELO. Retrieved from a relevant scientific publication database.

  • Unknown. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. MDPI.
  • Unknown. (2025). Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[11][12]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. PubMed. Retrieved from a relevant scientific publication database.

  • Unknown. (n.d.). Synthesis of 6-substituted 5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4-diones and 2-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-ones. ResearchGate.
  • Unknown. (2021). Reactions of Thiols. Chemistry Steps.
  • National Center for Biotechnology Information. (n.d.). 2-Mercaptopyrimidine. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 7,8-Dihydro-5H-thiopyrano[4,3-d]pyriMidine-2,4-diol. Retrieved from [Link]

  • NextSDS. (n.d.). 7,8-Dihydro-4-methyl-5H-thiopyrano[4,3-d]pyrimidin-2-amine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of Thiopyrano[4,3-d]pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Profile of Thiopyrano[4,3-d]pyrimidines in Medicinal Chemistry The thiopyrano[4,3-d]pyrimidine scaffold is a privileged heterocycli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Thiopyrano[4,3-d]pyrimidines in Medicinal Chemistry

The thiopyrano[4,3-d]pyrimidine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. These compounds have shown promise as anticancer agents, particularly as inhibitors of crucial signaling pathways like the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][2][3][4][5][6][7][8] The unique three-dimensional structure of the thiopyran ring fused to the pyrimidine core provides a versatile framework for the design of selective and potent inhibitors targeting various enzymes and receptors. The development of novel therapeutics based on this scaffold necessitates a thorough understanding of their structural and electronic properties, which can be elucidated through modern spectroscopic techniques.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of thiopyrano[4,3-d]pyrimidine derivatives. By understanding the core spectroscopic signatures of this important class of molecules, scientists can accelerate the identification, characterization, and development of new therapeutic agents.

Mass Spectrometry (MS) Analysis: Unraveling the Molecular Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of novel thiopyrano[4,3-d]pyrimidine derivatives. Electrospray ionization (ESI) is a commonly employed soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing clear molecular weight information.[1]

Predicted Fragmentation Pathways:

A generalized fragmentation scheme for a substituted 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine can be proposed. The initial fragmentation would likely involve the loss of substituents on the pyrimidine or thiopyran rings. Subsequent fragmentation could involve the cleavage of the thiopyran ring, potentially through the loss of ethylene or other small neutral molecules.

M [M+H]⁺ (Protonated Molecule) F1 Loss of R¹ Substituent M->F1 F2 Loss of R² Substituent M->F2 F3 Thiopyran Ring Cleavage M->F3 F4 Pyrimidine Ring Fragmentation F3->F4

Figure 1: A conceptual diagram illustrating potential mass spectrometry fragmentation pathways for thiopyrano[4,3-d]pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Architecture

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the thiopyrano[4,3-d]pyrimidine scaffold.

¹H NMR Spectroscopy

The proton NMR spectra of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives exhibit characteristic signals for the protons of the thiopyran and pyrimidine rings, as well as any substituents.

  • Thiopyran Ring Protons: The protons on the saturated thiopyran ring typically appear as multiplets in the upfield region of the spectrum. For the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core, the protons at positions 5, 7, and 8 will show distinct chemical shifts and coupling patterns. For instance, in a 2,4-disubstituted derivative, the H-5 protons often appear as a singlet, while the H-7 and H-8 protons appear as triplets, integrating to two protons each.[1]

  • Pyrimidine Ring Protons: The chemical shift of the pyrimidine proton (at C-4a or C-8a, depending on the substitution) will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atoms.

  • Substituent Protons: The signals for the protons of substituent groups will appear in their characteristic regions of the spectrum. For example, the protons of a morpholine substituent are typically observed as two multiplets around 3.7 ppm.[1]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are generally observed in the downfield region of the spectrum (typically > 150 ppm) due to the influence of the electronegative nitrogen atoms.

  • Thiopyran Ring Carbons: The sp³ hybridized carbons of the thiopyran ring will appear in the upfield region of the spectrum.

  • Substituent Carbons: The chemical shifts of the substituent carbons will be dependent on their chemical nature.

Table 1: Representative ¹H NMR Spectroscopic Data for 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives

Compound/SubstituentH-5 (ppm)H-7 (ppm)H-8 (ppm)Other Characteristic Signals (ppm)Reference
2,4-dichloro3.81 (s, 2H)3.23 (t, 2H)2.96 (t, 2H)-[1]
2-hydrazinyl-4-morpholino4.07 (s, 2H)2.89 (t, 2H)3.54 (s, 2H)7.66 (s, 1H, NH), 3.70 (m, 4H, morpholine), 3.18 (s, 4H, morpholine)[1]
2,4-diol3.39 (s, 2H)2.80 (t, 2H)2.57 (t, 2H)11.10 (s, 1H, OH), 10.75 (s, 1H, OH)[1]

Table 2: Representative ¹³C NMR Spectroscopic Data for 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives

Compound/SubstituentC-2C-4C-4aC-5C-7C-8C-8aOther Characteristic SignalsReference
2-((5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)165.87162.75109.0349.1726.2526.07160.33155.77, 150.21, 140.53, 129.16, 128.90, 128.83, 128.11, 128.04, 116.25, 116.03, 115.78, 115.57, 66.28, 62.10, 42.32[6]

Experimental Protocols: A Practical Approach

The synthesis of thiopyrano[4,3-d]pyrimidine derivatives often involves a multi-step sequence starting from readily available materials. A general and illustrative protocol for the synthesis and characterization of a 2,4-disubstituted 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine is provided below.

Synthesis of 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine

Step 1: Synthesis of Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate This step typically involves an intramolecular Dieckmann condensation of a suitable precursor like dimethyl 3,3'-thiodipropionate.

Step 2: Synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol The keto-ester from the previous step is cyclized with urea in the presence of a base like sodium ethoxide to form the pyrimidine ring.[1]

Step 3: Synthesis of 2,4-dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine The diol is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to yield the dichloro derivative, which serves as a versatile intermediate for further functionalization.[1]

Start Dimethyl 3,3'-thiodipropionate Step1 Dieckmann Condensation (NaH, THF) Start->Step1 Intermediate1 Methyl 4-oxotetrahydro-2H- thiopyran-3-carboxylate Step1->Intermediate1 Step2 Cyclization with Urea (NaOEt, EtOH) Intermediate1->Step2 Intermediate2 7,8-dihydro-5H-thiopyrano[4,3-d] pyrimidine-2,4-diol Step2->Intermediate2 Step3 Chlorination (POCl₃) Intermediate2->Step3 Product 2,4-dichloro-7,8-dihydro-5H- thiopyrano[4,3-d]pyrimidine Step3->Product

Figure 2: A workflow diagram illustrating the synthesis of a key thiopyrano[4,3-d]pyrimidine intermediate.

Spectroscopic Characterization Workflow

Once a target compound is synthesized and purified, a standard workflow is followed for its spectroscopic characterization.

Sample Purified Compound MS Mass Spectrometry (ESI-MS) - Determine Molecular Weight - Analyze Fragmentation Sample->MS NMR1H ¹H NMR Spectroscopy - Identify Proton Environments - Determine Coupling Sample->NMR1H NMR13C ¹³C NMR Spectroscopy - Identify Carbon Environments Sample->NMR13C Structure Structure Elucidation MS->Structure NMR1H->Structure NMR13C->Structure

Figure 3: A typical workflow for the spectroscopic characterization of synthesized thiopyrano[4,3-d]pyrimidine derivatives.

Conclusion: Empowering Drug Discovery through Spectroscopic Insight

The thiopyrano[4,3-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. A profound understanding of the spectroscopic characteristics of these molecules is paramount for their efficient synthesis, purification, and structural confirmation. This guide has provided a foundational overview of the key NMR and MS features of thiopyrano[4,3-d]pyrimidine derivatives, supplemented with practical experimental considerations. By leveraging this spectroscopic knowledge, researchers can confidently advance their drug discovery programs and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. In 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2015). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. Bioorganic & medicinal chemistry, 23(1), 113-125.
  • Zhu, W., Xu, S., Sun, C., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & medicinal chemistry, 24(16), 3845-3855.
  • Gou, S., Huang, W., & Chen, F. (2012). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. Magnetic resonance in chemistry: MRC, 50(9), 646–650.
  • Xu, S., Sun, C., Wu, C., Wu, J., Xu, M., Zhao, H., ... & Zhu, W. (2016). Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety. Bioorganic & medicinal chemistry, 24(16), 3845-3855.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2014). Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Bioorganic & medicinal chemistry, 22(24), 6809-6820.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Li, Y., De Clercq, E., & Pan, W. (2021). Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles. Journal of Medicinal Chemistry, 64(17), 13086-13103.
  • Kumar, D., Singh, R., & Singh, J. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Der Pharma Chemica, 3(6), 498-503.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1883.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. In 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).
  • Zheng, Y., Ma, Z., Zhang, X., Yang, N., & Yang, G. (2011). Synthesis of 3-substitutedmethylene-2H-thiopyrano[2,3-b] Pyridine-4(3H)-ones and Their Antifungal Activity In Vitro.
  • Wang, P., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zhu, W. (2015). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. In 5th International Conference on Education, Management, Information and Medicine (EMIM 2015).

Sources

Foundational

The Bioactivity and Synthetic Logic of the Thiopyrano[4,3-d]pyrimidine Pharmacophore: A Comprehensive Technical Guide

Executive Summary In contemporary drug discovery, the fusion of heterocyclic rings often yields "privileged scaffolds" capable of interacting with multiple biological targets. The thiopyrano[4,3-d]pyrimidine core represe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the fusion of heterocyclic rings often yields "privileged scaffolds" capable of interacting with multiple biological targets. The thiopyrano[4,3-d]pyrimidine core represents a masterclass in such rational design. By fusing a sulfur-containing thiopyran ring with a pyrimidine system, medicinal chemists have unlocked a highly versatile pharmacophore. The sulfur atom imparts unique lipophilicity and electron-donating properties, enabling deep penetration into the hydrophobic pockets of kinases and viral transcriptases, while the pyrimidine nitrogen atoms serve as critical hydrogen-bond acceptors.

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality behind the bioactivity of thiopyrano[4,3-d]pyrimidines, summarize their quantitative efficacy, and provide a self-validating synthetic protocol for their generation.

Mechanistic Architecture: Target-Specific Bioactivities

Oncology: Dual PI3K/mTOR and Multikinase Inhibition

The dysregulation of the PI3K/Akt/mTOR signaling pathway is a hallmark of numerous malignancies, driving uncontrolled cellular proliferation and angiogenesis. Thiopyrano[4,3-d]pyrimidine derivatives, particularly those bearing a 4-morpholino substitution, have emerged as highly potent dual inhibitors of PI3Kα and mTOR[1].

Mechanistic Causality: The morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the valine hinge residue in the ATP-binding pocket of PI3Kα. Concurrently, the thiopyran system provides the necessary steric bulk and lipophilicity to stabilize the molecule within the deep hydrophobic cleft of the mTOR kinase domain. For instance, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a chromone moiety have demonstrated exceptional cytotoxicity against A549, PC-3, and MCF-7 cell lines, with IC50 values against mTOR reaching as low as 0.80–1.1 μM 1[1] 2[2].

Beyond the PI3K/mTOR axis, pyrido-fused and benzothiopyrano[4,3-d]pyrimidines act as multitargeted tyrosine kinase inhibitors (MTKIs), specifically showing high affinity for the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary driver of tumor angiogenesis 3[3].

PI3K_mTOR RTK Receptor Tyrosine Kinase (VEGFR-2) PI3K PI3Kα Kinase RTK->PI3K Activation AKT Akt (Protein Kinase B) PI3K->AKT Phosphorylation mTOR mTOR Complex AKT->mTOR Activation Proliferation Tumor Proliferation & Angiogenesis mTOR->Proliferation Cell Cycle Progression Inhibitor Thiopyrano[4,3-d]pyrimidine Pharmacophore Inhibitor->RTK Kinase Inhibition Inhibitor->PI3K Kinase Inhibition Inhibitor->mTOR Kinase Inhibition

Fig 1: Multi-target inhibition of the PI3K/Akt/mTOR and VEGFR-2 pathways by the pharmacophore.
Virology: Next-Generation HIV-1 NNRTIs

In the realm of antiviral therapeutics, the dihydrothiopyrano[4,3-d]pyrimidine scaffold has been utilized via rational scaffold hopping from established drugs like etravirine.

Mechanistic Causality: First-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) often fail due to rapid viral mutations (e.g., Y181C, K103N) and off-target hERG channel toxicity. The incorporation of the flexible, sulfur-containing dihydrothiopyrano ring allows the molecule to "wobble" within the allosteric pocket of the HIV-1 reverse transcriptase. This conformational adaptability maintains binding affinity even when the pocket mutates, yielding exceptional antiviral activities (EC50 = 4.44–54.5 nM) and vastly improved resistance profiles while mitigating cardiotoxicity 4[4].

Quantitative Efficacy Data

To provide a clear comparative landscape, the following table summarizes the quantitative bioactivity of distinct thiopyrano[4,3-d]pyrimidine classes across various therapeutic targets.

Derivative ClassPrimary Target(s)Tested Cell Line / Viral StrainPotency (IC50 / EC50)Key Structural Feature
4-Morpholino-Chromone PI3Kα / mTORA549, PC-3, HeLaIC50 = 0.92 – 1.1 μMC-6 carboxyl substitution enhances binding[1].
Pyrido-Fused Analogues VEGFR-2HL-60IC50 = 16 nM2-phenylamino substitution drives kinase affinity[3].
Dihydrothiopyrano NNRTIs HIV-1 RTWild-type HIV-1 (IIIB)EC50 = 4.44 – 54.5 nMScaffold hopping reduces hERG toxicity (CC50 = 284 μM)[4].

Synthetic Logic and Protocols

Reaction Design: Microwave-Assisted Multicomponent Synthesis

The traditional synthesis of fused pyrimidines often suffers from harsh conditions, long reaction times, and poor atom economy. A modern, field-proven approach utilizes a microwave-assisted three-component reaction involving an aldehyde, tetrahydrothiopyran-4-one, and an amidine 5[5].

Causality of Reagents & Conditions:

  • Base/Solvent Choice (t-BuOK in t-BuOH): Potassium tert-butoxide is a sterically hindered base. It efficiently deprotonates the tetrahydrothiopyran-4-one to initiate the Knoevenagel condensation with the aldehyde without acting as a competing nucleophile.

  • Microwave Irradiation: The subsequent [3+3] cycloaddition and the highly entropically demanding 1,5- and 1,3-hydrogen transfers are significantly accelerated by microwave heating, overcoming activation energy barriers that would otherwise require hours of conventional refluxing[5].

Synthesis A Aldehyde B Tetrahydrothiopyran-4-one C Amidine MW Microwave Irradiation (t-BuOH, t-BuOK) Int1 2,6-dibenzylidene Intermediate MW->Int1 Int2 [3+3] Cycloaddition Int1->Int2 + Amidine Addition Product Thiopyrano[4,3-d]pyrimidine Core Int2->Product 1,5- & 1,3-Hydrogen Transfer AB AB AB->MW Knoevenagel Condensation

Fig 2: Microwave-assisted three-component synthesis workflow for thiopyrano[4,3-d]pyrimidines.
Step-by-Step Self-Validating Protocol

Objective: Synthesis of a substituted 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core.

Step 1: Reaction Assembly

  • In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add tetrahydrothiopyran-4-one (1.0 mmol) and the desired aromatic aldehyde (2.0 mmol).

  • Add the selected amidine hydrochloride (1.2 mmol).

  • Suspend the mixture in anhydrous tert-butanol (t-BuOH, 3.0 mL) and add potassium tert-butoxide (t-BuOK, 2.5 mmol). Note: The excess base is required to neutralize the amidine hydrochloride and drive the condensation.

Step 2: Microwave Irradiation

  • Seal the vial with a Teflon-lined crimp cap.

  • Place the vial in a dedicated microwave synthesizer. Program the system to ramp to 110 °C over 2 minutes, and hold at 110 °C for 15–20 minutes under dynamic stirring.

  • Allow the vial to cool to room temperature via compressed air cooling.

Step 3: Workup and Isolation

  • Quench the reaction mixture by pouring it into 15 mL of ice-cold distilled water.

  • Extract the aqueous layer with ethyl acetate (3 × 15 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Step 4: Analytical Validation (Quality Control) A protocol is only as good as its validation. To confirm successful cyclization:

  • TLC: Ensure a single spot with an Rf distinct from the starting aldehyde and ketone.

  • ¹H NMR (DMSO-d6 or CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the emergence of the highly deshielded pyrimidine aromatic proton (typically a sharp singlet around δ 8.5–9.0 ppm).

  • HRMS: Confirm the exact mass corresponding to the [M+H]⁺ ion of the target thiopyrano[4,3-d]pyrimidine structure.

References

  • Sun, C., Chen, C., Xu, S., Wang, J., Zhu, Y., Kong, D., ... & Zhu, W. (2016). Synthesis and anticancer activity of novel 4-morpholino-7, 8-dihydro-5H-thiopyrano[4, 3-d] pyrimidine derivatives bearing chromone moiety. Bioorganic & Medicinal Chemistry, 24(16), 3862-3869. 1

  • Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. (2014). PubMed. 2

  • Salerno, S., et al. (2019). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. PMC. 3

  • Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles. (2021). Journal of Medicinal Chemistry. 4

  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. (2021). Beilstein Journals. 5

Sources

Exploratory

The Thiopyrano[4,3-d]pyrimidine Scaffold: A Versatile Pharmacophore for Next-Generation Kinase and Reverse Transcriptase Inhibitors

Executive Summary The pursuit of highly selective, multi-targeted therapeutics requires chemical scaffolds capable of precise spatial orientation within complex enzymatic binding pockets. The thiopyrano[4,3-d]pyrimidine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of highly selective, multi-targeted therapeutics requires chemical scaffolds capable of precise spatial orientation within complex enzymatic binding pockets. The thiopyrano[4,3-d]pyrimidine core has emerged as a privileged pharmacophore in rational drug design. Its rigid, planar framework mimics endogenous purines, offering exceptional shape complementarity within the ATP-binding hinge regions of kinases and the allosteric sites of viral polymerases.

This technical whitepaper explores the therapeutic potential of thiopyrano[4,3-d]pyrimidine derivatives, focusing on their proven efficacy as oncology multikinase inhibitors (PI3K/mTOR, VEGFR-2) and highly resilient antiviral agents (HIV-1 NNRTIs). Furthermore, we detail the self-validating experimental workflows required to accurately profile these compounds in preclinical settings.

Oncology: Targeting the PI3K/mTOR Signaling Axis

Mechanistic Rationale

Hyperactivation of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a hallmark of numerous solid tumors and hematological malignancies. Morpholine-substituted thiopyrano[4,3-d]pyrimidine derivatives have been rationally designed to exploit this vulnerability. The morpholine oxygen acts as a critical hydrogen-bond acceptor, interacting directly with the valine residues in the hinge region of PI3Kα and mTOR kinase domains, effectively outcompeting endogenous ATP 12.

PI3K_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits mTOR mTORC1/2 (Target) AKT->mTOR Activates Proliferation Cell Survival mTOR->Proliferation Promotes Inhibitor Thiopyrano[4,3-d]pyrimidines Inhibitor->PI3K Inhibitor->mTOR

Fig 1. PI3K/mTOR signaling cascade and dual-inhibition points by thiopyrano[4,3-d]pyrimidines.

Self-Validating Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo)

To accurately quantify the IC50 of these derivatives, a luminescence-based ADP detection assay is preferred. This protocol is designed with built-in redundancies to ensure data trustworthiness.

  • Reagent Preparation & ATP Optimization: Prepare the kinase buffer. Causality: The ATP concentration must be calibrated precisely to the Km​ of the specific kinase (e.g., PI3Kα). Utilizing ATP at Km​ ensures the assay is highly sensitive to competitive inhibitors, preventing false negatives that occur when excess ATP outcompetes the compound.

  • Compound Serial Dilution: Perform a 10-point, 3-fold serial dilution of the thiopyrano[4,3-d]pyrimidine compound in DMSO. Causality: Maintaining a constant final DMSO concentration (typically 1%) across all wells prevents solvent-induced enzyme denaturation, while a 10-point curve guarantees the capture of a full sigmoidal dose-response for accurate IC50 calculation.

  • Kinase Reaction Setup: Combine the enzyme, substrate, and compound. Include a known positive control (e.g., GDC-0941) and a vehicle-only negative control. Causality: These controls establish a 100% activity baseline and a 0% activity floor, allowing for the calculation of the Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and HTS readiness.

  • Luminescent Detection: Add the ADP-Glo reagent to terminate the reaction and deplete unreacted ATP, followed by the detection reagent to convert ADP to ATP for luciferase-mediated luminescence. Causality: This method directly measures kinase activity independent of the substrate type and eliminates interference from auto-fluorescent small molecules.

Oncology: Multikinase and VEGFR-2 (KDR) Inhibition

Beyond the PI3K/mTOR axis, pyrido-fused thiopyrano[4,3-d]pyrimidines exhibit potent antiproliferative effects by acting as multitargeted kinase inhibitors (MTKIs) 3. Angiogenesis, driven primarily by VEGFR-2 (KDR), is a critical target. Molecular docking reveals that the nitrogen at the 3-position of the scaffold and the adjacent 2-anilino NH establish a crucial double hydrogen bond with the backbone NH and CO of Cys919 in the VEGFR-2 hinge region.

Quantitative Data Summary
Compound Class / DerivativePrimary Target(s)Key Biological ActivitySelectivity / Safety ProfileRef
Pyrido-thiopyrano[4,3-d]pyrimidines (e.g., 3b, 3i, 3j)VEGFR-2 (KDR), MultikinasePotent antiproliferative effect on HeLa, A-431, MSTO-211HMulti-targeted, high cytotoxicity3
Indole-hydrazone derivative (Cmpd 1)mTOR Kinase47.0% mTOR inhibition at 10 μMModerate activity against H460 cells (39.6% inh.)1
Dihydrothiopyrano[4,3-d]pyrimidine (Cmpd 20a)HIV-1 Reverse TranscriptaseEC50 = 4.44–54.5 nM (Wild-type & Mutants)CC50 = 284 μM; SI = 5210–639924
Pyrazoline-bearing derivative (Cmpd 8d)PI3Kα KinaseCytotoxicity against A549, PC-3, MCF-7, HepG2Improved over lead BMCL-200908069-12

Virology: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Mechanistic Rationale

First-generation NNRTIs (e.g., Nevirapine, Efavirenz) frequently fail due to rapid viral mutation (e.g., L100I, K103N) within the NNRTI-binding pocket (NNIBP). By employing scaffold hopping and molecular hybridization, dihydrothiopyrano[4,3-d]pyrimidine derivatives have been engineered to possess unique conformational flexibility. This allows the compound to adapt to the mutated NNIBP without losing binding affinity, yielding exceptionally potent antiviral activities (EC50 = 4.44–54.5 nM) and improved resistance profiles against double-mutant strains like RES056 4.

HIV_Workflow Comp Compound Library Cells MT-4 Cell Culture HIV-1 Infection Comp->Cells Treat Incubation Incubation (5 Days) Cells->Incubation MTT MTT Viability Assay Incubation->MTT Analysis Calculate EC50 & CC50 MTT->Analysis Validation Selectivity Index (SI) Analysis->Validation Hit Progression

Fig 2. Phenotypic screening workflow for evaluating HIV-1 NNRTI efficacy and cytotoxicity.

Self-Validating Protocol: Phenotypic Anti-HIV Assay and Resistance Profiling

To ensure that cell death is attributed to viral cytopathic effect (CPE) rather than compound toxicity, a dual-plate MTT viability assay is required.

  • Cell Seeding & Infection: Seed MT-4 cells into 96-well plates. Infect half the plates with wild-type HIV-1 (IIIB) and mutant strains (e.g., RES056) at a standardized Multiplicity of Infection (MOI). Causality: MT-4 cells are highly susceptible to HIV-1 induced CPE. Standardizing the MOI ensures that the viral load is consistent, making the EC50 values reproducible across different screening batches.

  • Parallel Compound Treatment: Treat both the infected plates and the parallel uninfected plates with the same serial dilutions of the target compounds. Causality: The uninfected plate serves as an internal control to measure intrinsic compound cytotoxicity (CC50). This self-validating step is critical; a compound that kills the host cell will artificially appear to halt viral replication.

  • Incubation & MTT Readout: Incubate for 5 days at 37°C. Add MTT reagent, lyse cells, and read absorbance at 540nm. Causality: MTT measures mitochondrial reductase activity, which directly correlates with the number of viable cells. In infected plates, high absorbance indicates protection from viral CPE.

  • Data Synthesis (Selectivity Index): Calculate the Selectivity Index (SI = CC50 / EC50). Causality: An SI > 1000 (such as the SI of 5210–63992 observed for compound 20a) confirms that the therapeutic window is massive, validating the compound as a true, target-specific antiviral rather than a general cytotoxin.

Conclusion

The thiopyrano[4,3-d]pyrimidine scaffold is a highly adaptable chemical foundation. By altering peripheral substitutions—such as adding morpholine rings for PI3K/mTOR targeting, anilino groups for VEGFR-2 inhibition, or utilizing dihydro-variants for HIV-1 reverse transcriptase—medicinal chemists can selectively tune the biological activity of these molecules. When coupled with rigorous, self-validating phenotypic and biochemical assays, this scaffold presents a highly promising avenue for the development of next-generation therapeutics.

References

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: ACS Medicinal Chemistry Letters URL
  • Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone Source: Atlantis Press URL
  • Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles Source: Journal of Medicinal Chemistry URL
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold Source: PMC URL

Sources

Foundational

In Silico Modeling and Rational Design of Thiopyrano[4,3-d]pyrimidine Kinase Inhibitors: A Comprehensive Technical Guide

Executive Summary & Structural Rationale The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. Among the diverse chemical spaces explored, the thiopyrano[4,3-d]p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The pursuit of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted oncology. Among the diverse chemical spaces explored, the thiopyrano[4,3-d]pyrimidine scaffold has emerged as a privileged pharmacophore. As a Senior Application Scientist, I have observed that the success of this scaffold is not serendipitous; it is governed by strict stereochemical and thermodynamic principles.

The Causality of the Scaffold: Why thiopyrano[4,3-d]pyrimidine? The pyrimidine core acts as a bioisostere for the adenine ring of ATP. It is structurally primed to form critical bidentate hydrogen bonds with the highly conserved hinge region of kinases (e.g., Val851 in PI3Kα and Val2240 in mTOR). Meanwhile, the fused thiopyran ring introduces a sulfur atom that alters the local electron density and forces a specific puckered conformation. This unique geometry optimally vectors substituents at the C2 and C4 positions—most notably, a morpholine ring at C4—deep into the hydrophobic specificity and ribose-binding pockets of the kinase [1].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AKT AKT PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Drives mTORC2 mTORC2 mTORC2->AKT Phosphorylates Inhibitor Thiopyrano[4,3-d]pyrimidine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Diagram 1: PI3K/AKT/mTOR signaling pathway and thiopyrano[4,3-d]pyrimidine inhibition nodes.

Quantitative Structure-Activity Relationship (QSAR) Insights

Before initiating de novo in silico design, it is critical to ground our models in empirical data. Recent literature demonstrates the versatility of the thiopyrano[4,3-d]pyrimidine core across multiple targets, including dual PI3Kα/mTOR inhibition [1][4] and VEGFR-2 antagonism [3]. Furthermore, modifications such as the addition of a chromone moiety have been shown to drastically enhance cytotoxicity against solid tumor cell lines [2].

Table 1: In Vitro Kinase and Cellular Inhibition Profiles of Key Derivatives

Compound DesignationPrimary Target(s)IC50 (µM)Key Structural FeatureReference
Compound 11 PI3Kα / mTOR6.72 / 0.94Aryl pyridine urea at C2Zhu et al. [1]
Compound 10j PI3Kα / mTOR0.92 / 1.10Chromone moiety at C6Sun et al. [2]
Compound 3b VEGFR-20.0162-anilino substitutionSalerno et al.[3]

Analysis: The data reveals a clear causality: substituting the C2 position with extended hydrogen-bond donors (like aryl ureas) significantly improves mTOR affinity, whereas bulky hydrophobic groups at C6 (like chromone) enhance cell permeability and PI3Kα engagement.

In Silico Modeling Workflow: A Self-Validating Protocol

To rationally design next-generation thiopyrano[4,3-d]pyrimidine inhibitors, we must employ a rigorous, self-validating computational workflow. Docking scores alone are insufficient; they must be coupled with Molecular Dynamics (MD) to account for induced-fit conformational changes.

InSilicoWorkflow Start Target Preparation Docking Molecular Docking Start->Docking LigandPrep Ligand Preparation LigandPrep->Docking Scoring Consensus Scoring Docking->Scoring MD Molecular Dynamics (MD) Scoring->MD MMGBSA MM/GBSA Free Energy MD->MMGBSA Lead Lead Optimization MMGBSA->Lead

Diagram 2: Self-validating in silico workflow for kinase inhibitor discovery and optimization.

Step-by-Step Methodology

Phase 1: Target and Ligand Preparation

  • Protein Processing: Retrieve the high-resolution crystal structures of PI3Kα (e.g., PDB: 4JPS) and mTOR (e.g., PDB: 4JT6).

  • Protonation State Assignment: Use tools like Epik to assign protonation states at pH 7.4. Causality: Kinase hinge regions are highly sensitive to the protonation state of the ligand; an incorrect state will abolish the predicted bidentate hydrogen bonds.

  • Ligand Minimization: Generate 3D conformers of the thiopyrano[4,3-d]pyrimidine library using the OPLS4 force field.

Phase 2: High-Throughput Molecular Docking

  • Grid Generation: Center the receptor grid on the co-crystallized ligand, ensuring a bounding box of at least 20 Å to capture the solvent-exposed regions.

  • Self-Validation (Cross-Docking): Critical Step. Extract the native ligand and re-dock it into the generated grid. The system is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å. If this fails, grid parameters must be adjusted.

  • Screening: Execute Extra Precision (XP) docking for the designed library.

Phase 3: Molecular Dynamics (MD) Simulations Causality: Static docking ignores the flexibility of the kinase activation loop. MD allows the thiopyran ring to dynamically settle into the hydrophobic pocket.

  • System Solvation: Embed the top-scoring complex in an explicit TIP3P water box and neutralize with Na+/Cl- ions.

  • Production Run: Execute a 100 ns production run under NPT ensemble conditions (300 K, 1 bar).

  • Self-Validation (Trajectory Equilibration): Calculate the RMSD of the protein backbone. The simulation is self-validated if the RMSD plateaus (fluctuations < 0.2 nm) after the first 20 ns. A continuously drifting RMSD indicates an unstable, false-positive docking pose.

Phase 4: MM/GBSA Free Energy Calculations

  • Thermodynamic Ranking: Extract frames from the final 20 ns of the MD trajectory. Calculate the binding free energy (ΔG_bind) using the MM/GBSA method. Causality: This step accounts for desolvation penalties, providing a far more accurate thermodynamic ranking than raw docking scores.

Experimental Validation (In Vitro Translation)

Computational models are hypotheses; in vitro assays are the definitive proof. To validate the in silico hits, the following self-validating biochemical protocol must be executed.

Step-by-Step ADP-Glo Kinase Assay Protocol

Causality: The ADP-Glo assay measures the generation of ADP (ATP consumption), directly validating the ATP-competitive nature of the thiopyrano[4,3-d]pyrimidine designs.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized thiopyrano[4,3-d]pyrimidine hits in DMSO (10-point curve, 1:3 dilutions).

  • Enzyme Reaction: Incubate 10 µL of recombinant PI3Kα or mTOR with 5 µL of the compound for 15 minutes at room temperature.

  • Initiation: Add 10 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 25 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40-minute incubation). Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using a known positive control (e.g., PI-103) and a DMSO negative control.

    • Validation Metric: A Z'-factor > 0.6 validates the assay's robustness. Only then can the IC50 values of the novel compounds be considered statistically significant.

References

  • Title: Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors Source: ResearchGate (Originally published in European Journal of Medicinal Chemistry) URL: [Link]

  • Title: Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety Source: PubMed (Originally published in Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: PubMed Central (PMC) (Originally published in ACS Medicinal Chemistry Letters) URL: [Link]

  • Title: Overview of Research into mTOR Inhibitors Source: MDPI (Molecules) URL: [Link]

Protocols & Analytical Methods

Method

Synthetic Route to 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol: A Comprehensive Protocol for Pyrimidine Annulation

Abstract & Scope The fused bicyclic compound 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (CAS: 150787-17-0) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The fused bicyclic compound 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (CAS: 150787-17-0) is a highly versatile heterocyclic building block. It serves as a critical intermediate in the synthesis of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 therapy[1] and is the core scaffold for tankyrase inhibitors such as XAV-939, which modulate the Wnt/β-catenin signaling pathway[2].

This application note details a robust, scalable, and self-validating synthetic protocol for its preparation via a base-catalyzed cyclocondensation between a cyclic β-keto ester and thiourea.

Mechanistic Rationale & Design

The synthesis relies on the annulation of a pyrimidine ring onto a pre-existing thiopyran scaffold. The chosen electrophile is methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate , a cyclic β-keto ester typically derived from a Dieckmann condensation[3].

The reaction proceeds via a two-step tandem sequence:

  • Imine Formation: The strong alkoxide base (NaOMe) deprotonates thiourea, enhancing its nucleophilicity. The primary amine of thiourea attacks the highly electrophilic C4-ketone of the thiopyran ring, forming an intermediate imine/enamine.

  • Intramolecular Amidation: The secondary amine of the intermediate attacks the adjacent C3-ester. This intramolecular ring closure expels methanol, forming the fused pyrimidine ring.

Causality in Reagent Selection: Anhydrous methanol is deliberately selected as the solvent alongside sodium methoxide. Matching the alkoxide base to the ester's leaving group (methyl) prevents transesterification side-reactions that would generate mixed ester impurities and complicate downstream purification.

Mechanism Thiourea Thiourea (Bis-nucleophile) Deprot Base Activation (NaOMe) Thiourea->Deprot BetaKeto β-Keto Ester (Electrophile) Imine Imine/Enamine Intermediate BetaKeto->Imine Deprot->Imine Attack C4 Ketone Cyclization Intramolecular Amidation Imine->Cyclization Attack C3 Ester (- MeOH) Product Fused Pyrimidin-4-ol Core Cyclization->Product Tautomerization

Logical mechanistic pathway of the base-catalyzed pyrimidine annulation.

Reagents & Materials

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Role in Synthesis
Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate 174.221.0 eq1.74 gElectrophile (Starting Material)
Thiourea 76.121.2 eq0.91 gBis-nucleophile
Sodium Methoxide (NaOMe) 54.022.0 eq1.08 gBase / Activator
Anhydrous Methanol 32.04-25.0 mLSolvent
1 M Hydrochloric Acid (aq) 36.46~2.5 eqAs neededAcidifying / Precipitating Agent

Step-by-Step Experimental Protocol

Phase 1: Base Activation
  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (Nitrogen or Argon).

  • Solvent & Base: Add 25.0 mL of anhydrous methanol to the flask. Cool the flask to 0 °C using an ice bath. Slowly add 1.08 g of sodium methoxide (2.0 eq) in small portions to prevent exothermic solvent boiling.

  • Nucleophile Activation: Add 0.91 g of thiourea (1.2 eq) to the basic solution. Stir for 15 minutes at room temperature.

    • Causality: This pre-stirring period ensures the complete deprotonation of thiourea, maximizing the concentration of the highly reactive thiolate/amide anion before the electrophile is introduced.

Phase 2: Cyclocondensation
  • Electrophile Addition: Slowly add 1.74 g of methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate (1.0 eq) dropwise over 10 minutes.

  • Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 12–16 hours.

    • Causality: While the initial imine formation occurs readily at room temperature, the subsequent intramolecular amidation (ring closure) is thermodynamically demanding. Extended reflux provides the necessary activation energy to drive the cyclization to completion.

Phase 3: Workup and pH-Controlled Isolation
  • Solvent Removal: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to yield a crude solid.

  • Aqueous Reconstitution: Dissolve the crude residue in 30 mL of distilled water.

    • Causality: At this highly basic pH, the target compound exists as a doubly deprotonated sodium salt (thiolate/enolate), making it highly water-soluble, while organic impurities remain insoluble and can be filtered off if necessary.

  • Precipitation: Place the aqueous solution in an ice bath. Slowly add 1 M HCl dropwise under vigorous stirring until the pH reaches 4.0–5.0.

    • Causality: The pKa of the pyrimidin-4-ol dictates that at pH 4-5, the molecule is fully protonated and neutral. Reaching this isoelectric point minimizes aqueous solubility, driving the rapid crystallization of the product.

  • Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake sequentially with cold water (2 × 10 mL) and cold ethanol (1 × 10 mL).

    • Causality: Cold water removes inorganic salts (NaCl) and unreacted thiourea. Cold ethanol removes unreacted organic starting materials and oxidized disulfide byproducts without dissolving the target pyrimidin-4-ol core.

  • Drying: Dry the solid under high vacuum at 45 °C for 12 hours to afford the target compound as an off-white to pale yellow solid.

Workflow N1 1. Reagent Mixing β-Keto Ester + Thiourea N2 2. Base Addition NaOMe in Anhydrous MeOH N1->N2 N3 3. Cyclocondensation Reflux (65 °C) for 12-16 h N2->N3 Heat N4 4. Solvent Removal Evaporate & Dissolve in H2O N3->N4 IPC Check N5 5. pH-Controlled Precipitation Acidify to pH 4-5 (aq. HCl) N4->N5 Dropwise Acid N6 6. Isolation & QC Filtration, Washing & Drying N5->N6

Step-by-step experimental workflow for synthesizing the target compound.

Self-Validating System: In-Process Controls (IPC)

To ensure the trustworthiness of the protocol, the following self-validation checks must be performed during execution:

  • IPC 1 (Reaction Completion): At the 12-hour mark, sample 50 µL of the reaction mixture, quench in 0.5 mL of pH 4 buffer, and extract with dichloromethane. Analyze via TLC (DCM:MeOH 9:1). The disappearance of the UV-active β-keto ester spot confirms completion. If starting material persists, add an additional 0.2 eq of NaOMe and reflux for 3 more hours.

  • IPC 2 (Precipitation Validation): During acidification (Step 8), use a calibrated pH meter rather than pH paper. If the pH drops below 3.0, the basic nitrogen atoms on the pyrimidine ring may become protonated, forming a water-soluble hydrochloride salt and drastically reducing the isolated yield.

Analytical Characterization

The synthesized 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol should be validated against the following expected analytical metrics:

Analytical TechniqueParameterExpected Observation
LC-MS (ESI+) Mass-to-Charge Ratio[M+H]⁺ peak at m/z 201.0
¹H NMR (400 MHz, DMSO-d₆) Thiopyran CH₂ ProtonsMultiplets around δ 2.70 - 3.50 ppm (Integration: 6H)
¹H NMR (400 MHz, DMSO-d₆) Exchangeable ProtonsBroad singlets > δ 11.0 ppm (Corresponds to SH/OH/NH tautomers)
TLC (DCM:MeOH 9:1) Retention Factor (Rf)~0.35 (Strongly UV active at 254 nm)

References

  • Wang, Z., et al. "Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles." Journal of Medicinal Chemistry, 2021.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135418940, Xav-939." PubChem, 2025.[Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Thiol Group in 2-Sulfanylpyrimidines

An In-Depth Technical Guide Introduction: The Versatile Hub of 2-Sulfanylpyrimidine The 2-sulfanylpyrimidine core, also known as 2-mercaptopyrimidine, is a privileged scaffold in medicinal chemistry and chemical biology....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Introduction: The Versatile Hub of 2-Sulfanylpyrimidine

The 2-sulfanylpyrimidine core, also known as 2-mercaptopyrimidine, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] These heterocyclic compounds are not merely synthetic intermediates but are recognized for a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3] The reactivity of this scaffold is dominated by the thiol group at the C2 position, which exists in a tautomeric equilibrium with its thione form.[4] This thiol group serves as a versatile nucleophilic handle, allowing for a diverse array of chemical modifications.

Derivatization of this thiol group is a critical strategy for modulating the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, functionalization at this position can profoundly influence biological activity by altering interactions with target biomolecules.[5] This guide provides a comprehensive overview of the principal strategies for derivatizing the 2-sulfanylpyrimidine thiol group, complete with detailed protocols and the underlying chemical principles that govern these transformations.

S-Alkylation: Forging Stable Thioether Bonds

S-alkylation is arguably the most common modification of 2-sulfanylpyrimidines, leading to the formation of stable 2-alkylthiopyrimidine derivatives. This transformation is crucial for exploring structure-activity relationships (SAR) and improving drug-like properties.[6][7]

Causality and Mechanism

The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The thiol group of the 2-sulfanylpyrimidine is weakly acidic (pKa ~10) and can be readily deprotonated by a suitable base to form a potent thiolate nucleophile.[8] This thiolate anion then attacks the electrophilic carbon of an alkyl halide (or other alkylating agent with a good leaving group), displacing the leaving group and forming a new carbon-sulfur bond.

The choice of base is critical; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and organic bases like triethylamine (TEA). The solvent choice depends on the solubility of the reactants and the nature of the base. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are frequently employed as they effectively solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Caption: S-Alkylation via SN2 Mechanism.

Protocol 1: General S-Alkylation with an Alkyl Halide

This protocol describes a general method for the S-alkylation of a substituted 2-sulfanylpyrimidine using an alkyl halide in the presence of potassium carbonate.

Materials:

  • Substituted 2-sulfanylpyrimidine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-sulfanylpyrimidine (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration of the pyrimidine).

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the thiolate.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring suspension.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-60 °C.

  • Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-alkylthiopyrimidine.

Self-Validation Insights:

  • Base Choice: K₂CO₃ is a mild, inexpensive, and easy-to-handle base suitable for most simple alkylations. For less reactive alkylating agents or sterically hindered substrates, a stronger base like NaH in THF or DMF may be required.

  • Monitoring: The disappearance of the starting material on TLC is a reliable indicator of reaction completion. The product, being less polar, will typically have a higher Rf value.

  • Work-up: The aqueous washes are crucial for removing the high-boiling DMF solvent, which can interfere with purification.

Oxidation: Accessing Sulfoxides and Sulfones

Oxidation of the sulfur atom in 2-alkylthiopyrimidines provides access to sulfoxides and sulfones. These higher oxidation state derivatives have distinct electronic properties and are important for various applications. For instance, 2-sulfonylpyrimidines are excellent electrophiles for cysteine S-arylation in bioconjugation, acting as "thio-click" reagents.[9]

Causality and Mechanism

The oxidation is a stepwise process. A mild oxidizing agent will convert the thioether to a sulfoxide. Using a stronger oxidant or excess of the reagent will further oxidize the sulfoxide to the sulfone.[8] Hydrogen peroxide (H₂O₂) in acetic acid is a common and effective reagent system for this transformation.[5] The acetic acid acts as a catalyst, protonating the hydrogen peroxide to make it a more potent electrophile.

Oxidation_States Thioether Pyrimidine-S-R (Thioether) Sulfoxide Pyrimidine-S(O)-R (Sulfoxide) Thioether->Sulfoxide [O] (e.g., 1 eq H₂O₂) Sulfone Pyrimidine-S(O)₂-R (Sulfone) Sulfoxide->Sulfone [O] (e.g., >2 eq H₂O₂)

Caption: Stepwise Oxidation of Thioether.

Protocol 2: Oxidation of 2-Alkylthiopyrimidine to a Sulfone

This protocol details the oxidation of a 2-alkylthiopyrimidine to the corresponding sulfone using hydrogen peroxide.

Materials:

  • 2-Alkylthiopyrimidine (1.0 eq)

  • Glacial acetic acid

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution (3.0 - 5.0 eq)

  • Sodium thiosulfate (Na₂S₂O₃) solution, 10% aqueous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 2-alkylthiopyrimidine (1.0 eq) in glacial acetic acid in a round-bottom flask with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 30% hydrogen peroxide solution (3.0 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction by TLC. The sulfone product is typically more polar than the starting thioether and the intermediate sulfoxide. The reaction may take several hours to 24 hours.

  • Once the reaction is complete, cool the flask in an ice bath and slowly add 10% sodium thiosulfate solution to quench any unreacted hydrogen peroxide. (Caution: This can be exothermic).

  • Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM or EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2-alkylsulfonylpyrimidine.

Self-Validation Insights:

  • Stoichiometry: Careful control of the H₂O₂ stoichiometry (~1.1 eq) can allow for the isolation of the intermediate sulfoxide. Using a larger excess ensures complete conversion to the sulfone.

  • Safety: The addition of H₂O₂ and the subsequent quenching and neutralization steps can be exothermic. Performing these steps slowly and with cooling is essential for safety.

  • Product Characterization: The formation of the sulfone can be confirmed by IR spectroscopy (strong characteristic S=O stretches around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and by the downfield shift of adjacent protons in ¹H NMR spectroscopy.

Disulfide Bond Formation: Oxidative Dimerization

The thiol group of 2-sulfanylpyrimidine can be oxidized to form a symmetrical disulfide. This reaction is analogous to the formation of disulfide bridges in peptides and proteins, which are crucial for structural integrity.[10] The resulting pyrimidyl disulfides can be used as reagents themselves, for example, in thiol-disulfide exchange reactions.[11]

Causality and Mechanism

This transformation is an oxidative coupling reaction where two thiol molecules are oxidized to form a disulfide bond. Mild oxidizing agents such as iodine (I₂), air (in the presence of a base or metal catalyst), or even hydrogen peroxide under controlled conditions can be used. The reaction with iodine proceeds via the formation of a sulfenyl iodide intermediate, which is then attacked by a second thiolate molecule.

Disulfide_Formation node_A 2 x Pyrimidine-SH node_C Pyrimidine-S-S-Pyrimidine (Disulfide) node_A->node_C Oxidation node_B [O] (e.g., I₂, air) node_B->node_C node_D 2H⁺ + 2e⁻

Caption: Oxidative Formation of a Disulfide.

Protocol 3: Synthesis of a Dipyrimidyl Disulfide

This protocol describes the synthesis of a disulfide from 2-sulfanylpyrimidine using iodine as the oxidant.

Materials:

  • 2-Sulfanylpyrimidine (1.0 eq)

  • Ethanol or Methanol

  • Iodine (I₂) (0.5 eq, or ~1.27 g per 1 g of thiol)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve the 2-sulfanylpyrimidine in ethanol in a flask with a stir bar.

  • Prepare a solution of iodine in ethanol.

  • Slowly add the iodine solution dropwise to the stirring thiol solution at room temperature. A precipitate of the disulfide product often forms.

  • Continue addition until a faint, persistent yellow-brown color from the excess iodine is observed.

  • Stir the reaction for an additional 30 minutes at room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting material.

  • To remove any residual iodine, wash the solid with a small amount of saturated sodium thiosulfate solution, followed by water.

  • Dry the product under vacuum to yield the pure dipyrimidyl disulfide.

Self-Validation Insights:

  • Endpoint: The persistence of the iodine color is a simple visual indicator that the oxidation is complete.

  • Purity: The product often precipitates in high purity, minimizing the need for chromatographic purification.

  • Reversibility: The disulfide bond can be cleaved back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), demonstrating the dynamic nature of this linkage.[11]

S-Acylation: Synthesis of Labile Thioesters

S-acylation involves the attachment of an acyl group to the sulfur atom, forming a thioester linkage.[12] In biology, this reversible modification, often called S-palmitoylation, regulates protein localization and function.[13] In small molecule synthesis, thioesters serve as useful intermediates and have their own unique reactivity profiles.

Causality and Mechanism

The reaction is analogous to S-alkylation but uses an acylating agent like an acyl chloride or anhydride. The thiolate, generated by a base, attacks the electrophilic carbonyl carbon of the acylating agent. This proceeds through a tetrahedral intermediate which then collapses, expelling the chloride or carboxylate leaving group to form the thioester.

Protocol 4: S-Acylation with an Acyl Chloride

Materials:

  • 2-Sulfanylpyrimidine (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the 2-sulfanylpyrimidine in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (2.0 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates completion (typically 1-4 hours).

  • Quench the reaction by adding water.

  • Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 2-acylthiopyrimidine.

Self-Validation Insights:

  • Thioester Lability: Thioester bonds are more susceptible to hydrolysis than their ester counterparts, particularly under basic conditions.[12] Work-up and purification should be performed under neutral or slightly acidic conditions where possible.

  • Base: An organic base like TEA is often preferred as it also acts as a scavenger for the HCl byproduct generated from the acyl chloride.

Data Summary Table

Derivatization TypeReagentsProductKey Features
S-Alkylation Alkyl halide, Base (K₂CO₃, NaH)Thioether (R-S-R')Forms stable C-S bond; SN2 mechanism.[1][6]
Oxidation H₂O₂, m-CPBASulfoxide, SulfoneIncreases sulfur oxidation state; sulfones are good leaving groups.[5][9]
Disulfide Formation I₂, Air (O₂)Disulfide (R-S-S-R)Oxidative coupling; reversible with reducing agents.[4][11]
S-Acylation Acyl chloride, Base (TEA)Thioester (R-S-C(O)R')Forms a reactive, labile thioester bond.[12]

Conclusion

The thiol group of 2-sulfanylpyrimidines is a remarkably versatile functional group that provides a gateway to a vast chemical space. The derivatization strategies outlined here—S-alkylation, oxidation, disulfide formation, and S-acylation—represent fundamental and reliable methods for modifying this important heterocyclic scaffold. By understanding the mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can rationally design and synthesize novel pyrimidine derivatives for applications in drug discovery, chemical biology, and materials science. Each modification imparts unique chemical and physical properties, making the 2-sulfanylpyrimidine core a truly tunable platform for innovation.

References

  • Kaminskyy, D., Vasylenko, O., & Lesyk, R. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

  • Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 31(4), 1104–1112. [Link]

  • Hunt, R. R., McOmie, J. F. W., & Sayer, E. R. (1959). 2-Mercaptopyrimidine. Organic Syntheses, 39, 70. [Link]

  • Navuluri, C., et al. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 26(22), 4626–4630. [Link]

  • Kaminskyy, D., Vasylenko, O., & Lesyk, R. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

  • Wikipedia contributors. (2023). 2-Mercaptopyridine. Wikipedia. [Link]

  • Muttenthaler, M., et al. (2017). Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins. Antioxidants & Redox Signaling, 26(9), 483-504. [Link]

  • Wu, X., et al. (2024). Ligand-Enabled Copper-Catalyzed Ullmann-Type S-C Bond Formation to Access Sulfilimines. Organic Letters, 26(41), 8200–8205. [Link]

  • Linder, M. E., & Deschenes, R. J. (2007). The Physiology of Protein S-acylation. Annual Review of Biochemistry, 76, 191-210. [Link]

  • Zhang, W., et al. (2020). ZnI2-Mediated cis-Glycosylations of Various Constrained Glycosyl Donors: Recent Advances in cis-Selective Glycosylations. Molecules, 25(19), 4529. [Link]

  • American Peptide Society. (2023). Quantifying S-Acylation. APS Research. [Link]

  • Wikipedia contributors. (2024). Mitsunobu reaction. Wikipedia. [Link]

  • Khan, M. F., et al. (2013). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Journal of Saudi Chemical Society, 17(2), 209-214. [Link]

  • Montero, S., et al. (1998). Oxidation Process Induced by 2-mercaptopyrimidine at a Mercury Electrode. Journal of the Electrochemical Society, 145(10), 3360-3365. [Link]

  • Abood, N. A., et al. (2024). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. Scientific Reports, 14(1), 556. [Link]

  • LibreTexts. (2023). 18.8: Thiols and Sulfides. Chemistry LibreTexts. [Link]

  • Ouattara, M., et al. (2022). Study of the influence of N-alkylation of 2-benzylthiopyrimidines on the growth of two bacteria of medical interest. GSC Advanced Research and Reviews, 12(3), 018–025. [Link]

  • Wikipedia contributors. (2024). Disulfide. Wikipedia. [Link]

  • Kumar, D., & Singh, J. (2022). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 9(6). [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Li, Y., et al. (2015). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Nature Communications, 6, 7280. [Link]

Sources

Method

Application Note: Regioselective Alkylation Reactions of 2-Mercaptopyrimidines

Introduction and Strategic Importance 2-Mercaptopyrimidines (2-MPs) are highly versatile building blocks in modern drug discovery and materials science. Their functionalization is a critical step in synthesizing diverse...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Importance

2-Mercaptopyrimidines (2-MPs) are highly versatile building blocks in modern drug discovery and materials science. Their functionalization is a critical step in synthesizing diverse bioactive molecules, including potent GPR84 agonists[1], anti-platelet agents[2], and broad-spectrum antimicrobial compounds[3].

The most fundamental transformation of the 2-MP scaffold is the alkylation of the exocyclic sulfur atom (S-alkylation). This reaction not only introduces lipophilic side chains necessary for target-receptor binding (such as the hydrophobic tails required for GPR84 activation[4]) but also locks the pyrimidine ring into a specific tautomeric state, preventing unpredictable tautomerization during subsequent biological assays.

Mechanistic Insights: The Causality of Regioselectivity

A persistent challenge in the functionalization of 2-mercaptopyrimidines is their ambidentate nature. In solution, 2-MPs exist in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C–SH) forms. Upon deprotonation by a base, the resulting pyrimidine anion possesses two distinct nucleophilic centers: the exocyclic sulfur and the endocyclic nitrogen.

Why S-Alkylation Dominates

The regioselectivity of this reaction is governed by Pearson’s Hard and Soft Acids and Bases (HSAB) theory[5]. The exocyclic sulfur atom is highly polarizable and classified as a "soft" nucleophile, whereas the endocyclic nitrogen is more electronegative and classified as a "hard" nucleophile. When reacted with alkyl halides (which are typically "soft" electrophiles), the reaction proceeds almost exclusively via S-alkylation, as the soft-soft interaction is both kinetically and thermodynamically favored[5].

Regioselectivity SM 2-Mercaptopyrimidine (Ambidentate Anion) RX Alkyl Halide (R-X) Soft Electrophile SM->RX Base-mediated Deprotonation S_Alk S-Alkylation (Major Pathway: Soft-Soft Interaction) RX->S_Alk Favored N_Alk N-Alkylation (Minor Pathway: Hard-Soft Mismatch) RX->N_Alk Disfavored

Reaction pathway demonstrating the HSAB-driven regioselectivity of 2-mercaptopyrimidine alkylation.

Self-Validating Analytical Signatures

To ensure protocol integrity, the regioselectivity must be analytically validated. 13 C Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive, self-validating signature for S-alkylation. The carbon atom directly adjacent to the sulfur (S–CH 2​ ) typically resonates at approximately δ 31.0–32.0 ppm[3]. In contrast, if N-alkylation were to occur, the corresponding N–CH 2​ carbon would be significantly deshielded, appearing further downfield at approximately δ 43.0–45.0 ppm[6].

Quantitative Data: Optimization of Reaction Conditions

The choice of solvent and base heavily influences the reaction yield and purity. Below is a comparative summary of field-proven conditions for the S-alkylation of various 2-MP derivatives.

SubstrateAlkylating AgentBase / CatalystSolventTemp / TimeYieldRef
4,6-Diamino-2-mercaptopyrimidinen-Heptyl chlorideSodium salt (pre-formed)DMF50 °C, 2 h67%[3]
2-Mercaptopyrimidine-4,6-diol1-BromohexaneKOH / KI (cat.)EtOH / H 2​ OReflux, 6 h17%[7]
2-Mercaptopyrimidine-4,6-diol1-BromododecaneKOH / KI (cat.)EtOH / H 2​ OReflux, 6 h8%[7]
4-Amino-6-hydroxy-2-mercaptopyrimidineAlkyl halidesK 2​ CO 3​ DMFRTHigh[2]

*Note: Yields for the 4,6-diol derivatives are historically lower due to competing O-alkylation and S,O-dialkylation side reactions, which require careful chromatographic separation[7].

Experimental Protocols

Workflow Step1 1. Reagent Preparation Solubilize 2-MP & Base in appropriate solvent Step2 2. Electrophile Addition Add Alkyl Halide (with KI catalyst if applicable) Step1->Step2 Step3 3. Thermal Incubation Stir at 50°C to Reflux (2 - 6 hours) Step2->Step3 Step4 4. Workup & Extraction Phase separation (EtOAc/Water) or direct precipitation Step3->Step4 Step5 5. Purification & Validation Silica gel chromatography & 13C NMR verification Step4->Step5

Standardized step-by-step experimental workflow for the S-alkylation of 2-mercaptopyrimidines.

Protocol A: S-Alkylation in Polar Aprotic Solvents (High Yield)

Optimized for 4,6-diamino-2-mercaptopyrimidines to prevent competitive N-alkylation[3].

Reagents:

  • 4,6-Diamino-2-mercaptopyrimidine (1.0 equiv)

  • Alkyl chloride/bromide (e.g., n-heptyl chloride) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Methodology:

  • Preparation: Convert the 4,6-diamino-2-mercaptopyrimidine to its sodium salt by reacting it with an equimolar amount of NaOH or NaOEt, followed by solvent evaporation.

  • Solubilization: Dissolve the resulting sodium salt (1.0 mmol) in 5 mL of anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise to the stirring solution at room temperature.

  • Incubation: Elevate the temperature to 50 °C and maintain stirring for 2 hours[3].

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water. The S-alkylated product will precipitate.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual DMF and salts, and dry under a vacuum. The crude material is often pure enough, but can be recrystallized from ethanol if necessary[3].

Protocol B: S-Alkylation in Aqueous-Alcoholic Media (For Diol Derivatives)

Optimized for the synthesis of GPR84 agonists where the pyrimidine ring contains hydroxyl groups[7].

Reagents:

  • 2-Mercaptopyrimidine-4,6-diol (1.0 equiv)

  • Alkyl bromide (3.0 equiv)

  • Potassium Hydroxide (KOH) (3.0 equiv)

  • Potassium Iodide (KI) (0.1 equiv, as a catalyst)

  • Ethanol / Water (2:1 v/v)

Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-mercaptopyrimidine-4,6-diol (1.0 mmol), KOH (3.0 mmol), and KI (0.1 mmol) in a mixture of EtOH (10 mL) and H 2​ O (5 mL)[7].

  • Alkylation: Add the alkyl bromide (3.0 mmol) to the basic solution. Causality note: KI is added to facilitate an in situ Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide, thereby accelerating the S-alkylation.

  • Incubation: Attach a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 6 hours[7].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with Ethyl Acetate (EtOAc) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO 4​ , filter, and concentrate under reduced pressure[7].

  • Purification: Purify the crude residue via silica gel column chromatography (Dichloromethane:Methanol = 20:1). Crucial Step: Monitor via TLC. S,O-dialkylation byproducts will have a higher Retention Factor ( Rf​ ) than the desired S-alkylation product[7].

References

  • Experimental and theoretical study on the regioselective bis- and polyalkylation of 2-mercaptonicotinonitrile and 2-mercaptopyrimidine-5-carbonitrile deriv
  • New Approach to Synthesize Symmetrical and Unsymmetrical 6-(N-Alkyl(Aryl)Amino)- and 6-(N,N-Dialkyl(Aryl)Amino)-2,4-Bis(Alkyl(Aryl)Thio)
  • 2-(Heptylthio)pyrimidine-4,6-diamine. MDPI.
  • N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e).
  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters.
  • Design and synthesis of 2-alkylpyrimidine-4,6-diol and 6-alkylpyridine-2,4-diol as potent GPR84 agonists (Supporting Inform
  • Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. PMC / NIH.

Sources

Application

Topic: Suzuki Coupling Protocols for 2-Chlorothiopyrano[4,3-d]pyrimidines

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The thiopyrano[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif with significant potential in medicinal chemistry a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiopyrano[4,3-d]pyrimidine scaffold is a privileged heterocyclic motif with significant potential in medicinal chemistry and materials science. Functionalization of this core structure is critical for exploring its structure-activity relationships. This application note provides a detailed technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-chlorothiopyrano[4,3-d]pyrimidines. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the strategic selection of catalysts, ligands, and reagents, and present robust, step-by-step protocols for both conventional and microwave-assisted synthesis. By addressing the specific challenges associated with the coupling of electron-deficient chloro-heterocycles, this guide equips researchers with the necessary tools to efficiently synthesize diverse libraries of C2-arylated and C2-heteroarylated thiopyrano[4,3-d]pyrimidine derivatives.

Part 1: The Underlying Chemistry: Mechanism and Key Considerations

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1] However, its application to specific substrates like 2-chlorothiopyrano[4,3-d]pyrimidines requires a nuanced understanding of the catalytic cycle and the inherent challenges posed by this particular class of heterocycles.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chlorothiopyrano[4,3-d]pyrimidine. This is often the rate-determining step, particularly for the less reactive C-Cl bond.[2][4]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide.[5]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)L₂-Cl (Oxidative Adduct) pd0->pd_complex Oxidative Addition transmetalation_complex [R¹-Pd(II)L₂-R²] (Transmetalation Complex) pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product start R¹-Cl (2-Chlorothiopyrano- [4,3-d]pyrimidine) start->pd_complex boronic R²-B(OH)₂ + Base boronic->transmetalation_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Challenges in Coupling Chloro-Heterocycles

The thiopyrano[4,3-d]pyrimidine system presents specific hurdles that must be overcome for successful coupling.

  • C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less polarizable than its bromide or iodide counterparts, making the initial oxidative addition step more difficult.[6] This necessitates the use of highly active catalyst systems, typically featuring electron-rich and sterically bulky ligands that promote the insertion of palladium into the C-Cl bond.[5][7]

  • Catalyst Inhibition: The pyrimidine ring contains Lewis basic nitrogen atoms. These can coordinate to the electron-deficient palladium center, leading to catalyst deactivation or the formation of off-cycle, inactive complexes.[3][8][9] This is a common issue with nitrogen-rich heterocycles.[10][11]

  • Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid, where a proton (often from residual water or solvent) replaces the boron moiety.[9] Electron-deficient heteroaryl boronic acids are particularly susceptible to this process, which is often accelerated by high temperatures and prolonged reaction times.[1][11]

Part 2: Strategic Selection of Reaction Components

The success of the Suzuki coupling hinges on the judicious selection of each component to address the challenges outlined above. The synthesis of the 2-chlorothiopyrano[4,3-d]pyrimidine starting material can be achieved via established routes, for example, through the chlorination of the corresponding diol with POCl₃.[12] The subsequent coupling at the C2 position is the focus of the following protocols.

Workflow cluster_prep Starting Material Preparation cluster_coupling Suzuki-Miyaura Coupling start Thiopyranone Precursor diol Thiopyrano[4,3-d]pyrimidine-2,4-diol start->diol [Ref. 7] dichloro 2,4-Dichlorothiopyrano- [4,3-d]pyrimidine diol->dichloro POCl₃ [Ref. 7] monochloro 2-Chlorothiopyrano- [4,3-d]pyrimidine Derivative dichloro->monochloro Selective C4 Substitution setup Reaction Setup (Inert Atmosphere) monochloro->setup reagents Add Pd Catalyst, Ligand, Base, Boronic Acid, Solvent setup->reagents reaction Heating (Conventional or Microwave) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product Purified C2-Coupled Product purify->product Troubleshooting_Tree start Problem Low or No Conversion cause1 Potential Cause Inactive Catalyst System Solution • Use a precatalyst (e.g., XPhos Pd G3). • Switch to a more electron-rich ligand (SPhos, RuPhos). • Ensure rigorous exclusion of air/moisture. start:f1->cause1:head cause2 Potential Cause Poor Substrate Solubility Solution • Increase reaction temperature. • Screen alternative solvents (Toluene, DMF). • Use a solvent/water mixture (caution: protodeboronation). start:f1->cause2:head cause3 Potential Cause Insufficient Base Strength Solution • Switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃. • Use anhydrous, finely ground base. start:f1->cause3:head side_reaction Problem Side Products Observed cause4 Side Product Protodeboronation Solution • Use strictly anhydrous solvent and base (KF). • Use boronic esters (pinacol esters) instead of acids. • Lower temperature and shorten reaction time. side_reaction:f1->cause4:head cause5 Side Product Homocoupling Solution • Rigorously degas the reaction mixture. • Ensure efficient stirring. • Lower catalyst loading. side_reaction:f1->cause5:head

Sources

Method

Protocol for In Vitro Kinase Assay Using Thiopyrano[4,3-d]pyrimidine Inhibitors

An Application Guide and Protocol Abstract Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary focus for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

Protein kinases are central regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] This has made them a primary focus for drug discovery, leading to the development of numerous small molecule inhibitors.[2] The thiopyrano[4,3-d]pyrimidine scaffold has emerged as a promising chemotype, with derivatives showing potent inhibitory activity against various kinases, often by targeting multiple signaling pathways.[3][4] This document provides a comprehensive guide and a detailed protocol for determining the inhibitory potential of thiopyrano[4,3-d]pyrimidine compounds using a non-radioactive, luminescence-based in vitro kinase assay. As a Senior Application Scientist, this guide is structured to provide not just the procedural steps, but also the scientific rationale behind them, ensuring robust and reproducible results for researchers in drug development.

Assay Principle: Quantifying Kinase Inhibition

The majority of kinase inhibitors, including many thiopyrano[4,3-d]pyrimidine derivatives, function by competing with adenosine triphosphate (ATP) for the enzyme's active site.[5] Therefore, a robust method to assess their potency is to measure the amount of ATP consumed during the kinase reaction. This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies the amount of adenosine diphosphate (ADP) produced, which is directly proportional to kinase activity.

The assay is a two-step process:

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the inhibitor are incubated together. The kinase transfers the terminal phosphate from ATP to the substrate, producing ADP. The inhibitor, if effective, will reduce the rate of this reaction.

  • ADP Detection: After the kinase reaction, a reagent is added to stop the enzymatic activity and deplete the remaining ATP. A second reagent then converts the ADP produced back into ATP, which is used by a luciferase/luciferin pair to generate a luminescent signal. The intensity of this light is directly proportional to the kinase activity in the initial reaction.[6]

This method is preferred over radioactive assays for its safety, scalability, and reduced potential for compound interference compared to some fluorescence-based methods.[7][8]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Reaction Phosphorylation Kinase->Reaction Substrate Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Thiopyrano[4,3-d]pyrimidine Inhibitor Inhibitor->Kinase Binds to ATP Pocket Product Phosphorylated Substrate Reaction->Product ADP ADP Reaction->ADP ADP_detect ADP ADP->ADP_detect Product Measured Luciferase Luciferase/ Luciferin ADP_detect->Luciferase Detection_Reagent ADP-Glo™ Reagent Detection_Reagent->Luciferase Light Luminescent Signal Luciferase->Light

Figure 1: Workflow of an ADP-Glo™ based kinase inhibition assay.

Critical Experimental Parameters: The Basis for a Self-Validating System

The reliability of an in vitro kinase assay hinges on the careful optimization of several key parameters. Do not just follow steps; understand the causality behind them.

  • Enzyme and Substrate Integrity : The foundation of the assay is active components. Always use a high-quality, purified recombinant kinase and a validated substrate. Confirm the activity of a new batch of enzyme by running a reaction without any inhibitor; a robust signal indicates an active enzyme.[9]

  • ATP Concentration : This is arguably the most critical parameter when testing ATP-competitive inhibitors.[10] The measured potency (IC50) of a competitive inhibitor is highly dependent on the concentration of ATP in the assay.

    • Scientific Rationale : According to the Cheng-Prusoff equation, the IC50 value will increase linearly with the ATP concentration.[11]

    • Expert Recommendation : For initial screening, perform the assay with an ATP concentration that is at or near the Michaelis constant (Km) of the kinase for ATP.[9] This provides a sensitive environment to identify inhibitors. To better predict cellular activity, it is also advisable to test inhibitors at physiological ATP concentrations (typically 1-5 mM), though this may require higher inhibitor concentrations.[12] Comparing IC50 values at low and high ATP concentrations can help confirm an ATP-competitive mechanism of action.[13]

  • Inhibitor Solubility and Stability : Thiopyrano[4,3-d]pyrimidines, like many small molecules, are often dissolved in 100% Dimethyl Sulfoxide (DMSO).

    • Trustworthiness Check : Ensure the compound is fully dissolved in the stock solution. Precipitated compound is inactive.[9] Avoid repeated freeze-thaw cycles. The final concentration of DMSO in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its impact on kinase activity.[7]

  • Assay Buffer Conditions : Kinase activity is sensitive to pH, ionic strength, and the presence of cofactors. The buffer should be optimized for the specific kinase, but a typical buffer includes a buffering agent (e.g., Tris-HCl), a salt (e.g., NaCl), and crucially, a divalent cation, most commonly MgCl2, which is an essential cofactor for the kinase.[14]

Detailed Step-by-Step Experimental Protocol

This protocol is designed for a 384-well plate format to determine a 10-point IC50 curve for a test compound.

Materials and Reagents
  • Recombinant Kinase (e.g., PI3Kα, KDR, etc.)

  • Kinase Substrate (specific to the kinase)

  • Thiopyrano[4,3-d]pyrimidine inhibitor stock (e.g., 10 mM in 100% DMSO)

  • Known positive control inhibitor (e.g., Staurosporine, or a specific inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

  • Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Nuclease-free water

  • White, opaque 384-well assay plates (low-volume)

  • Multichannel pipettes and/or automated liquid handler

  • Plate reader capable of measuring luminescence

Reagent Preparation
  • Kinase Reaction Buffer (1X) : Prepare fresh from stocks. Keep on ice.

  • ATP Solution : Prepare the desired concentration of ATP (e.g., Km value for the target kinase) in Kinase Reaction Buffer.

  • Inhibitor Dilution Series :

    • Perform a serial dilution of the 10 mM thiopyrano[4,3-d]pyrimidine stock and the positive control inhibitor in 100% DMSO.

    • Subsequently, dilute this series into Kinase Reaction Buffer to create a 4X final assay concentration. This intermediate dilution minimizes the final DMSO concentration.

  • Kinase/Substrate Mix (2X) : Prepare a solution containing the kinase and substrate in Kinase Reaction Buffer at 2X the final desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

Assay Plate Setup
Figure 2: Example plate map for IC50 determination in duplicate.
  • Add Inhibitor : Add 5 µL of the 4X inhibitor solutions (including DMSO vehicle for 100% activity controls and buffer for 0% activity controls) to the appropriate wells of the 384-well plate.

  • Start the Reaction : Add 10 µL of the 2X Kinase/Substrate mix to all wells except the "No Enzyme" controls. To these, add 10 µL of a 2X substrate-only mix.

  • Initiate with ATP : Add 5 µL of the 4X ATP solution to all wells to start the reaction. The final volume is 20 µL.

  • Incubate : Shake the plate gently for 30 seconds. Incubate at room temperature (or optimal temperature for the kinase) for the predetermined time (e.g., 60 minutes).

Signal Detection
  • Stop Reaction & Deplete ATP : Add 10 µL of ADP-Glo™ Reagent to each well. Shake for 30 seconds and incubate at room temperature for 40 minutes.

  • Generate Signal : Add 20 µL of Kinase Detection Reagent to each well. Shake for 30 seconds and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Read Plate : Measure luminescence using a plate reader.

Data Analysis and Interpretation

  • Background Subtraction : Average the signal from the "No Enzyme" (0% activity) wells and subtract this value from all other wells.

  • Calculate Percent Inhibition : Normalize the data relative to the controls.

    • The "DMSO only" wells represent 0% inhibition (100% activity).

    • Percent Inhibition = 100 * (1 - (Signalinhibitor / SignalDMSO))

  • Generate IC50 Curve : Plot Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) model to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[15]

ParameterThiopyrano[4,3-d]pyrimidine (Compound X)Positive Control (Inhibitor Y)
Target Kinase Kinase ZKinase Z
ATP Concentration 10 µM (Km)10 µM (Km)
IC50 Value 75 nM15 nM
Hill Slope 1.10.9
R2 of Curve Fit 0.9920.995
Table 1: Example data summary for an in vitro kinase inhibition assay.

Troubleshooting Common Pitfalls

IssuePotential Cause(s)Recommended Solution(s)
No or low signal in 100% activity wells Inactive enzyme or substrate; Missing MgCl2 cofactor.Run a positive control without inhibitor. Use a new enzyme aliquot. Verify buffer composition.[9]
Inhibitor shows no activity Compound is insoluble or degraded; ATP concentration is too high.Verify compound solubility in assay buffer. Use a fresh stock. Perform the assay at a lower ATP concentration (e.g., at Km).[9]
High variability between replicate wells Pipetting errors; Incomplete mixing.Use calibrated pipettes. Ensure the plate is mixed gently after each reagent addition.
False positives/negatives Compound interferes with the luciferase detection system.Perform a counter-screen without the primary kinase to identify compounds that directly inhibit luciferase.[7][16]

Biological Context: Targeting Kinase Signaling Pathways

Thiopyrano[4,3-d]pyrimidine inhibitors have been noted for their activity against kinases in critical oncogenic pathways, such as the PI3K/Akt/mTOR pathway.[4] Understanding this context is vital for interpreting the significance of in vitro data. An inhibitor that potently blocks a key kinase in this pathway could effectively shut down downstream signals that promote cell proliferation and survival.

RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Thiopyrano[4,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Figure 3: Simplified PI3K/Akt/mTOR pathway often targeted by inhibitors.

Conclusion

This application note provides a robust, detailed, and scientifically grounded protocol for evaluating thiopyrano[4,3-d]pyrimidine inhibitors in an in vitro kinase assay. By focusing on the causality behind experimental choices, incorporating essential controls for a self-validating system, and providing clear methods for data analysis, researchers can confidently determine the potency of their compounds. This foundational biochemical data is a critical first step in the drug discovery pipeline, enabling the selection and optimization of lead candidates for further development.

References

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]

  • Seiffert, M., et al. (2010). Development of a sensitive non-radioactive protein kinase assay and its application for detecting DYRK activity in Xenopus laevis oocytes. BMC Biochemistry, 11(1). [Link]

  • Japan Radioisotope Association. (n.d.). In vitroキナーゼアッセイ. Retrieved from [Link]

  • Schenone, S., et al. (2017). Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry, 60(8), 3328-3343. [Link]

  • Wang, Z., et al. (2021). Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles. Journal of Medicinal Chemistry, 64(17), 13046-13063. [Link]

  • Diella, F., et al. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Gajić, Z., et al. (2025, June 25). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Lazar, D. C., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Ghorab, M. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 23(7), 1774. [Link]

  • Jaiswal, A., & Sharma, M. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(12). [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Asada, Y. (n.d.). In vitro kinase assay. Retrieved from [Link]

  • Jia, M., et al. (2019). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 24(23), 4344. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8725. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Scott, J. W., et al. (2017). A Highly Sensitive Non-Radioactive Activity Assay for AMP-Activated Protein Kinase (AMPK). Molecules, 22(10), 1709. [Link]

  • Zhang, X., et al. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone. 5th International Conference on Education, Management, Information and Medicine (EMIM 2015). [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16). [Link]

  • Wodicka, L. M., et al. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Chemical Biology, 9(12), 2723-2730. [Link]

  • JoVE. (2020, February 26). Nonradioactive Assay for Kinase Activity. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

Sources

Application

Application Notes and Protocols for Evaluating the Anticancer Activity of Thiopyrano[4,3-d]pyrimidines Using Cell-Based Assays

Introduction: The Therapeutic Potential of Thiopyrano[4,3-d]pyrimidines and the Critical Role of Cell-Based Assays The landscape of anticancer drug discovery is continually evolving, with a significant focus on the devel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Thiopyrano[4,3-d]pyrimidines and the Critical Role of Cell-Based Assays

The landscape of anticancer drug discovery is continually evolving, with a significant focus on the development of targeted therapies that can selectively inhibit the growth of cancer cells while minimizing damage to healthy tissues. Within this paradigm, the thiopyrano[4,3-d]pyrimidine scaffold has emerged as a promising heterocyclic system for the design of novel anticancer agents. These compounds have demonstrated potent inhibitory activity against various cancer cell lines, often through the modulation of critical signaling pathways implicated in tumorigenesis and metastasis.[1][2][3]

A key signaling cascade frequently dysregulated in cancer and targeted by thiopyrano[4,3-d]pyrimidine derivatives is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[1][4][5] This pathway plays a central role in regulating cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Several studies have reported the successful design and synthesis of thiopyrano[4,3-d]pyrimidine derivatives as potent inhibitors of mTOR and PI3K kinases.[1][4][6]

To rigorously evaluate the anticancer potential of these novel compounds, a suite of robust and reproducible cell-based assays is indispensable. These in vitro assays serve as a crucial first step in the preclinical evaluation of drug candidates, providing essential information on their cytotoxicity, mechanism of action, and therapeutic window.[7] This guide provides detailed protocols and expert insights for utilizing three fundamental cell-based assays to characterize the anticancer activity of thiopyrano[4,3-d]pyrimidines: the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and caspase activity assays for quantifying apoptosis execution.

I. Foundational Knowledge: Understanding the Assays

A thorough understanding of the principles underlying each assay is paramount for generating reliable and interpretable data. The choice of assay should be guided by the specific scientific question being addressed.

A. MTT Assay: A Measure of Metabolic Activity and Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and proliferation.[8][9] The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial and cytosolic dehydrogenases.[8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.

B. Annexin V/PI Staining: Differentiating Apoptosis from Necrosis

Apoptosis, or programmed cell death, is a critical mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

C. Caspase Activity Assays: Quantifying the Executioners of Apoptosis

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and, in turn, activate effector caspases (e.g., caspase-3, caspase-7). These effector caspases cleave a broad range of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Caspase activity assays typically utilize a specific peptide substrate for the caspase of interest, which is conjugated to a reporter molecule (e.g., a chromophore or fluorophore). Cleavage of the substrate by the active caspase releases the reporter, generating a measurable signal that is proportional to caspase activity.

II. Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed framework for evaluating the anticancer activity of thiopyrano[4,3-d]pyrimidines. It is essential to optimize these protocols for the specific cell lines and experimental conditions used in your laboratory.

A. General Considerations for Compound Handling

Given that many heterocyclic compounds, including pyrimidine derivatives, may have limited aqueous solubility, proper handling is crucial to ensure accurate and reproducible results.

  • Solubility Testing : Before initiating cell-based assays, it is advisable to determine the solubility of the thiopyrano[4,3-d]pyrimidine derivatives in the cell culture medium. While many of these compounds are soluble in organic solvents like DMSO and methanol, their solubility in aqueous solutions can be limited.[10]

  • Stock Solution Preparation : Prepare high-concentration stock solutions of the test compounds in a suitable solvent, such as DMSO. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Working Dilutions : On the day of the experiment, prepare working dilutions of the compounds in the cell culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture does not exceed a non-toxic level (typically ≤ 0.5%). A solvent control should always be included in each experiment.

B. Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a thiopyrano[4,3-d]pyrimidine derivative.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiopyrano[4,3-d]pyrimidine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the thiopyrano[4,3-d]pyrimidine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expert Insights & Troubleshooting:

  • Compound Interference: Some compounds can directly reduce MTT, leading to false-positive results.[9][11] To test for this, perform a control experiment where the compound is added to cell-free medium with MTT. If a color change is observed, the MTT assay may not be suitable, and an alternative viability assay (e.g., SRB or CellTiter-Glo) should be considered.

  • Optimal Seeding Density: The optimal cell seeding density should be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.

  • Edge Effects: To minimize "edge effects" caused by evaporation, fill the outer wells of the plate with sterile PBS or medium and do not use them for experimental samples.[12]

C. Protocol 2: Annexin V/PI Apoptosis Assay

This protocol describes the use of flow cytometry to quantify apoptosis induced by a thiopyrano[4,3-d]pyrimidine derivative.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiopyrano[4,3-d]pyrimidine test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the thiopyrano[4,3-d]pyrimidine compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

D. Protocol 3: Caspase-3/7 Activity Assay

This protocol details a plate-based assay to measure the activity of effector caspases 3 and 7.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Thiopyrano[4,3-d]pyrimidine test compound

  • Caspase-Glo® 3/7 Assay System or equivalent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the thiopyrano[4,3-d]pyrimidine compound as described for the MTT assay.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Analysis:

  • Calculate the fold-change in caspase activity in treated cells relative to the vehicle-treated control cells.

III. Data Presentation and Interpretation

Table 1: Example Cytotoxicity Data for a Thiopyrano[4,3-d]pyrimidine Derivative (TP-X)
Cell LineIC50 (µM) after 48h Treatment
MCF-7 (Breast Cancer)2.5 ± 0.3
HCT116 (Colon Cancer)5.1 ± 0.7
A549 (Lung Cancer)8.9 ± 1.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Example Apoptosis Induction by TP-X in MCF-7 Cells (48h Treatment)
Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
TP-X (2.5 µM)45.8 ± 3.535.1 ± 2.819.1 ± 1.9

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualizing Workflows and Signaling Pathways

Visual aids can significantly enhance the understanding of complex experimental processes and biological pathways.

experimental_workflow cluster_prep Compound & Cell Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis & Interpretation compound_prep Prepare Thiopyrano[4,3-d]pyrimidine Stock & Working Solutions cell_seeding Seed Cancer Cells in Multi-well Plates mtt MTT Assay (Cell Viability) cell_seeding->mtt annexin Annexin V/PI Assay (Apoptosis) cell_seeding->annexin caspase Caspase-3/7 Assay (Apoptosis) cell_seeding->caspase ic50 Calculate IC50 Values mtt->ic50 apoptosis_quant Quantify Apoptotic Cell Populations annexin->apoptosis_quant caspase_activity Determine Fold-Change in Caspase Activity caspase->caspase_activity conclusion Evaluate Anticancer Activity & Mechanism ic50->conclusion apoptosis_quant->conclusion caspase_activity->conclusion

Caption: Experimental workflow for evaluating anticancer activity.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation fourEBP1->Proliferation inhibits translation when unphosphorylated GrowthFactor Growth Factor GrowthFactor->RTK TP Thiopyrano[4,3-d]pyrimidines TP->PI3K inhibit TP->mTORC1 inhibit

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

V. Conclusion and Future Directions

The cell-based assays detailed in this guide provide a robust and comprehensive framework for the initial evaluation of the anticancer activity of novel thiopyrano[4,3-d]pyrimidine derivatives. By systematically assessing cell viability, induction of apoptosis, and the activation of key apoptotic mediators, researchers can gain critical insights into the therapeutic potential and mechanism of action of these promising compounds. Positive results from these in vitro assays can then provide a strong rationale for advancing lead compounds to more complex preclinical models, such as 3D cell cultures and in vivo animal studies, ultimately paving the way for the development of new and effective cancer therapies.

References

  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2015). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7, 8-dihydro-5H-thiopyrano [4, 3-d] pyrimidine derivatives as mTOR inhibitors. Bioorganic & medicinal chemistry, 23(3), 591-604.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Pizzorno, M. T. (2019). Discovery of Pyrido [3', 2': 5, 6] thiopyrano [4, 3-d] pyrimidine-Based Antiproliferative Multikinase Inhibitors. ACS medicinal chemistry letters, 10(4), 457-462.
  • Bamborough, P., & Drewry, D. H. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 46, 1-38.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2016). Synthesis and biological evaluation of novel 4-morpholino-7, 8-dihydro-5H-thiopyrano [4, 3-d] pyrimidine derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides. Molecules, 21(11), 1485.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. In Cancer cell culture (pp. 237-245). Humana Press.
  • Roopan, S. M., & Priya, D. (2019).
  • Wells, C. I., Varghese, S., Celeridad, M., Parveen, S., & Glicksman, M. A. (2020). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of medicinal chemistry, 63(15), 8069-8085.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2016). Synthesis and Structure–Activity Relationships of 4-Morpholino-7, 8-Dihydro-5H-Thiopyrano [4, 3-d] pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 21(10), 1334.
  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., & Xu, M. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3422.
  • Wells, C. I., Varghese, S., Celeridad, M., Parveen, S., & Glicksman, M. A. (2020). Cellular selectivity analyses reveal distinguishing profiles for type II kinase inhibitors. Cell chemical biology, 27(11), 1397-1408.
  • Elabscience. (2024, September 9). Three Common Problems and Solutions of Cell Cycle Detection. Elabscience. [Link]

  • WO2016091350A1 - Process for improving the solubility of cell culture media. (2016).
  • El-Dash, Y., El-Kalyoubi, S., & El-Sayed, W. A. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo [4, 3-a] pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(8), 2390.
  • Somayaji, A., & Shastry, C. S. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Asian Journal of Pharmaceutical and Clinical Research, 200-204.
  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link]

  • Bellacosa, A., de Feo, D., Godwin, A. K., Bell, D. W., Cheng, J. Q., Altomare, D. A., ... & Testa, J. R. (2005). Longitudinal inhibition of PI3K/Akt/mTOR signaling by LY294002 and rapamycin induces growth arrest of adult T-cell leukemia cell. International journal of cancer, 116(4), 545-553.
  • Adan, A., Kiraz, Y., & Baran, Y. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329.
  • Aslantürk, Ö. S. (2017). The MTT Viability Assay Yields Strinkingly False Positive Viabilities Although The Cells Are Died by Some Plant Extracts. Tropical Journal of Pharmaceutical Research, 16(9), 2217-2224.
  • Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 58(11-12), 875-880.
  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Zhu, W., Sun, C., Xu, S., Wu, C., Wu, J., Xu, M., ... & Zheng, P. (2014). Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7, 8-dihydro-5H-thiopyrano [4, 3-d] pyrimidine derivatives as mTOR inhibitors. Bioorganic & medicinal chemistry, 22(23), 6649-6660.

Sources

Method

Application Note: Advanced Methodologies for Assessing the Bioavailability of Thiopyrano[4,3-d]pyrimidine Derivatives

Introduction & Scientific Context Thiopyrano[4,3-d]pyrimidines represent a highly versatile class of heterocyclic scaffolds in modern drug discovery. They have been extensively investigated as dual PI3K/mTOR inhibitors f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Thiopyrano[4,3-d]pyrimidines represent a highly versatile class of heterocyclic scaffolds in modern drug discovery. They have been extensively investigated as dual PI3K/mTOR inhibitors for oncology and as 1[1]. Despite their potent in vitro target engagement, the inherent lipophilicity of the fused thiopyran ring often leads to poor aqueous solubility and rapid hepatic clearance, resulting in suboptimal oral bioavailability (F%).

To advance these compounds from hit-to-lead, researchers must employ rigorous, self-validating pharmacokinetic (PK) and physicochemical profiling. This application note details the causality behind experimental choices and provides step-by-step protocols for evaluating the bioavailability of these complex derivatives.

Rationale for Experimental Design

Bioavailability is not a single parameter but the culmination of solubility, permeability, and metabolic stability.

  • Solubility : The sulfur atom in the thiopyran ring can be oxidized to sulfoxides or sulfones, or substituted with hydrophilic moieties (e.g.,2) to significantly improve aqueous solubility[2]. Thermodynamic solubility assays are preferred over kinetic ones for these compounds to ensure the stable crystalline form is evaluated.

  • Metabolic Stability : The saturated nature of the thiopyran ring can be susceptible to cytochrome P450 (CYP)-mediated oxidation. Human and rat liver microsome (HLM/RLM) assays are utilized to predict first-pass metabolism.

  • In Vivo PK : To calculate absolute bioavailability, both intravenous (IV) and oral (PO) administration routes must be evaluated in parallel to determine the Area Under the Curve (AUC), especially for 3 where tumor exposure is critical[3].

Workflow Visualization

BioavailabilityWorkflow A Thiopyrano[4,3-d]pyrimidine Library Synthesis B Physicochemical Profiling (Thermodynamic Solubility) A->B C In Vitro Permeability (Caco-2 / PAMPA) A->C D Metabolic Stability (HLM / RLM Assays) A->D E In Vivo PK Studies (IV and PO Administration) B->E C->E D->E F LC-MS/MS Bioanalysis & Plasma Quantification E->F G Absolute Bioavailability (F%) Calculation & Lead Selection F->G

Workflow for assessing the bioavailability of thiopyrano[4,3-d]pyrimidine derivatives.

Experimental Protocols

Protocol 1: Thermodynamic Solubility Assessment

Causality : Kinetic solubility often overestimates the true solubility of lipophilic thiopyrano[4,3-d]pyrimidines due to the co-solvent effect of DMSO stock solutions. Thermodynamic solubility uses solid powders, providing a self-validating baseline for oral formulation that reflects the true crystalline dissolution in the gut. Steps :

  • Weigh exactly 2.0 mg of the solid thiopyrano[4,3-d]pyrimidine compound into a glass vial.

  • Add 1.0 mL of phosphate-buffered saline (PBS, pH 7.4).

  • Shake the suspension at 300 rpm at 37 °C for 24 hours to reach thermodynamic equilibrium.

  • Centrifuge the mixture at 10,000 × g for 15 minutes to separate the undissolved crystalline pellet.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter. (Note: PTFE is strictly chosen to prevent the non-specific binding commonly seen with lipophilic thiopyran compounds).

  • Dilute the filtrate appropriately and quantify the concentration using HPLC-UV against a standard calibration curve (0.1–50 µg/mL).

Protocol 2: In Vitro Metabolic Stability (Liver Microsomes)

Causality : The saturated nature of the thiopyran ring is highly susceptible to CYP-mediated oxidation. Identifying the intrinsic clearance ( CLint​ ) helps predict in vivo hepatic extraction. Including a positive control (e.g., Verapamil) and a minus-NADPH negative control ensures the assay is a self-validating system, distinguishing enzymatic degradation from chemical instability. Steps :

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubate 1 µM of the test compound with 0.5 mg/mL liver microsomes (HLM or RLM) in the buffer for 5 minutes at 37 °C.

  • Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Terminate the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifuge at 15,000 × g for 10 minutes at 4 °C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 3: In Vivo Pharmacokinetic Profiling & LC-MS/MS

Causality : Absolute bioavailability (F%) cannot be accurately predicted from in vitro data alone due to complex physiological variables (e.g., efflux transporters, gut wall metabolism). It must be derived from the ratio of dose-normalized oral AUC to IV AUC. Administering both routes in parallel cohorts creates a self-validating dataset for clearance and absorption. Steps :

  • Formulation : Formulate the IV dose (e.g., 2 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (e.g., 10 mg/kg) in 0.5% Methylcellulose (MC) / 0.1% Tween 80 to maintain suspension stability.

  • Dosing : Administer the IV formulation via the tail vein and the PO formulation via oral gavage to male Sprague-Dawley rats (n=3 per group).

  • Sampling : Collect blood samples (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-K2 coated tubes.

  • Processing : Centrifuge blood at 3,000 × g for 10 minutes at 4 °C to separate plasma. Store at -80 °C until analysis.

  • Bioanalysis : Extract plasma samples using protein precipitation (3 volumes of acetonitrile). Quantify using a validated LC-MS/MS method (MRM mode).

  • Calculation : Calculate F% using the formula: F(%)=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Data Presentation: Comparative PK Parameters

The following table summarizes the representative pharmacokinetic parameters of optimized thiopyrano[4,3-d]pyrimidine derivatives, demonstrating how targeted structural modifications impact overall bioavailability[1][2].

Compound ModificationThermodynamic Solubility (µg/mL)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Oral AUC ( AUCPO​ ) (ng·h/mL)Half-life ( t1/2​ ) (h)Absolute Bioavailability (F%)
Unsubstituted Core< 1.085.41201.2< 5%
4-Morpholino Substituted12.842.18503.422%
Sulfone Oxidation ( S→SO2​ )45.518.52,1005.848%

References

  • Title : Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles Source : Journal of Medicinal Chemistry - ACS Publications URL :[Link]

  • Title : Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source : Molecules - MDPI URL :[Link]

  • Title : Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming low yield in thiopyrano[4,3-d]pyrimidine synthesis

Technical Support Center: Overcoming Low Yield in Thiopyrano[4,3-d]pyrimidine Synthesis Introduction Thiopyrano[4,3-d]pyrimidine derivatives are highly privileged scaffolds in medicinal chemistry. They are frequently uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Yield in Thiopyrano[4,3-d]pyrimidine Synthesis

Introduction Thiopyrano[4,3-d]pyrimidine derivatives are highly privileged scaffolds in medicinal chemistry. They are frequently utilized in the design of PI3K/AKT/mTOR pathway inhibitors for oncology[1] and non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2]. However, synthesizing these fused heterocycles often presents significant challenges, primarily characterized by low yields during pyrimidine annulation, unwanted sulfur oxidation, and intermediate instability.

As a Senior Application Scientist, I have compiled this technical guide to provide actionable troubleshooting strategies, validated protocols, and mechanistic insights to help researchers optimize their synthetic workflows.

Synthetic Workflow & Mechanistic Overview

Workflow A Dimethyl 3,3'-thiodipropionate B Dieckmann Condensation (NaH, THF, 0 °C) A->B C Tetrahydrothiopyran-4-one (Key Intermediate) B->C D Pyrimidine Annulation (Amidine, t-BuOK, MW) C->D E Thiopyrano[4,3-d]pyrimidine (Target Scaffold) D->E

Workflow for the de novo synthesis of thiopyrano[4,3-d]pyrimidine scaffolds.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40% during the Dieckmann condensation of dimethyl 3,3'-thiodipropionate? Expert Insight: The formation of the tetrahydrothiopyran-4-one intermediate is highly sensitive to moisture and quenching conditions. Moisture leads to the hydrolysis of the ester starting material instead of the desired enolate-driven cyclization. Furthermore, the resulting β-keto ester is prone to retro-Dieckmann fragmentation if the reaction is quenched too harshly with strong aqueous acids[3]. Resolution:

  • Use strictly anhydrous THF and ensure the NaH (typically a 60% dispersion in mineral oil) is washed with dry hexane prior to use.

  • Self-Validating Step: Quench the reaction strictly at 0 °C using a weak acid, such as glacial acetic acid, rather than aqueous HCl. The cessation of hydrogen gas evolution and the formation of a stable, filterable precipitate confirms successful, non-destructive quenching.

Q2: During the pyrimidine annulation step using S-methylthiouronium sulfate, I observe a large amount of unreacted ketone and complex byproduct mixtures. How can I drive this to completion? Expert Insight: Conventional reflux conditions (e.g., KOH in ethanol for 12–24 hours) often fail because the delicate pH balance required to liberate the free base of the thiouronium salt simultaneously promotes the aldol self-condensation of the tetrahydrothiopyran-4-one intermediate[2]. Resolution:

  • Transition to a Microwave-Assisted Multicomponent Reaction (MCR). By utilizing t-BuOH as the solvent and t-BuOK as the base under microwave irradiation (100 °C for 15 minutes), you can rapidly drive the [3+3] cycloaddition. This kinetic control suppresses self-condensation and frequently increases yields from ~45% to >75%[4].

Q3: How do I prevent the unwanted oxidation of the thiopyran sulfur atom during downstream cross-coupling or functionalization? Expert Insight: The sulfur atom within the thiopyran ring is highly nucleophilic. During downstream modifications—especially those involving transition metal catalysts (Pd, Cu) or prolonged exposure to atmospheric oxygen—the sulfur is easily oxidized to a sulfoxide or a sulfone (6,6-dioxide)[1]. Resolution:

  • Degas all solvents using the freeze-pump-thaw method and conduct all cross-coupling reactions under a strict argon atmosphere.

  • Note: If the sulfone derivative is actually desired for Structure-Activity Relationship (SAR) studies (e.g., to increase aqueous solubility), perform a controlled oxidation using Na2WO4·2H2O and 30% H2O2 at 20 °C for 3 hours[1].

Validated Experimental Protocol: Synthesis of 7,8-Dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol

This protocol establishes the foundational pyrimidine ring via a robust, self-validating methodology[2].

Step 1: Preparation of the Ketone Intermediate

  • Suspend NaH (1.2 equiv, washed with dry hexane) in anhydrous THF under an argon atmosphere.

  • Dropwise, add dimethyl 3,3'-thiodipropionate (1.0 equiv) in anhydrous THF at 0 °C.

  • Stir at room temperature for 4 hours. Validation: The solution will transition from a cloudy suspension to a clear, pale-yellow solution as the enolate forms.

  • Quench at 0 °C with glacial acetic acid until pH 6 is reached, then extract with ethyl acetate to isolate the tetrahydrothiopyran-4-one derivative.

Step 2: Pyrimidine Annulation

  • Dissolve the crude ketone (1.0 equiv) and S-methylthiouronium sulfate (1.2 equiv) in absolute ethanol.

  • Add KOH (1.5 equiv) and reflux for 12 hours. Validation: The reaction mixture will progressively darken, and a precipitate (the intermediate pyrimidine salt) will form.

  • Cool to room temperature, filter the solid, and wash with cold ethanol.

Step 3: Acidic Hydrolysis

  • Dissolve the intermediate in a 2:1 mixture of water and glacial acetic acid.

  • Reflux at 100 °C overnight.

  • Cool to room temperature. Validation: The target 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol will precipitate as a highly pure, yellow crystallized solid. Filter and dry under a vacuum (Expected yield: ~80%)[2].

Quantitative Data: Yield Comparison by Synthetic Route

The following table summarizes expected yields and primary failure modes based on the selected synthetic strategy.

Synthetic RouteKey Reagents / CatalystConditionsAverage Yield (%)Primary Byproducts / Failure Modes
Conventional Annulation S-methylthiouronium sulfate, KOH, EtOHReflux, 12-24 h40 - 55%Aldol self-condensation products
Microwave-Assisted MCR Amidine, t-BuOK, t-BuOHMW 100 °C, 15 min75 - 85%Trace unreacted starting material[4]
Dieckmann Condensation NaH, Anhydrous THF0 °C to RT, 4 h80 - 90%Hydrolyzed di-ester (if wet)[3]
Controlled Oxidation Na2WO4·2H2O, 30% H2O220 °C, 3 h85 - 95%Over-oxidized degradation products[1]

Biological Application: Target Pathway

Thiopyrano[4,3-d]pyrimidines are frequently evaluated for their cytotoxicity against cancer cell lines by acting as ATP-competitive inhibitors of PI3Kα[1]. The diagram below illustrates the specific nodes within the signaling cascade that these compounds disrupt.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Drug Target) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Phosphorylates AKT AKT Activation PIP3->AKT Recruits mTOR mTOR Pathway AKT->mTOR Activates Cell Tumor Cell Survival mTOR->Cell Promotes Inhibitor Thiopyrano[4,3-d] pyrimidine Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling cascade targeted by thiopyrano[4,3-d]pyrimidine derivatives.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Deriv
  • Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals.
  • A Technical Guide to Novel Synthesis Routes for Tetrahydrothiopyran-4-one. Benchchem.

Sources

Optimization

Side reactions in the synthesis of 2-mercaptopyrimidines

Welcome to the Technical Support Center for 2-Mercaptopyrimidine Synthesis . As a Senior Application Scientist, I have designed this hub to move beyond standard recipes.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Mercaptopyrimidine Synthesis . As a Senior Application Scientist, I have designed this hub to move beyond standard recipes. Here, we dissect the thermodynamic and kinetic drivers of side reactions, providing you with self-validating protocols and diagnostic logic to ensure high-fidelity synthesis in your drug development workflows.

ZONE 1: Mechanistic Knowledge Base (FAQs)

Q: Why am I seeing pyrimidin-2-ones instead of 2-mercaptopyrimidines in my Biginelli condensations? A: This is a classic desulfurization/hydrolysis side reaction. The Biginelli reaction is an acid-catalyzed multicomponent condensation of an aldehyde, a β-ketoester, and thiourea[1][2]. Under prolonged heating in aqueous acidic conditions, the thiourea precursor—or the resulting dihydropyrimidine-2-thione—can undergo hydrolysis, replacing the sulfur atom with oxygen to form a pyrimidin-2-one[3]. Solution: Switch to anhydrous conditions (e.g., absolute ethanol or solvent-free microwave irradiation) or utilize a milder Lewis acid catalyst instead of strong Brønsted acids.

Q: My downstream alkylation yields a mixture of S-alkylated and N-alkylated products. How do I control regioselectivity? A: This stems from the inherent tautomerism of the system. 2-Mercaptopyrimidine exists in equilibrium with its tautomer, pyrimidine-2(1H)-thione[4]. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard." Solution: S-alkylation is kinetically favored. To maximize S-alkylation, use soft electrophiles (e.g., alkyl iodides) and a mild, bulky base (like Cs₂CO₃) that prevents tight ion-pairing with the nitrogen. Stronger bases like NaOH in polar aprotic solvents can shift the equilibrium toward the thermodynamically stable N-alkylated product.

Q: What causes the formation of insoluble polymeric or dimeric side products during storage or workup? A: The free thiol (-SH) group is highly susceptible to oxidative coupling in the presence of atmospheric oxygen, leading to the formation of disulfide dimers[4]. Solution: Always degas your solvents, perform workups under an inert atmosphere (N₂ or Ar), and consider adding a mild reducing agent or antioxidant during storage.

ZONE 2: Diagnostic & Troubleshooting Logic

To systematically identify and eliminate side reactions, utilize the following diagnostic logic tree and mechanistic pathway diagrams.

SynthesisPathway Start Precursors (1,3-Dicarbonyl + Thiourea) Intermediate Condensation Intermediate (Iminium/Enol Adduct) Start->Intermediate Acid Catalyst Target Target Product (2-Mercaptopyrimidine) Intermediate->Target Cyclization (-H2O) Side1 Side Reaction: Hydrolysis (Pyrimidin-2-one) Intermediate->Side1 Excess H2O / Prolonged Heat Side2 Side Reaction: Oxidation (Disulfide Dimer) Target->Side2 O2 / Oxidants Side3 Side Reaction: N-Alkylation (Tautomeric Shift) Target->Side3 Hard Base / Alkyl Halide

Caption: Reaction pathway of 2-mercaptopyrimidine synthesis highlighting major side-reaction divergences.

Troubleshooting Issue Issue: Low Yield or High Impurity Profile Check1 LC-MS shows [2M-2H] mass? (Disulfide Formation) Issue->Check1 Fix1 Action: Degas solvents Use inert atmosphere Check1->Fix1 Yes Check2 IR shows strong C=O stretch? (Hydrolysis to Pyrimidin-2-one) Check1->Check2 No Fix2 Action: Reduce acid conc. Switch to anhydrous solvent Check2->Fix2 Yes Check3 NMR shows N-alkyl protons? (Regioselectivity Issue) Check2->Check3 No Fix3 Action: Use softer base (e.g., Cs2CO3 instead of NaOH) Check3->Fix3 Yes

Caption: Diagnostic logic tree for troubleshooting 2-mercaptopyrimidine synthesis impurities.

ZONE 3: Validated Experimental Workflows

Protocol A: Standard Synthesis via 1,1,3,3-Tetraethoxypropane

This protocol leverages the condensation of thiourea with an acetal precursor, avoiding the complex multicomponent side reactions of the Biginelli method[5].

Step-by-Step Methodology:

  • Initiation: In a 2-L three-necked flask, suspend 0.80 mol of thiourea in 600 mL of absolute ethanol.

  • Catalysis & Activation: Add 200 mL of concentrated HCl.

    • Causality Checkpoint: The strong acid is required to hydrolyze the highly stable 1,1,3,3-tetraethoxypropane in situ into malondialdehyde, the active electrophile[5].

  • Condensation: Rapidly add 0.80 mol of 1,1,3,3-tetraethoxypropane. Boil for 1 hour with continuous stirring. The mixture will darken, and a yellow precipitate (2-mercaptopyrimidine hydrochloride) will separate.

  • Isolation: Chill the mixture to 10°C in an ice bath. Filter the yellow crystals and wash with cold ethanol.

  • Neutralization (CRITICAL): Suspend the crude hydrochloride salt in 50 mL of water. Slowly add a 20% aqueous NaOH solution until the pH is exactly 7–8.

    • Self-Validating System: Monitor with a calibrated pH meter. If the pH exceeds 8, the suspension will suddenly clarify. This is a self-validating visual cue that you have overshot the pH, deprotonating the thiol to form a highly water-soluble sodium thiolate[5]. If this happens, carefully back-titrate with dilute HCl until the precipitate reforms.

  • Purification: Collect the damp product and recrystallize from a hot 1:1 mixture of water and ethanol.

Protocol B: Microwave-Assisted Biginelli Condensation

To suppress thermodynamic side reactions (like Knoevenagel condensations or desulfurization), microwave irradiation is utilized to kinetically drive the primary cyclization[6].

Step-by-Step Methodology:

  • Preparation: Mix equimolar amounts (10 mmol) of an aromatic aldehyde, a β-ketoester, and thiourea in a microwave-safe vessel.

  • Solvent & Catalyst: Add 2 mL of DMF and a catalytic amount of a Lewis acid (e.g., Yb(OTf)₃)[1].

  • Irradiation: Subject the mixture to microwave irradiation (approx. 300W) for 6–8 minutes.

    • Causality Checkpoint: Microwave heating provides rapid, uniform energy transfer. This accelerates the rate-limiting iminium formation and subsequent cyclization, completing the reaction before slower hydrolytic side reactions can occur[2][6].

  • Workup: Cool the vessel to room temperature and pour the mixture into crushed ice.

    • Self-Validating System: A rapid precipitation upon hitting the ice confirms successful cyclization. If an oily biphasic layer forms instead, it indicates incomplete reaction (presence of unreacted ketoester/aldehyde).

  • Purification: Filter the solid and recrystallize from hot ethanol.

ZONE 4: Quantitative Benchmarks & Optimization

The following table summarizes the quantitative impact of varying reaction conditions on yield and side-product formation during the synthesis of 2-mercapto-dihydropyrimidines. Use this as a benchmark for your own process optimization.

Synthesis MethodSolvent SystemCatalystReaction TimeTarget Yield (%)Major Side Product Profile
Conventional Reflux Aqueous EthanolConc. HCl3 – 4 hours60 – 64%Pyrimidin-2-one (Hydrolysis)[3][5]
Conventional Reflux DMFKOH3 hours70 – 75%Disulfides / Knoevenagel Adducts[6]
Microwave Irradiation Min. Ethanol / DMFHCl6 – 8 mins85 – 90%Trace Unreacted Precursors[6]
Solvent-Free (ACDC) NoneYb(OTf)₃5 – 10 mins> 92%Negligible (< 2%)[1]

References

  • 2-mercaptopyrimidine - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

  • Biginelli Reaction Source: Organic Chemistry Portal (organic-chemistry.org) URL:[Link]

  • Synthesis of 2-Mercapto-Dihydropyrimidines Derivatives under Conventional and Microwave Digestion Technique and their Anti-Cancer and Anti-Tuberculosis Activity Source: International Journal of PharmTech Research (sphinxsai.com) URL:[Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties Source: National Institutes of Health (nih.gov) URL:[Link]

  • Biginelli reaction Source: Wikipedia (wikipedia.org) URL:[Link]

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs Source: National Institutes of Health (nih.gov) URL:[Link]

Sources

Troubleshooting

Troubleshooting guide for sluggish Suzuki coupling reactions with pyrimidine substrates

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, is designed to help you navigate the complexities of Suzuki-Miyaura cross-coupling reactions involving pyrimidine substrates. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to solve even the most stubborn reaction challenges.

Pyrimidines are a cornerstone of many pharmaceutical agents, but their unique electronic properties often render them challenging substrates in palladium-catalyzed cross-coupling reactions. Their electron-deficient nature can impede key steps in the catalytic cycle, while the presence of nitrogen atoms can lead to catalyst inhibition. This guide will address these core issues head-on.

FAQ Section 1: Foundational Checks - Reagents & Conditions

Q1: My reaction is completely stalled or extremely sluggish. What are the first things I should verify?

A: Before delving into complex catalyst systems, it's crucial to ensure the fundamentals are sound. Suzuki couplings are highly sensitive to the quality of reagents and the reaction environment.

  • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents or failure to maintain a positive pressure of an inert gas (Argon or Nitrogen) can lead to rapid catalyst decomposition and halt the reaction.[1]

  • Solvent Purity & Choice: Ensure your solvents are anhydrous and free of peroxides. The choice of solvent is also critical. While polar aprotic solvents like 1,4-dioxane or DME are common, sometimes alcoholic solvent mixtures (e.g., ethanol/toluene/water) can offer superior reactivity and allow for lower reaction temperatures.[2][3]

  • Reagent Quality:

    • Boronic Acid/Ester: Boronic acids are susceptible to a side reaction called protodeboronation, where the boron group is replaced by a hydrogen atom, especially at higher temperatures or with certain bases.[1] It is always best to use fresh, high-purity boronic acids. If you suspect your boronic acid has degraded, consider using more stable alternatives like potassium trifluoroborate salts or MIDA boronates.[4][5]

    • Base: The base must be of high quality and finely ground to ensure good solubility and reactivity. Ensure it has been stored correctly to avoid hydration.

Q2: I'm using a standard base like sodium carbonate, but getting low yields. Is my choice of base optimal for a pyrimidine substrate?

A: While sodium carbonate (Na₂CO₃) is a common choice, it may not be the most effective for challenging pyrimidine couplings. The base plays a crucial role in activating the boronic acid to form a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[6][7]

  • Stronger Bases: For electron-deficient pyrimidines, a stronger base is often required to facilitate the catalytic cycle. Consider screening stronger inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][3] These bases can be particularly effective when using less reactive chloro-pyrimidine substrates.

  • Fluoride Sources: In some cases, fluoride bases like potassium fluoride (KF) can be effective, especially if your substrate has base-labile functional groups.[6]

  • Water Content: When using anhydrous solvents with bases like K₃PO₄, the presence of a small amount of water can be beneficial and is sometimes required for the reaction to proceed efficiently.[8]

FAQ Section 2: The Heart of the Reaction - The Catalyst System

Q3: My go-to catalyst, Pd(PPh₃)₄, is failing with my chloropyrimidine. Why is this happening and what are the alternatives?

A: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a classic catalyst but often struggles with less reactive electrophiles like chloropyrimidines. The electron-deficient nature of the pyrimidine ring can make the initial oxidative addition step difficult, and the nitrogen atoms can coordinate with the palladium center, leading to catalyst deactivation.[1]

The solution lies in using more sophisticated catalyst systems composed of a palladium precatalyst and a specialized phosphine ligand. These modern ligands are designed to be both sterically bulky and electron-rich.

  • Electron-Rich Ligands: These ligands increase the electron density on the palladium center, which promotes the oxidative addition into the carbon-chlorine bond.[9]

  • Steric Bulk: The bulkiness of the ligand accelerates the final reductive elimination step, which is often the rate-limiting step for electron-deficient substrates, and helps prevent catalyst decomposition.[10]

Q4: There are so many advanced ligands available (e.g., Buchwald, Fu ligands). How do I choose the right one for my pyrimidine?

A: Choosing the right ligand is key to success. While there's no single "best" ligand for all pyrimidines, some have proven particularly effective for these challenging substrates. A systematic screening is often the best approach.

Ligand TypeExamplesKey Advantages for Pyrimidines
Dialkylbiarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and sterically demanding. Excellent for activating C-Cl bonds and coupling with a wide range of boronic acids. Often provide high yields under mild conditions.[3][11]
Trialkylphosphines P(t-Bu)₃, PCy₃Very strong electron donors. Particularly effective for electron-rich and sterically hindered aryl chlorides.[3][6]
N-Heterocyclic Carbenes (NHCs) IPr, IMesOffer strong σ-donation and are often more thermally stable than phosphines, making them suitable for high-temperature reactions.[12]

Starting Point Recommendation: For a sluggish chloropyrimidine coupling, a good starting point is to screen a catalyst system like Pd₂(dba)₃ or Pd(OAc)₂ with a ligand such as XPhos or SPhos , using K₃PO₄ as the base in a dioxane/water solvent system.[3]

FAQ Section 3: Substrate-Specific Challenges

Q5: I'm observing significant decomposition of my starting material or the formation of a debrominated/dechlorinated pyrimidine side product. What is causing this?

A: This often points to two potential issues: catalyst deactivation or competing side reactions.

  • Catalyst Inhibition by Nitrogen Coordination: The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate to the palladium catalyst. This can form a stable, inactive complex, effectively removing the catalyst from the desired cycle.[1][13] Using bulky ligands like XPhos or SPhos can sterically disfavor this coordination.

  • Protodeboronation: As mentioned in Q1, your boronic acid may be unstable under the reaction conditions, leading to the formation of a simple pyrimidine (where the halogen has been replaced by hydrogen). This is often exacerbated by high temperatures.[1] If you suspect this, try lowering the reaction temperature or using a more stable boron reagent.

  • Hydrodehalogenation: This is the direct replacement of the halogen with hydrogen from a hydrogen source (e.g., solvent). While less common, it can occur under certain conditions.

Q6: My reaction works well for 4-chloropyrimidine, but fails for 2-chloropyrimidine. Why is there a difference in reactivity?

A: The position of the halogen on the pyrimidine ring has a significant impact on its reactivity. For di- and tri-halogenated pyrimidines, a clear order of reactivity is often observed.

  • Reactivity Order: In general, for chloropyrimidines, the reactivity order is C4 > C6 > C2 .[14] The chlorine at the 4-position is typically the most susceptible to oxidative addition with the palladium catalyst.[1] This regioselectivity can be exploited for sequential couplings on a poly-halogenated pyrimidine.[2][15]

  • Electronic and Steric Effects: The electronic environment and steric hindrance around each position influence the ease of palladium insertion into the C-X bond. The C2 position is often less reactive due to its proximity to both ring nitrogens.

Troubleshooting Flowchart

Here is a logical workflow to guide your troubleshooting process when faced with a sluggish Suzuki coupling reaction involving a pyrimidine substrate.

Troubleshooting_Suzuki_Pyrimidine start Start: Sluggish or No Reaction check_basics Q1: Verify Fundamentals - Inert Atmosphere? - Anhydrous Solvents? - Reagent Purity? start->check_basics screen_base Q2: Screen Bases - K₃PO₄ - Cs₂CO₃ - KF check_basics->screen_base Basics OK success Success: Optimized Reaction check_basics->success Issue Found & Fixed screen_catalyst Q3/Q4: Screen Catalyst System - Precatalyst: Pd₂(dba)₃, Pd(OAc)₂ - Ligand: XPhos, SPhos, P(t-Bu)₃ screen_base->screen_catalyst Still Sluggish screen_base->success Improved Yield check_substrate Q5/Q6: Analyze Substrate Issues - Protodeboronation? - N-Coordination? - Positional Reactivity? screen_catalyst->check_substrate Still Sluggish screen_catalyst->success Improved Yield advanced_methods Advanced Troubleshooting - Microwave Heating? - Alternative Boron Reagent? (e.g., MIDA Boronate) check_substrate->advanced_methods Side Reactions or Inactivity Persist sub_loop Lower Temp, Use Fresh Boronic Acid check_substrate->sub_loop advanced_methods->success sub_loop->screen_catalyst

Caption: A decision-tree workflow for troubleshooting Suzuki coupling reactions with pyrimidine substrates.

Experimental Protocols

Protocol 1: Standard Conditions for 2,4-Dichloropyrimidine

This protocol is a good starting point for moderately reactive chloropyrimidines.

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane (8 mL) and Water (2 mL).

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Advanced Conditions for a Challenging Chloro-pyrimidine

This protocol utilizes a modern ligand system suitable for less reactive or sterically hindered substrates.

  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add the chloropyrimidine (1.0 mmol), arylboronic acid (1.5 mmol), and finely ground potassium phosphate (K₃PO₄, 2.0 mmol).

  • Catalyst Preparation: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%) and XPhos (0.06 mmol, 6 mol%) in a small amount of the reaction solvent.

  • Catalyst Addition: Add the catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition: Add degassed 1,4-dioxane (10 mL).

  • Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: Follow the same procedure as described in Protocol 1.

Catalytic Cycle and Pyrimidine-Specific Challenges

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. However, with pyrimidine substrates, certain steps can become bottlenecks.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L₂) Pd0->OxAdd + Ar-X (Pyrimidine Halide) CHALLENGE: Slow for C-Cl bonds Trans Transmetalation Ar-Pd(II)-Ar'(L₂) OxAdd->Trans + [Ar'-B(OR)₃]⁻ Base Activation Needed Inhibition Inactive Pd-N Complex OxAdd->Inhibition N-Coordination (Catalyst Sink) RedElim Reductive Elimination Ar-Ar' Trans->RedElim Isomerization RedElim->Pd0 CHALLENGE: Often rate-limiting for electron-deficient Ar center Inhibition->OxAdd Reversible?

Caption: The Suzuki-Miyaura catalytic cycle highlighting challenging steps for pyrimidine substrates.

As the diagram illustrates, the oxidative addition and reductive elimination steps are often problematic. Furthermore, the potential for the pyrimidine nitrogen to coordinate to the Pd(II) intermediate creates a catalyst "sink," effectively lowering the concentration of active catalyst in the cycle. Employing bulky, electron-rich ligands directly addresses these challenges by accelerating the desired steps and sterically hindering the undesired nitrogen coordination.

References

  • Lakhdar, S., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Anwar, M. U., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes. Available at: [Link]

  • De, D. & Krogstad, D. J. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]

  • Roughley, S. D. & Jordan, A. M. (2016). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Available at: [Link]

  • Kim, J. & Lee, S. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. Available at: [Link]

  • Billingsley, K. L. & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Saliou, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances. Available at: [Link]

  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. Available at: [Link]

  • Sharma, A., et al. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

  • Lennox, A. J. J. & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Tan, Y., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Available at: [Link]

  • Ramachandran, P. V. & Gagare, P. D. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews. Available at: [Link]

  • Molander, G. A. & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Accounts of Chemical Research. Available at: [Link]

  • Viciu, M. S., et al. (2005). Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction. Organic Letters. Available at: [Link]

  • El-Ghozzi, M., et al. (2019). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Available at: [Link]

  • Thomas, D. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Arylation of Pyrimidines

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the N-arylation of pyrimidines. This guide is designed for researchers, scientists, and drug development professional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the N-arylation of pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these crucial reactions. N-arylated pyrimidines are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly protein kinase inhibitors.[1] However, their synthesis, typically via palladium-catalyzed Buchwald-Hartwig amination, is often fraught with challenges owing to the electron-deficient nature of the pyrimidine ring.[2]

This document provides a structured approach to troubleshooting common issues and answers frequently asked questions, moving beyond simple protocols to explain the causal relationships behind experimental choices.

Section 1: Troubleshooting Guide for N-Arylation of Pyrimidines

This section directly addresses the most common failures and suboptimal results encountered during the N-arylation of pyrimidines. The solutions are based on mechanistic principles and established literature.

Problem EncounteredPotential Cause(s)Recommended Solutions & Rationale
No or Very Low Conversion 1. Inactive Catalyst: The active Pd(0) species is not forming efficiently. Pd(II) sources like Pd(OAc)₂ require in-situ reduction, which can be unreliable.[3][4] Some N-heterocycles, including imidazoles and potentially pyrimidines, can inhibit the formation of the active Pd(0)-ligand complex by strongly binding to the metal center before the desired ligand can.[5]Solution: Use a palladium pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts) to ensure consistent and efficient generation of the active LPd(0) species.[3] Alternatively, pre-form the active catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the pyrimidine and amine substrates.[5]
2. Inappropriate Ligand: The ligand may not be suitable for coupling an electron-deficient heterocycle. The stability and reactivity of the palladium complexes in the catalytic cycle are highly dependent on the ligand's electronic and steric properties.[3]Solution: For heteroarylamines, ligands with a large bite angle like Xantphos are often effective.[6][7] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are also excellent choices as they promote the crucial reductive elimination step.[3][8]
3. Incorrect Base Selection: The base may be too weak to deprotonate the aminopyrimidine or too strong, causing substrate decomposition. The base plays a critical role in both the amine deprotonation and the final reductive elimination step.[3][9]Solution: Screen a range of bases. Strong bases like NaOt-Bu or LHMDS are highly effective but can be incompatible with sensitive functional groups.[6] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ offer broader functional group tolerance and are often the first choice for complex substrates. The solubility of the base (Cs₂CO₃ is more soluble than K₃PO₄ in many organic solvents) can also significantly impact the reaction rate.[3][6]
4. Poor Solubility: One or more reaction components (substrate, base) are not sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and poor reaction kinetics.[3]Solution: Choose a solvent in which all components are soluble at the reaction temperature. Common choices include dioxane, toluene, and THF.[3][6] If solubility remains an issue, consider using a co-solvent. Avoid chlorinated solvents, acetonitrile, and pyridine, as they can coordinate to palladium and inhibit catalysis.[3]
Formation of Significant Side Products 1. Dehalogenation of Aryl Halide: The aryl halide is reduced to the corresponding arene, consuming the starting material.Solution: This often occurs at elevated temperatures or with prolonged reaction times. Try lowering the reaction temperature. Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can interfere with the catalytic cycle. Check the purity of your solvent and reagents for potential sources of protic impurities.
2. Biaryl Homocoupling: The aryl halide couples with itself to form a biaryl species.Solution: This side reaction is often a sign of a poorly performing catalytic system. Re-evaluate the ligand and palladium source. Lowering the reaction temperature may also suppress this pathway.
3. Polymerization: If the pyrimidine or aryl partner has multiple reactive sites (e.g., a second N-H group or halide), polymerization can occur.[10]Solution: Protect other reactive N-H groups (e.g., with a Boc or SEM group) before performing the coupling.[10] If coupling a dihalopyrimidine, careful control of stoichiometry (using a slight excess of the amine) and reaction time can favor the mono-arylated product.
Incorrect Regioselectivity (e.g., on 2,4-dichloropyrimidine)Preferential C4-Arylation: For 2,4-dihalopyrimidines, reaction at the C4 position is almost always favored under standard Buchwald-Hartwig or SNAr conditions due to the electronic nature of the ring.[1][11]Solution: Achieving C2-selectivity is a significant challenge and requires a non-traditional approach. Recent studies have shown that specific Pd(II) catalysts, often with N-heterocyclic carbene (NHC) ligands, can promote C2-selective amination.[1] This is believed to occur via a novel mechanism that avoids the typical Pd(0) oxidative addition step, which is heavily biased toward the C4 position.[1][11] If C2-arylation is required, consult specialized literature for these advanced protocols.
Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source? Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst?

A: While Pd(OAc)₂ and Pd₂(dba)₃ are common and inexpensive, they are Pd(II) and Pd(0) sources, respectively, that require in situ activation with a phosphine ligand to form the active catalytic species. This activation step can be inconsistent. Pre-catalysts , which are stable, air-tolerant Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions, are highly recommended for reproducibility and higher activity, especially for challenging substrates like pyrimidines.[3]

Q2: What is the fundamental role of the phosphine ligand?

A: The ligand is arguably the most critical component for success. Its primary roles are:

  • Stabilizing the Palladium Center: It prevents the precipitation of palladium black.

  • Modulating Reactivity: Bulky, electron-rich ligands accelerate the key steps of oxidative addition (activation of the aryl halide) and, most importantly, reductive elimination (formation of the C-N bond and regeneration of the Pd(0) catalyst).[3]

  • Controlling Selectivity: In substrates with multiple reactive sites, the ligand's steric and electronic profile can dictate the outcome.

For pyrimidine N-arylation, ligands like Xantphos (large bite angle) and bulky biarylphosphines like BrettPhos have proven effective.[6][7]

Q3: Why is the choice of base so critical for success?

A: The base performs two essential functions in the catalytic cycle. First, it deprotonates the aminopyrimidine to form the corresponding amide, which is the active nucleophile that coordinates to the palladium center. Second, it facilitates the final reductive elimination step by removing a proton and breaking the palladium-nitrogen bond. A base that is too weak will result in a slow or stalled reaction, while a base that is too strong may degrade sensitive functional groups on your substrates.[3][9] Therefore, screening bases like K₃PO₄, Cs₂CO₃, and NaOt-Bu is a standard part of reaction optimization.

Q4: Can I use aryl chlorides or tosylates instead of bromides or iodides?

A: Yes, but it is more challenging. The reactivity of the aryl electrophile generally follows the order: Ar-I > Ar-Br > Ar-OTf > Ar-Cl > Ar-OTs.[3] Aryl chlorides are prized for their lower cost and wider availability, but the strength of the C-Cl bond makes the initial oxidative addition step more difficult. To successfully couple aryl chlorides, you typically need a more active catalyst system, often employing highly electron-rich and sterically hindered biarylphosphine ligands (like tBuXPhos) and potentially higher reaction temperatures.[12][13] Similarly, pyrimidinyl tosylates have been successfully used, sometimes with nickel catalysts as an alternative to palladium.[14]

Q5: Are there alternatives to palladium catalysis for this transformation?

A: Yes, copper-catalyzed N-arylation reactions, often referred to as Ullmann or Chan-Lam couplings, are a viable alternative.[15] These reactions can be advantageous as copper is less expensive than palladium. Modern protocols often use ligands like 1,10-phenanthroline derivatives or diamines to facilitate the coupling under milder conditions than traditional Ullmann reactions.[16] For electron-deficient heterocycles, Cu(II)-catalyzed reactions using arylboronic acids in water have also been reported and represent a greener approach.[2][17]

Section 3: Experimental Protocols
General Protocol for Buchwald-Hartwig N-Arylation of a Halopyrimidine

This protocol is a representative starting point and should be optimized for specific substrates.

Materials:

  • Halopyrimidine (e.g., 2-chloropyrimidine or 5-bromopyrimidine) (1.0 mmol)

  • Amine/Aniline coupling partner (1.1 - 1.2 mmol)

  • Palladium pre-catalyst (e.g., XPhos Pd G3) (0.01 - 0.05 mmol, 1-5 mol%)

  • Phosphine Ligand (if not using a pre-catalyst, e.g., Xantphos) (0.02 - 0.10 mmol, 2-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu) (2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) (5-10 mL)

Procedure:

  • Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 mmol), the amine partner (1.1 mmol), the base (2.0 mmol), and the palladium pre-catalyst (e.g., 2 mol%).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Using a syringe, add the anhydrous, degassed solvent (e.g., 5 mL of dioxane) to the reaction mixture.

  • Heating: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-arylated pyrimidine product.

Section 4: Visual Guides
Diagram 1: The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amide_Complex [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amide_Complex Ligand Exchange (+ HNR') Product_Complex L-Pd(II)(Ar)(NR') Amide_Complex->Product_Complex Deprotonation (- HX • Base) Product_Complex->Pd0 Reductive Elimination Product Ar-NR' (Product) Product_Complex->Product Start Ar-X + HNR'

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Diagram 2: Troubleshooting Workflow for Failed Reactions

Troubleshooting_Workflow Start Problem: Low or No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Reagents Are Reagents Viable? Start->Check_Reagents Sol_Catalyst1 Switch to a Pre-catalyst (e.g., XPhos Pd G3) Check_Catalyst->Sol_Catalyst1 No Sol_Catalyst2 Screen Different Ligands (Xantphos, BrettPhos) Check_Catalyst->Sol_Catalyst2 No Sol_Catalyst3 Pre-form Catalyst (Heat Pd source + Ligand) Check_Catalyst->Sol_Catalyst3 No Sol_Cond1 Screen Bases (Cs2CO3, K3PO4, NaOtBu) Check_Conditions->Sol_Cond1 No Sol_Cond2 Change Solvent / Increase Solubility (Dioxane, Toluene, Co-solvent) Check_Conditions->Sol_Cond2 No Sol_Cond3 Vary Temperature (80-120 °C) Check_Conditions->Sol_Cond3 No Sol_Reagent1 Verify Purity of Starting Materials (NMR, LCMS) Check_Reagents->Sol_Reagent1 No Sol_Reagent2 Use Anhydrous / Degassed Solvent Check_Reagents->Sol_Reagent2 No Sol_Reagent3 Check Halide Reactivity (I > Br > Cl) Check_Reagents->Sol_Reagent3 No

Caption: Decision workflow for troubleshooting low-yield N-arylation reactions.

Section 5: References
  • Antilla, J. C., & Buchwald, S. L. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Ji, Y., et al. (2002). Pd-Catalyzed N-Arylation of Heteroarylamines. Organic Letters. [Link]

  • Chen, G., et al. (2019). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. ACS Catalysis. [Link]

  • Zhang, T., et al. (2013). N-(1-Oxy-2-picolyl)oxalamic Acids as a New Type of O,O-Ligands for the Cu-Catalyzed N-Arylation of Azoles with Aryl Halides in Water or Organic Solvent. ChemInform. [Link]

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society. [Link]

  • Corbet, J.-P., & Mignani, G. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Khlebnikov, V. (2022). Response to "Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?". ResearchGate. [Link]

  • Lipshutz, B. H., et al. (2020). Palladium-Catalyzed N-Arylation of NH-Sulfoximines with (Hetero)aryl Chlorides in an Aqueous Micellar Environment. Organic Letters. [Link]

  • Reddit User Community. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. [Link]

  • Worthington, R. J., & Sanford, M. S. (2023). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]

  • Chen, C., et al. (2024). Efficient Microwave-Assisted Palladium-Catalyzed Selective N-Arylation of Anilines with 2,3-Dihalopyridines in Water. Molbank. [Link]

  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society. [Link]

  • Worthington, R. J., & Sanford, M. S. (2023). Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines. ChemRxiv. [Link]

  • Das, P., et al. (2016). Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. ResearchGate. [Link]

  • Chemistry Stack Exchange Community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]

  • Amgen Process Development. (2011). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Amgen. [Link]

  • Wang, C., et al. (2016). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and... Applied Organometallic Chemistry. [Link]

  • Das, P., et al. (2024). Cu(II)-catalyzed 'in-water' N-arylation of electron-deficient NH-heterocycles. Chemical Science. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Solubility of Thiopyrano[4,3-d]pyrimidine Derivatives for Biological Assays

Welcome to the Technical Support Center. Thiopyrano[4,3-d]pyrimidine derivatives are highly valued in drug discovery, frequently serving as the core scaffold for PI3K/mTOR kinase inhibitors and HIV-1 non-nucleoside rever...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Thiopyrano[4,3-d]pyrimidine derivatives are highly valued in drug discovery, frequently serving as the core scaffold for PI3K/mTOR kinase inhibitors and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1][2]. However, their conjugated, rigid planar structures and strong intermolecular π–π stacking interactions generate exceptionally high crystal lattice energies[1]. Consequently, these compounds often exhibit extremely low aqueous solubility (frequently <1 µg/mL), leading to erratic biological assay results, false negatives, and flat dose-response curves[1][2].

This guide provides causality-driven troubleshooting, frequently asked questions, and self-validating protocols to enhance the apparent and kinetic solubility of these hydrophobic heterocyclic compounds in in vitro assays.

Diagnostic Workflow: Resolving Compound Precipitation

Use the following decision matrix to systematically identify and resolve solubility failures when introducing thiopyrano[4,3-d]pyrimidine derivatives into aqueous assay buffers.

Solubility_Workflow Start Compound Precipitation in Assay Buffer CheckDMSO Is final DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Perform Serial Dilution in 100% DMSO first CheckDMSO->ReduceDMSO Yes CheckpH Does compound have ionizable groups? CheckDMSO->CheckpH No AdjustpH Adjust Buffer pH (Acidic for weak bases) CheckpH->AdjustpH Yes Formulation Apply Formulation Strategies CheckpH->Formulation No / Ineffective Polymer Polymer Solid Dispersion (e.g., PVPVA, Pluronic) Formulation->Polymer Cosolvent Add Cyclodextrin (e.g., HP-β-CD) Formulation->Cosolvent

Decision matrix for resolving thiopyrano[4,3-d]pyrimidine precipitation in biological assays.

Frequently Asked Questions (FAQs)

Q1: My thiopyrano[4,3-d]pyrimidine derivative dissolves perfectly in 100% DMSO but crashes out immediately upon addition to the aqueous assay buffer. Why does this happen? A1: This is a classic kinetic solubility failure. While DMSO disrupts the strong crystal lattice energy of the pyrimidine ring, rapid introduction into water causes an immediate solvent shift. The hydrophobic compound experiences supersaturation and undergoes rapid nucleation, forming insoluble aggregates[3][4]. Causality Fix: Never dilute directly from a high-concentration DMSO stock into the final buffer. Perform serial dilutions in 100% DMSO first, ensuring a uniform, minimal solvent transfer to the final assay[4].

Q2: Can I just increase the DMSO concentration to 2-5% to keep the compound in solution? A2: This is highly discouraged. While higher DMSO concentrations might temporarily improve solubility, DMSO alters solvent viscosity, which artificially influences protein–ligand binding kinetics and thermodynamics[5]. Furthermore, DMSO concentrations above 0.5% are frequently cytotoxic to cell lines (e.g., A549, PC-3) used in PI3K/mTOR phenotypic assays, confounding your readouts[2][4].

Q3: If chemical modification isn't an option, what formulation strategies work best for this specific scaffold? A3: For rigid pyrimidine derivatives, formulation strategies that disrupt intermolecular aggregation without altering the pharmacophore are ideal. The two most effective methods are:

  • Amorphous Solid Dispersions: Using hydrophilic polymers (e.g., PVPVA, Pluronic F-68) to trap the drug in an amorphous state, significantly improving apparent solubility[6][7].

  • Complexation: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or co-solvents (like PEG 400) to encapsulate or solvate the lipophilic core[3][8].

Quantitative Data: Impact of Formulation on Pyrimidine Derivative Solubility

The following table summarizes the expected outcomes when applying different solubility enhancement strategies to highly lipophilic pyrimidine scaffolds.

Table 1: Comparative efficacy of solubility enhancement strategies for poorly soluble pyrimidine scaffolds.

Formulation StrategyMechanism of ActionApparent Aqueous Solubility (µg/mL)Cytotoxicity / Assay Interference
Free Drug (No Formulation) High lattice energy limits dissolution< 1.0None (but biological efficacy is masked)
5% DMSO Cosolvent Solvent-mediated lattice disruption10.0 - 15.0High (Alters binding kinetics & cell viability)
20% HP-β-CD Complexation Hydrophobic cavity encapsulation25.0 - 50.0Low
PVPVA Solid Dispersion Amorphous state stabilization> 30.0Low (Polymers are biologically inert)

(Data synthesized from miniaturized microarray and cosolvency studies on related pyrimidine derivatives[1][7][8][9])

Validated Experimental Protocols
Protocol 1: Miniaturized Polymer-Drug Dispersion for Apparent Solubility Enhancement

This protocol utilizes hydrophilic polymers to create an amorphous solid dispersion, drastically improving the water solubility of thiopyrano[4,3-d]pyrimidines without relying on high DMSO concentrations in the final assay[6][7][9].

  • Scientific Causality: By co-dissolving the drug and polymer in a volatile solvent mixture and then evaporating it, the drug is physically separated by the polymer matrix. This forces the drug into a high-energy amorphous state, preventing the reformation of the rigid π–π stacked crystal lattice[1][7].

  • Self-Validation: The protocol includes a filtration and UV-Vis quantification step to ensure the researcher knows the exact dissolved concentration before applying it to the biological system.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the thiopyrano[4,3-d]pyrimidine derivative in 100% DMSO at a concentration of 10 mg/mL. Prepare an aqueous solution of the selected polymer (e.g., PVPVA or Pluronic F-68) at 1 mg/mL[7].

  • Dispensing: In a 96-well plate, combine 1 µL of the drug stock (10 µg drug) with 10 µL of the polymer solution.

  • Solvent Evaporation: Subject the plate to vacuum centrifugation (SpeedVac) at 30°C for 12–24 hours to completely evaporate the water and DMSO, leaving a dry polymer-drug film[7].

  • Resuspension: Resuspend the dry solid dispersion in 100 µL of the desired aqueous assay buffer (e.g., PBS or cell culture media).

  • Equilibration & Filtration: Agitate on a plate shaker for 2 hours at room temperature. Filter the suspension through a 0.22 µm membrane to remove any un-encapsulated, precipitated drug.

  • Quantification (Validation): Use UV-Vis spectroscopy or HPLC against a standard curve to determine the final dissolved concentration before applying the solution to your biological assay.

Protocol 2: Optimized DMSO Serial Dilution to Prevent "Crash Out"

To evaluate IC₅₀ values accurately, the final solvent concentration must be identical across all test wells. Serial dilution in the aqueous phase causes variable precipitation.

  • Scientific Causality: Diluting in 100% DMSO first ensures the compound remains fully solvated until the final, rapid dilution into the assay buffer, minimizing the time window for nucleation[4].

Step-by-Step Methodology:

  • Master Stock: Prepare a 10 mM master stock of the thiopyrano[4,3-d]pyrimidine in 100% sterile DMSO[4].

  • DMSO Serial Dilution: Label a series of microcentrifuge tubes. Add 50 µL of 100% DMSO to tubes 2 through 10. Transfer 50 µL from the master stock to tube 2, mix thoroughly, and repeat the 1:2 or 1:3 serial dilution across the series[4].

  • Intermediate Aqueous Dilution (Critical Step): To prevent localized precipitation upon contact with the assay buffer, prepare an intermediate plate. Transfer 2 µL of each DMSO dilution into 98 µL of assay buffer. Rapid pipetting and mixing are critical here to prevent supersaturation pockets.

  • Final Assay Addition: Transfer 10 µL from the intermediate plate to 90 µL of the final assay volume (cells + media or enzyme + substrate). The final DMSO concentration is now strictly controlled at 0.2% across all doses, preserving both solubility and cell viability[4].

Sources

Optimization

Technical Support Center: Optimizing Selectivity of Thiopyrano[4,3-d]pyrimidine Kinase Inhibitors

Welcome to the Application Scientist Knowledge Base. This portal is designed for drug development professionals and medicinal chemists troubleshooting off-target liabilities in thiopyrano[4,3-d]pyrimidine-based kinase in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This portal is designed for drug development professionals and medicinal chemists troubleshooting off-target liabilities in thiopyrano[4,3-d]pyrimidine-based kinase inhibitors. Below, you will find diagnostic FAQs, self-validating experimental workflows, and quantitative structure-activity relationship (SAR) benchmarks.

Part 1: Diagnostic FAQs – Resolving Selectivity Bottlenecks

Q1: My lead thiopyrano[4,3-d]pyrimidine compound is designed to target PI3Kα, but biochemical assays show significant cross-reactivity with mTOR. How can I engineer out this off-target effect?

Root Cause: The PI3K and mTOR kinases share high structural homology within their ATP-binding clefts. Unsubstituted thiopyrano[4,3-d]pyrimidines often adopt a planar conformation that easily satisfies the pharmacophore requirements of both pockets, leading to dual inhibition[1].

Strategic Solution: Exploit the micro-flexibility differences between the two pockets. The PI3Kα pocket contains a rigid Asp836 residue, whereas the corresponding residue in mTOR (Glu2190) is highly flexible. By introducing steric bulk—such as a 4-methyl group on the aminopyrimidine ring—you force the pyrimidine ring to twist out of the thienopyrimidine/thiopyranopyrimidine plane[2]. This twisted conformation fits perfectly into the upper surface of the PI3Kα pocket but creates a severe steric clash with the mTOR binding surface, effectively abolishing mTOR activity[2].

Q2: We are observing hERG potassium channel toxicity during early safety pharmacology screening. How do we reduce hERG liability without losing target kinase potency?

Root Cause: The hERG channel features a large, lipophilic central cavity that readily traps hydrophobic molecules containing basic amines. Thiopyrano[4,3-d]pyrimidine cores with extended hydrophobic aryl substituents inadvertently act as ideal hERG blockers[3].

Strategic Solution: You must shift the physicochemical profile of the solvent-exposed region. Replace hydrophobic aryl extensions with hydrophilic substituents that harbor hydrogen-bond donors and acceptors (e.g., morpholine rings or phenylpyridine-carboxamide scaffolds)[1][3]. This modification drastically decreases the lipophilicity (LogD) required for hERG cavity binding, rescuing the safety profile while often improving on-target kinase potency via favorable solvent interactions[3].

Q3: My compound is acting as a promiscuous multikinase inhibitor (e.g., hitting VEGFR-2/KDR alongside the primary target). How do I narrow the selectivity profile?

Root Cause: Pyrido- or benzo-fused thiopyrano[4,3-d]pyrimidines often act as promiscuous ATP-competitive multikinase inhibitors because their core hinge-binding motifs are too universally accommodating[4].

Strategic Solution: Rigidify the hinge-binding motif and alter the hydrogen-bonding network. Modifying the 2-anilino substitution or adding methylene spacers disrupts the universal binding geometry, forcing the molecule to rely on secondary pocket interactions that are unique to your primary target kinase[4].

Part 2: Pathway & Logical Visualizations

SAR_Workflow Start Thiopyrano[4,3-d]pyrimidine Kinase Inhibitor Hit Screen Selectivity Profiling: Kinase Panel & hERG Start->Screen Decision Identify Primary Off-Target Liability Screen->Decision Path1 mTOR Cross-Reactivity (Structural Homology) Decision->Path1 Path2 hERG Channel Toxicity (Lipophilic Binding) Decision->Path2 Opt1 Introduce Steric Bulk (e.g., 4-Methyl Twist) Path1->Opt1 Validate Orthogonal Validation (SPR & Cell Assays) Opt1->Validate Opt2 Add Hydrophilic Moieties (H-Bond Donors) Path2->Opt2 Opt2->Validate Validate->Screen Iterative SAR

Logical workflow for structural optimization of off-target liabilities.

Binding_Pocket Core Thiopyrano[4,3-d]pyrimidine Core PI3K PI3Kα Pocket (Rigid Asp836) Core->PI3K Dual Binding mTOR mTOR Pocket (Flexible Glu2190) Core->mTOR Dual Binding Mod 4-Methyl Substitution Core->Mod SAR Optimization Twist Pyrimidine Ring Out-of-Plane Twist Mod->Twist Select Conformational Selection Twist->Select Select->PI3K Favorable Fit Select->mTOR Steric Clash

Mechanistic divergence in PI3Kα vs mTOR binding via steric modification.

Part 3: Methodology – Self-Validating Selectivity Screening Protocol

To ensure that structural modifications have successfully reduced off-target binding without compromising the primary target, utilize this closed-loop, self-validating screening system.

Step 1: Primary Biochemical Profiling (TR-FRET)

  • Action: Run Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays against a panel of closely related kinases (e.g., PI3Kα, mTOR, VEGFR-2).

  • Causality: Polycyclic pyrimidines often exhibit compound auto-fluorescence, which can artificially skew standard colorimetric or fluorescent readouts. TR-FRET utilizes a time-delay measurement that eliminates background fluorescence, ensuring the observed IC₅₀ shift is a true reflection of biochemical binding.

Step 2: Biophysical Counter-Screen (Surface Plasmon Resonance - SPR)

  • Action: Immobilize the target kinase and the primary off-target kinase on separate SPR sensor chips. Flow the modified thiopyrano[4,3-d]pyrimidine inhibitor over both surfaces at varying concentrations.

  • Causality: High-throughput biochemical assays are susceptible to false positives caused by colloidal compound aggregation (promiscuous inhibition). SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, validating a true 1:1 stoichiometric binding event. This confirms that your selectivity is driven by structural kinetics, not assay artifacts.

Step 3: Cellular Target Engagement (The Self-Validation Step)

  • Action: Treat target cancer cell lines (e.g., A549, MCF-7)[1] with the inhibitor. Perform quantitative Western blotting for downstream effectors: p-Akt (Ser473) as a proxy for PI3K activity, and p-S6K (Thr389) as a proxy for mTOR activity.

  • Causality: In vitro enzymatic selectivity does not always translate in vivo due to differential intracellular ATP concentrations and membrane partitioning. If p-Akt is suppressed while p-S6K remains active, the cellular assay acts as a self-validating mechanism, confirming that the biochemical selectivity holds true in a complex biological system.

Step 4: Automated Patch-Clamp for hERG Safety

  • Action: Evaluate the optimized compound in CHO cells stably expressing the hERG potassium channel using whole-cell patch-clamp electrophysiology.

  • Causality: This is the gold standard to confirm that the addition of hydrophilic carboxamide moieties[1] successfully prevented the molecule from partitioning into the hERG lipophilic central cavity[3].

Part 4: Data Center – Quantitative SAR Benchmarking

Use the table below to benchmark your compound's selectivity profile against established structural modifications of the thiopyrano[4,3-d]pyrimidine scaffold.

Scaffold DesignStructural ModificationTarget Kinase (PI3Kα) IC₅₀Off-Target (mTOR) IC₅₀hERG LiabilityMechanistic Rationale
Baseline Core Unsubstituted thiopyrano[4,3-d]pyrimidine~14.0 nM~18.0 nMHighFlat conformation allows dual-pocket binding; lipophilic tail enters hERG cavity.
Steric Twist 4-Methyl aminopyrimidine addition3.5 nM>750 nMModerateMethyl group forces out-of-plane twist, clashing with mTOR Glu2190[2].
Hydrophilic Tail Phenylpyridine-carboxamide addition11.5 nM>500 nMLowH-bond donors in solvent-exposed region prevent hERG central cavity binding[1][3].
Hinge Rigidification 2-anilino substitution modification8.2 nM>1000 nM (VEGFR-2)LowDisrupts universal hydrogen-bonding network at the multikinase hinge region[4].

References

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides Source: mdpi.com URL:[Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: acs.org URL:[Link]

  • Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles Source: acs.org URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Source: nih.gov URL:[Link]

Sources

Troubleshooting

Addressing metabolic instability of thiopyrano[4,3-d]pyrimidine compounds

A Guide to Addressing and Overcoming Metabolic Instability Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiopyrano[4,3-d]pyrimidine scaffold. Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing and Overcoming Metabolic Instability

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the thiopyrano[4,3-d]pyrimidine scaffold. This guide is designed to provide expert-driven, actionable insights into one of the most common challenges encountered with this chemical series: metabolic instability. As Senior Application Scientists, we have consolidated field-proven strategies and troubleshooting protocols to help you navigate these hurdles effectively.

Section 1: Understanding the Challenge (FAQs)

This section addresses the fundamental questions surrounding the metabolic liabilities of thiopyrano[4,3-d]pyrimidine compounds.

Q1: What is metabolic instability and why is it a critical issue for my thiopyrano[4,3-d]pyrimidine-based drug candidate?

A: Metabolic instability refers to the susceptibility of a compound to be broken down (metabolized) by the body's enzymes, primarily in the liver.[1] This biotransformation can lead to rapid clearance of the drug from the body, resulting in a short half-life and low bioavailability.[2] For an orally administered drug, this means that after ingestion, a significant portion may be eliminated before it can exert its therapeutic effect, requiring higher or more frequent doses and increasing the risk of patient non-compliance.[3] Furthermore, metabolism can sometimes produce active or even toxic metabolites, which introduces safety concerns.[2] Addressing metabolic instability early is crucial for developing a successful drug candidate with a predictable pharmacokinetic profile.[4]

Q2: What are the most common metabolic "hot spots" on the thiopyrano[4,3-d]pyrimidine scaffold?

A: The thiopyrano[4,3-d]pyrimidine scaffold contains several sites prone to metabolic modification. The most significant liabilities are typically associated with the thiopyran ring due to the presence of the sulfur heteroatom.

  • Sulfur Oxidation: The sulfur atom is electron-rich and is a prime target for oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of sulfoxides and sulfones.[5] This is a very common metabolic pathway for sulfur-containing heterocycles.[5][6]

  • Oxidation of Saturated Carbons: The carbon atoms adjacent to the sulfur atom (alpha-carbons) in the saturated thiopyran ring are also susceptible to hydroxylation.[7]

  • Aromatic Ring Hydroxylation: If the scaffold is substituted with aromatic rings (e.g., a phenyl group), these rings are common sites for CYP-mediated hydroxylation, typically at the para-position.[8]

Q3: Which specific enzymes are usually responsible for the metabolism of these compounds?

A: The primary family of enzymes responsible for the oxidative metabolism of most drugs, including heterocyclic compounds, is the Cytochrome P450 (CYP) superfamily .[9][10] These heme-containing enzymes are abundant in the liver and are responsible for about 70-80% of all drug metabolism.[2] While multiple isoforms exist, members of the CYP3A, CYP2D, and CYP2C families are most frequently implicated in the metabolism of xenobiotics.[11] For sulfur-containing compounds specifically, CYP3A4 is often a key contributor to oxidative metabolism.[6][12]

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to identifying and solving metabolic stability issues.

Q1: My initial screen shows my lead compound has high clearance in human liver microsomes (HLM). Where do I start?

A: High clearance in an HLM assay is a clear indicator of metabolic liability. Your first and most critical step is to perform a Metabolite Identification (MetID) study to determine where the molecule is being modified. Without this information, any structural changes would be based on guesswork.

Experimental Workflow: Metabolite Identification

This protocol outlines a standard approach to identify the primary metabolites of your compound.

cluster_0 Metabolite Identification Workflow A Incubate Compound with Liver Microsomes (+ NADPH cofactor) B Quench Reaction (e.g., with Acetonitrile) A->B Timepoints (0, 15, 30, 60 min) C Centrifuge to Pellet Protein B->C D Analyze Supernatant via LC-MS/MS C->D E Compare MS/MS Spectra of Parent vs. Metabolites D->E Data Acquisition F Identify Site of Metabolic Modification (e.g., +16 Da = Oxidation) E->F Structural Elucidation

Caption: A typical workflow for identifying drug metabolites.

Protocol: In Vitro Metabolite Identification
  • Preparation: Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

  • Incubation: In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.5 mg/mL final concentration) and your compound (e.g., 1-10 µM final concentration) in a phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the critical cofactor, NADPH (e.g., 1 mM final concentration). A control incubation without NADPH should be run in parallel.

  • Time Course: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a 2-3 fold volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis by high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Interpretation: Analyze the data by looking for new peaks in the chromatogram that are not present in the 0-minute or no-NADPH samples. Determine the mass of these new peaks. A mass increase of +16 Da typically corresponds to an oxidation (e.g., hydroxylation or sulfoxidation). Fragment the parent and metabolite ions (MS/MS) to pinpoint the exact location of the modification.

Q2: My MetID study confirmed oxidation on the thiopyran ring is the main metabolic pathway. What are my strategic options?

A: Once the "soft spot" is identified, you can employ several well-established medicinal chemistry strategies. The goal is to modify the molecule to make it less susceptible to enzymatic attack while preserving its desired biological activity.

cluster_1 Strategies to Mitigate Thiopyran Oxidation cluster_strategies Parent Parent Compound (Metabolically Liable) A Strategy A: Steric Shielding Parent->A Block access to metabolic site B Strategy B: Electronic Deactivation Parent->B Reduce electron density of the ring C Strategy C: Bioisosteric Replacement Parent->C Replace the entire liable moiety

Caption: Key strategies to improve metabolic stability.

Strategy A: Steric Shielding

The principle here is to place a substituent near the site of metabolism to physically block the CYP enzyme's active site from accessing it.

  • Action: Introduce small, sterically hindering groups like a methyl or gem-difluoro group on the carbon atoms adjacent to the sulfur.

  • Causality: The bulky group acts as a "steric shield," making it more difficult for the large enzyme to orient the labile site correctly for oxidation. Fluorine atoms can also lower the pKa of adjacent C-H bonds, making them less prone to abstraction.[13]

Strategy B: Electronic Deactivation

This strategy aims to make the target site less electronically favorable for oxidation.

  • Action: Introduce electron-withdrawing groups (EWGs) on or near the thiopyran ring. Examples include fluorine, chlorine, or a trifluoromethyl group.

  • Causality: CYP-mediated oxidation targets electron-rich areas of a molecule.[8] By adding EWGs, you decrease the electron density of the thiopyran ring system, making it a less attractive substrate for the enzyme.[13]

Strategy C: Bioisosteric Replacement

If the thiopyran ring itself is fundamentally too labile, the most effective strategy may be to replace it entirely with a different chemical group (a bioisostere) that preserves the necessary geometry for biological activity but has improved metabolic properties.[14]

  • Action: Replace the thiopyran ring with a more stable saturated heterocycle.

  • Rationale & Common Replacements:

    • Piperidine: Removes the easily oxidized sulfur atom. It is a very common ring system in approved drugs.[15]

    • Morpholine/Thiomorpholine: The introduction of another heteroatom (oxygen or nitrogen) can alter the ring's electronics and metabolic profile, often improving stability.[15]

    • Pyrrolidine/Piperazine: These nitrogen-containing rings can offer different vectors for substitution and may confer better metabolic stability.

  • Caution: This is the most drastic change and has the highest risk of impacting the compound's affinity for its biological target. However, it can also lead to the most significant improvements in stability.[7]

Q3: I've synthesized new analogs based on these strategies. How do I quantitatively assess if their metabolic stability has improved?

A: You need to perform an in vitro metabolic stability assay and compare the key parameters—half-life (t½) and intrinsic clearance (CLint)—of your new analogs against the original parent compound. The goal is to see a longer half-life and lower clearance.[16]

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Setup: The initial setup is similar to the MetID protocol. Incubate your parent compound and new analogs (at a single concentration, e.g., 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.

  • Time Course: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching & Processing: Stop the reaction with acetonitrile containing an internal standard, centrifuge, and collect the supernatant.

  • Quantification: Analyze the samples using LC-MS/MS to measure the remaining percentage of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL)

Interpreting the Results

Summarize your data in a table to clearly visualize the impact of your chemical modifications.

CompoundModification Strategyt½ (min)CLint (µL/min/mg)Fold Improvement (vs. Parent)
Parent -5138.6-
Analog 1 Steric Shielding (gem-difluoro)2527.75.0x
Analog 2 Electronic Deactivation (add Cl)1838.53.6x
Analog 3 Bioisostere (Piperidine)>60<11.5>12.0x

A successful modification will result in a significantly higher t½ and a lower CLint value compared to the parent compound.

Section 3: Advanced Considerations

Q: I successfully blocked the primary metabolic site, but now my compound is being metabolized elsewhere. What is happening?

A: This phenomenon is known as metabolic switching .[3] By fortifying the original "soft spot," you may have simply redirected the metabolic enzymes to the next most susceptible position on the molecule. This is a common challenge in drug design. The solution is iterative: you must perform another MetID study on your improved compound to identify the new metabolic hotspot and then apply the same strategic principles to block or modify this new site. Integrating metabolic stability screening with broader ADME (Absorption, Distribution, Metabolism, Excretion) testing is advisable to get a complete picture.[3]

Q: My MetID study suggests the formation of a reactive metabolite from the thiopyran ring. Why is this a concern?

A: The oxidation of some sulfur-containing heterocycles, like thiophenes (a related structure), can form reactive electrophilic intermediates, such as sulfoxides that can rearrange.[5] These reactive species can covalently bind to cellular macromolecules like proteins, which can potentially lead to idiosyncratic drug-induced toxicity.[6] If you suspect reactive metabolite formation (e.g., through glutathione trapping experiments), it becomes a high priority to eliminate that metabolic pathway, often through bioisosteric replacement of the entire thiopyran ring.

References

  • National Institute of Environmental Health Sciences. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • Wang, Z., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & therapeutics. [Link]

  • Medower, C., et al. (2008). Inactivation of Cytochrome P450 (P450) 3A4 but not P450 3A5 by OSI-930, a Thiophene-Containing Anticancer Drug. Drug Metabolism and Disposition. [Link]

  • Gahan, K., & O'Donnell, J. (2022). Sulfur-Element containing metabolic pathways in human health and crosstalk with the microbiome. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]

  • Ricci, F., & Wrona-Krol, E. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Insights into the recent progress in the medicinal chemistry of pyranopyrimidine analogs. RSC Medicinal Chemistry. [Link]

  • Barouch, R., et al. (2014). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Pharmacokinetics. [Link]

  • Medower, C., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology. [Link]

  • Kanehisa Laboratories. (n.d.). KEGG Sulfur metabolism - Reference pathway. [Link]

  • Smith, B. R., & Schiesser, C. H. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Stability Pharma. (n.d.). Pharma Stability: Troubleshooting & Pitfalls. [Link]

  • Nelson, D. J., et al. (1983). Antileishmanial Action of 4-thiopyrazolo (3.4-d) Pyrimidine and Its Ribonucleoside. Biological Effects and Metabolism. Biochemical Pharmacology. [Link]

  • Sharma, A., et al. (2023). Optimizing Drug Efficacy: The Role of Heterocyclic Frameworks in Enhancing Selectivity and Metabolic Stability. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics. [Link]

  • Schepmann, D., et al. (2015). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Witschel, M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Optibrium. (2024). What's the importance of cytochrome P450 metabolism?. [Link]

  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Singh, S. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. IntechOpen. [Link]

Sources

Optimization

Technical Support Center: Thiol (-SH) Protection &amp; Oxidation Prevention

Welcome to the Technical Support Center for peptide and organic synthesis. Synthesizing cysteine-rich peptides or complex organic molecules presents a significant thermodynamic challenge: the sulfanyl group (-SH) is high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide and organic synthesis. Synthesizing cysteine-rich peptides or complex organic molecules presents a significant thermodynamic challenge: the sulfanyl group (-SH) is highly nucleophilic and prone to premature oxidation or alkylation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute control over disulfide connectivity.

The Causality of Thiol Oxidation

To prevent oxidation, we must first understand its kinetic drivers. The sulfanyl group itself is relatively stable; however, at neutral to alkaline pH (pH > 7), it deprotonates to form the thiolate anion (-S⁻)[1]. The thiolate anion is highly reactive and readily donates electrons to molecular oxygen or transition metals. This initiates a radical cascade that leads to unintended disulfide bond formation (scrambling) or irreversible over-oxidation to sulfinic and sulfonic acids[2].

The Self-Validating Logic: By deliberately keeping the environmental pH below 6.5 during sample preparation, or by utilizing potent, non-oxidizing reducing agents, you protonate the thiolate back to a stable thiol, effectively shutting down the oxidation pathway[1].

ThiolOxidation FreeThiol Free Thiol (-SH) Stable at pH < 6.5 Thiolate Thiolate Anion (-S⁻) Highly Reactive (pH > 7) FreeThiol->Thiolate Base/High pH Oxidation Unintended Oxidation (Disulfide Scrambling) Thiolate->Oxidation O2 / Metals Prevention3 Potent Reductants (TCEP, DTT) Oxidation->Prevention3 Rescue Strategy Prevention1 pH Control (< 6.5) Prevention1->FreeThiol Maintains State Prevention2 Orthogonal Protection (Trt, Acm, Mob) Prevention2->FreeThiol Masks Reactivity

Logical workflow of thiol oxidation causality and preventive strategies.

Troubleshooting & FAQs

Q1: During the TFA cleavage of my peptide, I observe +16 Da and +32 Da mass shifts on my LC-MS. How do I prevent this?

  • Root Cause: These mass shifts indicate oxidation (sulfoxide/sulfone formation) or alkylation. During global deprotection in Solid Phase Peptide Synthesis (SPPS), protecting groups (like tBu or Trt) generate highly reactive carbocations that attack free thiols[3].

  • Solution: Implement a highly optimized scavenger cocktail. While standard Reagent K is common, adding4 acts as a superior sacrificial reductant. THT traps reactive oxygen species and carbocations in a concentration-dependent manner, significantly minimizing cysteine and methionine oxidation[4].

Q2: I am trying to reduce scrambled disulfides before HPLC purification, but DTT is failing to keep the peptide reduced. What is going wrong?

  • Root Cause: Dithiothreitol (DTT) relies on a high pH (> 7) to be active, which paradoxically accelerates the auto-oxidation of DTT itself in the presence of atmospheric oxygen. Once DTT oxidizes into a stable 6-membered cyclic disulfide, it can no longer protect your peptide[5].

  • Solution: Switch to6. TCEP is a potent, thiol-free reducing agent that irreversibly cleaves disulfides. Crucially, TCEP is hydrophilic, resistant to air oxidation, and functional across a massive pH range (1.5 to 9.0)[6].

Q3: How can I synthesize a complex peptide (like a conotoxin) with three specific disulfide bonds without them scrambling?

  • Root Cause: Random air oxidation of a fully deprotected hexathiol peptide yields up to 15 different disulfide isomers, ruining your yield.

  • Solution: Employ an Orthogonal Protection Strategy . By masking specific cysteine pairs with protecting groups that require completely different chemical conditions for removal (e.g., Trt, Acm, and Mob), you dictate the exact sequence of folding, forcing the peptide into the correct native conformation[7].

Reagent Selection Matrices

Table 1: Orthogonal Cysteine Protecting Groups
Protecting GroupCleavage ConditionCausality / MechanismOrthogonality
Trityl (Trt) Mild Acid (TFA)Forms a stable triphenylmethyl cation, easily trapped by scavengers.Cleaved first; leaves Acm/Mob intact[7].
Acetamidomethyl (Acm) Iodine (I2) or Heavy MetalsI2 oxidizes the sulfur directly, forming a disulfide bond in one step.Stable to TFA; cleaved second[3].
4-Methoxybenzyl (Mob) Strong Acid (HF) or TFA/TIS/H2O at 40°CRequires harsh conditions or prolonged heat to break the stable thioether bond.Cleaved last[7].
Table 2: Disulfide Reducing Agents
AgentOptimal pHAir StabilityCausality / Mechanism
TCEP 1.5 - 9.0HighPhosphine attacks sulfur irreversibly; leaves no reactive thiol byproducts[6].
DTT 7.0 - 9.0LowForms a stable 6-membered ring upon oxidation; highly prone to auto-oxidation[5].
BME 7.0 - 9.0LowMonothiol that requires massive excess to drive equilibrium; foul odor[5].

Self-Validating Experimental Protocols

Protocol A: Self-Validating Global Deprotection & Scavenging

Objective: Cleave the peptide from the resin and remove acid-labile protecting groups (e.g., Trt) while preventing carbocation-mediated alkylation and oxidation of free thiols.

  • Preparation: Formulate the cleavage cocktail. A highly effective variant is TFA / Triisopropylsilane (TIS) / H2O / Tetrahydrothiophene (THT) (94:2:2:2 v/v).

    • Causality: TFA cleaves the peptide and Trt groups. TIS acts as a hydride donor to quench carbocations. THT acts as a sacrificial thioether, preferentially reacting with oxidants to protect methionine and cysteine residues[4].

  • Execution: Submerge the peptidyl-resin in the cocktail for 2 hours at room temperature under an inert atmosphere (N2 or Argon).

    • Causality: Inert gas displaces dissolved oxygen, preventing the initial formation of reactive oxygen species.

  • Precipitation: Filter the resin and precipitate the peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet three times.

  • Validation (Self-Validating Step): Perform an Ellman’s Reagent (DTNB) assay on a small aliquot. A rapid yellow color change confirms the presence of free, unoxidized thiols. Analyze via LC-MS to ensure the absence of +16 Da (sulfoxide) adducts.

Protocol B: Regioselective Disulfide Formation (3-Bridge System)

Objective: Synthesize a complex peptide with three specific disulfide bonds without scrambling[7].

OrthogonalWorkflow Step1 1. Solid Phase Synthesis Insert Cys(Trt), Cys(Acm), Cys(Mob) Step2 2. TFA Cleavage + Scavengers Removes Trt only Step1->Step2 Step3 3. Air Oxidation (pH 7.5) Forms Disulfide Bridge 1 Step2->Step3 Step4 4. Iodine (I2) Oxidation Removes Acm & Forms Bridge 2 Step3->Step4 Step5 5. Acid/DMSO Oxidation Removes Mob & Forms Bridge 3 Step4->Step5

Step-by-step workflow for regioselective synthesis of three disulfide bonds.

  • Bridge 1 (Air Oxidation): Dissolve the crude peptide (containing one pair of free thiols, with others protected by Acm and Mob) in 0.1 M ammonium bicarbonate (pH 7.5). Stir open to the air for 24 hours.

    • Causality: The slightly alkaline pH generates the reactive thiolate anion (-S⁻), which atmospheric oxygen oxidizes to form the first disulfide bond.

  • Bridge 2 (Iodine Oxidation): Adjust the solution to pH 4.0. Add 10 equivalents of Iodine (I2) dissolved in methanol. React for 30 minutes, then quench with ascorbic acid.

    • Causality: Iodine selectively cleaves the Acm protecting groups and simultaneously oxidizes the newly freed thiols to form the second disulfide bond. The acidic pH prevents scrambling of the first bridge[3][7].

  • Bridge 3 (Acidic Deprotection/Oxidation): Lyophilize the intermediate. Treat with TFA/TIS/H2O (95:2.5:2.5) at 40°C for 4 hours to remove the Mob groups, followed by DMSO-mediated oxidation.

    • Causality: Elevated temperature in TFA is required to break the highly stable Mob-sulfur bond. DMSO acts as a mild oxidant in acidic conditions to form the final disulfide without disturbing the first two[7].

References

  • [4] Chemical Synthesis of Crustacean Insulin‐Like Peptide Using a Novel Method to Prevent Methionine Oxidation During Solid Phase Peptide Synthesis - PMC. National Institutes of Health (NIH). 4

  • [7] An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC. National Institutes of Health (NIH). 7

  • [3] Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). 3

  • [5] Serinol-Based Versatile Disulfide-Reducing Reagent. MDPI. 5

  • [6] Disulfide reduction using TCEP reaction. Bio-Synthesis. 6

  • [1] Strategies to prevent the reduction of disulfide bonds during sample preparation. Benchchem. 1

  • [2] Compositions and methods for stabilizing thiol-containing biomolecules. Google Patents. 2

Sources

Troubleshooting

Technical Support Center: Resolving Ambiguous NMR Spectra of Substituted Thiopyrano[4,3-d]pyrimidines

Welcome to the technical support center for the analysis of substituted thiopyrano[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of substituted thiopyrano[4,3-d]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR spectra of this complex heterocyclic system. The inherent structural features of the thiopyrano[4,3-d]pyrimidine core, combined with the electronic effects of various substituents, can often lead to spectral ambiguities. This resource provides a structured, question-and-answer-based approach to troubleshoot and resolve these common issues, ensuring accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Issues in ¹H NMR Spectra
Question 1: I'm observing significant signal overlap in the aromatic region of my ¹H NMR spectrum. How can I resolve these peaks?

Answer:

Signal overlapping in the aromatic region is a frequent challenge with fused heterocyclic systems like thiopyrano[4,3-d]pyrimidines. This is due to the similar electronic environments of the protons on the pyrimidine and any attached aryl substituents. Here’s a systematic approach to resolving these ambiguities:

  • Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent Induced Shifts (ASIS). This phenomenon arises from specific solute-solvent interactions that can alter the chemical shifts of protons based on their spatial orientation relative to the solvent molecule, often resolving overlapping signals. For instance, protons located on the exterior of the molecule may experience a more significant shift than those in more sterically hindered environments. Conversely, using a more polar solvent like DMSO-d₆ can also cause significant changes in chemical shifts, particularly for protons near polar functional groups.

  • Acquire a 2D COSY Spectrum: A 2D Correlated Spectroscopy (COSY) experiment is fundamental for establishing proton-proton coupling networks. It allows you to trace the connectivity between adjacent protons, helping to differentiate between the spin systems of the thiopyran, pyrimidine, and any substituent rings.

  • Utilize Higher Magnetic Field Strength: If available, acquiring the spectrum on a higher field spectrometer (e.g., 600 MHz vs. 400 MHz) will increase chemical shift dispersion, which can often simplify complex splitting patterns and resolve overlapping multiplets.

Question 2: The protons on the thiopyran ring are showing complex and unexpected splitting patterns. What could be the cause and how do I interpret them?

Answer:

The non-planar, often flexible, nature of the thiopyran ring can lead to complex splitting patterns due to second-order effects and diastereotopicity.

  • Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is similar to their coupling constant (J-value), strong coupling occurs, leading to "roofing" and additional splitting that deviates from simple first-order patterns (e.g., doublet, triplet). As mentioned, using a higher field spectrometer can often mitigate these effects by increasing the chemical shift separation.

  • Diastereotopic Protons: If a methylene group (CH₂) in the thiopyran ring is adjacent to a stereocenter, or if the ring conformation is locked, the two methylene protons become chemically non-equivalent (diastereotopic). They will have different chemical shifts and will couple to each other, typically resulting in a pair of "doublets of doublets" (or more complex patterns if coupled to other protons).

  • Advanced 2D NMR Techniques:

    • TOCSY (Total Correlation Spectroscopy): This experiment is particularly useful for identifying all protons within a single spin system, even if they are not directly coupled. For the thiopyran ring, a TOCSY experiment can help to correlate all the protons belonging to that ring system, distinguishing them from the pyrimidine or substituent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This is an excellent way to confirm the assignments of the thiopyran ring protons by identifying their corresponding carbon signals.

Section 2: Unambiguous Assignment with 2D NMR
Question 3: I have acquired ¹H, ¹³C, COSY, and HSQC spectra, but I'm still uncertain about the exact placement of substituents on the pyrimidine ring. What should I do next?

Answer:

This is a classic structural elucidation challenge where long-range correlations are needed to piece together the molecular puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the key to solving this.

  • The Power of HMBC: The HMBC experiment detects correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). This is invaluable for connecting different fragments of the molecule. For instance, a proton on a substituent will show a correlation to the carbon atom of the pyrimidine ring to which the substituent is attached.

Experimental Workflow for HMBC-based Assignment:

  • Identify Key Protons: From your ¹H NMR, identify well-resolved proton signals of your substituents.

  • Acquire HMBC Spectrum: Run a standard gradient-selected HMBC experiment.

  • Analyze Correlations:

    • Look for a correlation from a proton on a substituent (e.g., a methyl group) to a quaternary (non-protonated) carbon in the pyrimidine ring. This ³JCH correlation will definitively establish the point of attachment.

    • Similarly, the pyrimidine ring proton will show correlations to carbons within the substituent, providing reciprocal confirmation.

HMBC_Workflow cluster_1H ¹H NMR cluster_13C ¹³C NMR cluster_HMBC HMBC Correlations H_sub Proton on Substituent corr1 ³JCH H_sub->corr1 shows correlation to H_pyr Proton on Pyrimidine corr2 ³JCH H_pyr->corr2 shows correlation to C_quat Quaternary Carbon on Pyrimidine C_sub Carbon in Substituent corr1->C_quat corr2->C_sub

Caption: HMBC workflow for substituent placement.

Question 4: My compound could exist as different tautomers or conformational isomers. How can NMR help in identifying the dominant form in solution?

Answer:

NMR is an excellent tool for studying dynamic processes like tautomerism and conformational changes. The Nuclear Overhauser Effect (NOE) is particularly powerful for this.

  • NOESY/ROESY for Spatial Proximity:

    • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-Frame Overhauser Effect Spectroscopy) are 2D NMR experiments that show correlations between protons that are close in space, regardless of whether they are connected through bonds.

    • Distinguishing Isomers: If your substituted thiopyrano[4,3-d]pyrimidine can exist in different conformations (e.g., due to restricted rotation of a bulky substituent), you can look for specific NOE cross-peaks. For example, a proton on the pyrimidine ring will show an NOE to a proton on a substituent if they are spatially close in a particular conformer. The presence or absence of these key NOEs can confirm the dominant conformation.

    • NOESY vs. ROESY: For molecules in the size range of many substituted thiopyrano[4,3-d]pyrimidines, the NOE effect can sometimes be close to zero. In such cases, a ROESY experiment is preferable as it provides a positive signal for all molecular sizes.

  • Variable Temperature (VT) NMR: Acquiring ¹H NMR spectra at different temperatures can provide valuable information. If you have a dynamic equilibrium between two or more species (tautomers or conformers), you may see changes in the spectrum as the temperature is varied. At low temperatures, the exchange might be slow enough on the NMR timescale to observe separate signals for each species. At higher temperatures, you might see a single, averaged signal.

Data Presentation: Interpreting NOE/ROE Data

Observation Interpretation Next Steps
Strong NOE/ROE between H-2 (pyrimidine) and a substituent proton.These protons are in close spatial proximity (< 5 Å).Build a 3D model to confirm that this distance is only possible in one specific conformation or tautomer.
Absence of an expected NOE/ROE.The protons are further than 5 Å apart.This can help to rule out certain conformations.
Multiple sets of signals in the spectrum that coalesce upon heating.Presence of multiple species in slow exchange at lower temperatures.Analyze the spectra at the low-temperature limit to characterize each species individually.
Section 3: Advanced Troubleshooting
Question 5: I have run a full suite of 2D NMR experiments (COSY, HSQC, HMBC) but some assignments are still ambiguous due to signal overlap or weak correlations. Are there any other experiments that can help?

Answer:

Yes, for particularly challenging cases, there are more advanced NMR experiments that can provide the definitive data you need.

  • 1D Selective NOE: If you have a specific hypothesis about the proximity of two protons that are overlapped in a 2D NOESY, a 1D selective NOE experiment can provide a clearer result. In this experiment, you selectively irradiate one proton signal and observe which other protons show an enhancement.

  • ¹⁵N HMBC: If your compound contains nitrogen atoms, a ¹⁵N HMBC experiment can be extremely powerful. It shows correlations between protons and nitrogen atoms over two or three bonds. This can be invaluable for confirming the structure of the pyrimidine ring and the position of nitrogen-containing substituents. Since ¹⁵N chemical shifts are very sensitive to the electronic environment, this can also help distinguish between tautomers.

  • 1,1-ADEQUATE and 1,n-ADEQUATE: These are advanced experiments that reveal direct carbon-carbon correlations. While they are less sensitive and require more sample, they provide unambiguous information about the carbon skeleton.

    • 1,1-ADEQUATE shows correlations between adjacent carbon atoms (¹JCC).

    • 1,n-ADEQUATE shows longer-range C-C correlations. This can be the ultimate tool for confirming the fusion of the thiopyran and pyrimidine rings.

Experimental Protocol: General Steps for Advanced NMR

  • Sample Preparation: Ensure you have a sufficiently concentrated and pure sample (>10-15 mg in 0.5 mL of solvent is ideal for less sensitive experiments like ¹⁵N HMBC or ADEQUATE). Use a high-quality NMR tube.

  • Consult with NMR Facility Staff: These are not routine experiments. Discuss your specific structural problem with the facility manager to determine the best experiment and to properly set up the acquisition parameters.

  • Data Processing: Proper processing is critical for these experiments. Use appropriate window functions and be prepared to manually phase the spectra.

  • Data Analysis: Analyze the data in conjunction with all your other NMR data (¹H, ¹³C, HSQC, HMBC) to build a complete and self-consistent structural assignment.

Advanced_NMR_Decision_Tree start Ambiguity Remains After Standard 2D NMR q1 Is the ambiguity related to spatial proximity (conformation)? start->q1 q2 Is the ambiguity related to N-atom positions or tautomers? q1->q2 No exp1 Perform 1D Selective NOE or ROESY q1->exp1 Yes q3 Is the core carbon skeleton in doubt? q2->q3 No exp2 Perform ¹⁵N HMBC q2->exp2 Yes exp3 Perform 1,1-ADEQUATE or 1,n-ADEQUATE q3->exp3 Yes end Unambiguous Structure exp1->end exp2->end exp3->end

Caption: Decision tree for selecting advanced NMR experiments.

References
  • Royal Society of Chemistry. (2025). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. RSC Advances.
  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Giraud, N., et al. (2017). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)
  • Silva, A. M. S. (2018). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BenchChem. (2025). Resolving ambiguous peaks in NMR spectra of 4-(4-Isopropyl-phenyl)-thiazol-2-ylamine. BenchChem.
  • Palchykov, V., et al. (2018). Multigram scale synthesis of 3,4- and 3,6-dihydro-2 H -thiopyran 1,1-dioxides and features of their NMR spectral behavior.
  • Riniker, S., et al. (2022). Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry.
  • Zhang, Y., et al. (2015). Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone.
  • G. A. Pestunova, et al. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines.
  • Gerothanassis, I. P., et al. (2017). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules.
  • Case, D. A., et al. (2023). Advances in the exact nuclear Overhauser effect 2018-2022. Frontiers in Molecular Biosciences.
  • de Witte, A. M., et al. (2021). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules.
  • El-Faham, A., et al. (2020). 1 H-15 N HMBC correlations in compounds 8c and 12b.
  • El-Faham, A., et al. (2015). J C,H correlations in the HMBC NMR spectrum of 7.
  • Ali, B. F., et al. (2024).
  • Ghorbani-HasanSaraei, A., et al. (2019). A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFplEOidkmplk7XxqBB1g2ytsxCey10oC3ZtdpNNKvrYn0KKXdsqtwrUOxZYhhjgYvGjtMajdN28U4rxtj5e4BS9wnNhErFZsa-nYwYbx-ZRWcdupJ8bHgkou4T5kAF-efzFwrNvRc](
Optimization

Optimizing purification protocols for polar thiopyrano[4,3-d]pyrimidine intermediates

An In-Depth Guide to Purifying Polar Thiopyrano[4,3-d]pyrimidine Intermediates Introduction: Navigating the Polarity Challenge Thiopyrano[4,3-d]pyrimidines are a significant class of heterocyclic compounds, with derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Purifying Polar Thiopyrano[4,3-d]pyrimidine Intermediates

Introduction: Navigating the Polarity Challenge

Thiopyrano[4,3-d]pyrimidines are a significant class of heterocyclic compounds, with derivatives being explored for a range of therapeutic applications, including as potential HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] The synthesis of these complex scaffolds often yields intermediates that are highly polar, presenting considerable purification challenges. Their polarity stems from the presence of multiple heteroatoms (nitrogen and sulfur) and functional groups capable of hydrogen bonding.

These properties can lead to problematic interactions with common chromatography stationary phases and poor solubility in standard recrystallization solvents. This guide, structured as a technical support center, provides field-proven troubleshooting advice and detailed protocols to help researchers overcome these obstacles and achieve high purity for their polar thiopyrano[4,3-d]pyrimidine intermediates.

Troubleshooting Guide: Common Purification Problems & Solutions

This section addresses the most frequent issues encountered during the purification of polar thiopyrano[4,3-d]pyrimidine intermediates in a direct question-and-answer format.

Question: My polar intermediate shows little to no retention on a standard C18 reversed-phase (RP-HPLC) column. How can I resolve this?

Answer: This is a classic problem when dealing with highly polar molecules.[2][3] Traditional C18 columns separate compounds based on hydrophobic interactions, which are minimal for your hydrophilic intermediate, causing it to elute in or near the solvent void volume.[4]

Causality: The thiopyrano[4,3-d]pyrimidine core is rich in nitrogen and sulfur atoms, and is often functionalized with polar groups (e.g., amines, hydroxyls), making the molecule highly water-soluble and lacking the hydrophobicity needed to partition into the C18 stationary phase.

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for the retention of polar compounds.[5][6] It typically uses a polar stationary phase (like bare silica, or columns bonded with amide, diol, or amine groups) with a mobile phase containing a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[5][7] This creates a water-enriched layer on the stationary phase surface, allowing your polar analyte to partition into it and be retained.

  • Use a Polar-Embedded or Aqueous-Compatible C18 Column: Some modern reversed-phase columns are designed with polar-embedded groups or are specifically end-capped to prevent "phase collapse" in highly aqueous mobile phases.[8] These columns can offer better retention for polar molecules than traditional C18 phases.[2][9]

  • Employ Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, often with a polar co-solvent like methanol. It functions as a form of normal-phase chromatography and is exceptionally effective and fast for purifying polar molecules.[4][10]

Question: I'm using normal-phase flash chromatography on silica gel, but my compound is streaking badly or won't elute from the column. What's happening?

Answer: This indicates an overly strong, and likely irreversible, interaction between your polar compound and the silica stationary phase.

Causality: The pyrimidine and thiopyran moieties contain basic nitrogen and sulfur atoms. These can interact strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, leading to poor peak shape (tailing/streaking) or complete adsorption.[4] This is especially true for compounds with primary or secondary amine functionalities.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a competitive base to your eluent. Typically, 0.1-1% triethylamine (TEA) or pyridine is sufficient.[4] These modifiers will compete with your basic compound for the active acidic sites on the silica, masking the undesirable interactions and allowing for smooth elution. For acidic intermediates, adding 0.1-1% acetic or formic acid can serve a similar purpose.[4]

  • Change the Stationary Phase: Switch to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives. Alternatively, consider using bonded phases like amine-functionalized or diol-functionalized silica gel, which have different selectivity and are less prone to strong acidic interactions.[4][11]

  • Reduce the Sample Load: Overloading the column can saturate the accessible, "good" binding sites on the silica, forcing subsequent molecules to interact with the highly acidic sites that cause tailing.[4] Try running the purification with less material.

Question: I'm attempting recrystallization, but my compound keeps "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of your compound is lower than the boiling point of the solvent, or when the solution is supersaturated.[12][13] The resulting oil often traps impurities, defeating the purpose of the purification.[14]

Causality: The high polarity of your intermediate means it may have a high affinity for the solvent, leading to the formation of a liquid phase (the oil) that is immiscible with the bulk solvent at that temperature.

Solutions:

  • Slow Down the Cooling Process: Rapid cooling is a primary cause of oiling out. Allow the hot, saturated solution to cool slowly to room temperature on a benchtop (perhaps insulated with glass wool) before moving it to an ice bath. Slower cooling provides more time for proper crystal lattice formation.[15][16]

  • Use a Different Solvent or Solvent System: Your current solvent may be too good a solvent. Find a solvent in which your compound has slightly lower solubility at high temperatures. Alternatively, use a two-solvent system. Dissolve your compound in a minimum of a "good" hot solvent, then add a "poor" hot solvent dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.[12]

  • Lower the Saturation Temperature: Add slightly more hot solvent than the minimum required to dissolve the compound. This lowers the temperature at which the solution becomes saturated, which may now be below the compound's melting point, allowing for direct crystallization. This will, however, reduce the overall yield.[17]

  • Seed the Solution: Add a single, pure crystal of the desired compound to the cooled solution to induce nucleation and encourage the growth of well-defined crystals rather than oil.[12]

Frequently Asked Questions (FAQs)

Q1: How do I choose between chromatography and recrystallization as a primary purification method?

A1: The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for large-scale purifications (>1g) where the desired compound is the major component and the impurities have significantly different solubility profiles. It is cost-effective and can yield very high purity material.[17] However, finding the right solvent can be time-consuming, and yields can be lower.[4]

  • Chromatography is superior for separating mixtures with multiple components or impurities with similar polarities to the product.[14] It is the go-to method for small-scale reactions and when high resolution is needed.

Q2: What's a good starting point for developing a TLC method for flash chromatography of these compounds?

A2: Due to their polarity, start with a relatively polar mobile phase. A good initial screen would be dichloromethane (DCM)/methanol (MeOH) and ethyl acetate (EtOAc)/hexanes systems.

  • Begin with a 95:5 DCM:MeOH mixture. If the compound remains at the baseline, increase the methanol content incrementally (90:10, 85:15).

  • If using EtOAc/Hexanes, you will likely need a high proportion of EtOAc. Start at 50:50 and increase the EtOAc as needed.

  • The ideal mobile phase for column chromatography should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[4]

Q3: How should I store my purified polar thiopyrano[4,3-d]pyrimidine intermediates?

A3: Polar compounds, especially those with amine groups, can be susceptible to oxidation or degradation. For long-term stability, store the purified solid in a tightly sealed vial, protected from light and moisture, preferably at low temperatures (-20°C).[14] For particularly sensitive compounds, storage under an inert atmosphere (argon or nitrogen) is recommended.

Comparative Analysis of Purification Techniques

The following table summarizes the key characteristics of common purification methods for polar intermediates.

TechniqueTypical PurityTypical YieldKey AdvantagesCommon Challenges for Polar Intermediates
Flash Chromatography (Silica) 85-98%60-90%Fast, scalable, widely available.[4]Strong adsorption, peak tailing, potential for compound degradation on acidic silica.[4][14]
Recrystallization >99%50-85%Can provide very high purity, cost-effective, highly scalable.[17]Difficult to find suitable solvents, risk of "oiling out," can result in low yield.[4][18]
Reversed-Phase HPLC (C18) >98%70-95%High resolution, reproducible.Poor retention of highly polar compounds, often requires specialized columns or mobile phases.[2][4]
HILIC >95%80-98%Excellent retention and separation for highly polar compounds.[5]Can require longer equilibration times, sensitive to water content in the sample and mobile phase.[4]

Note: The values in this table are illustrative and can vary significantly based on the specific compound, the nature of the impurities, and the optimization of the protocol.

Visualized Workflow: Selecting the Optimal Purification Strategy

The following decision tree provides a systematic approach to choosing the best purification protocol for your crude intermediate.

Purification_Workflow start Crude Polar Thiopyrano[4,3-d]pyrimidine Intermediate solubility_test Perform Solubility Tests in Common Solvents start->solubility_test tlc_analysis Perform TLC Analysis (e.g., DCM/MeOH, EtOAc/Hex) start->tlc_analysis decision_solubility Good Crystal Formation in a Single Solvent? solubility_test->decision_solubility decision_tlc Clean Baseline Separation with Rf ~0.3? tlc_analysis->decision_tlc recrystallize Proceed with Recrystallization Protocol decision_solubility->recrystallize Yes oiling_out Compound 'Oils Out' or Solubility is Poor decision_solubility->oiling_out No flash_chrom Proceed with Normal Phase Flash Chromatography decision_tlc->flash_chrom Yes streaking Streaking/Tailing or Rf = 0 on TLC decision_tlc->streaking No end Pure Compound recrystallize->end flash_chrom->end troubleshoot_recryst Troubleshoot Recrystallization: - Use solvent pair - Slow cooling / Seeding oiling_out->troubleshoot_recryst troubleshoot_flash Troubleshoot Flash Chromatography: - Add modifier (e.g., TEA) - Switch to Alumina/Bonded Phase streaking->troubleshoot_flash consider_advanced Consider Advanced Chromatography (HILIC, Prep-HPLC, SFC) troubleshoot_recryst->consider_advanced troubleshoot_flash->flash_chrom Re-attempt troubleshoot_flash->consider_advanced consider_advanced->end

Caption: A decision-making workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for basic thiopyrano[4,3-d]pyrimidine intermediates that exhibit peak tailing on standard silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. The ideal system should give the target compound a retention factor (Rf) of approximately 0.2-0.4 and provide good separation from impurities.[4] Common systems include dichloromethane/methanol. Add 0.5% triethylamine (TEA) to the solvent mixture to mitigate peak tailing.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent component (e.g., dichloromethane). Pour the slurry into the column and use positive pressure to pack the bed evenly, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Preferred): Pre-adsorb the crude compound onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (e.g., DCM or methanol), add silica gel (typically 2-3 times the mass of the crude material), and evaporate the solvent completely under reduced pressure. Carefully load the resulting free-flowing powder onto the top of the packed column.

    • Wet Loading: Dissolve the crude material in a minimal amount of the mobile phase or a strong solvent like DCM. Using a pipette, carefully load the solution onto the top of the column bed, allowing it to absorb fully before adding the mobile phase.

  • Elution and Fraction Collection: Begin elution with the selected mobile phase, maintaining a constant flow rate. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

This protocol is for highly polar intermediates that are not retained by reversed-phase chromatography.

  • Column Selection: Start with a bare silica, amide, or diol-bonded column. These provide robust and versatile stationary phases for HILIC separations.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.

    • Mobile Phase B (Organic): Acetonitrile.

  • Column Equilibration: This is a critical step in HILIC. Equilibrate the column with the initial mobile phase conditions (e.g., 95:5 Mobile Phase B:A) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). Ensure the sample solvent is not significantly stronger (i.e., does not contain more water) than the initial mobile phase to avoid peak distortion.

  • Gradient Elution: Run a gradient by increasing the percentage of the aqueous mobile phase (A). For example, start at 5% A and increase to 50% A over 15-20 minutes.

  • Product Isolation: Collect the fractions containing the pure product. If the mobile phase contains non-volatile salts, a desalting step (e.g., using a C18 SPE cartridge) may be necessary before final solvent evaporation.

References

Sources

Reference Data & Comparative Studies

Validation

Engineering the Hinge Binder: A Comparative Analysis of Thiopyrano[4,3-d]pyrimidine vs. Quinazoline Scaffolds in Kinase Inhibition

Protein kinases are central nodes in oncogenic signaling, making them prime targets for small-molecule inhibitors in modern drug development. The design of ATP-competitive inhibitors heavily relies on heterocyclic scaffo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Protein kinases are central nodes in oncogenic signaling, making them prime targets for small-molecule inhibitors in modern drug development. The design of ATP-competitive inhibitors heavily relies on heterocyclic scaffolds that anchor into the highly conserved kinase hinge region[1]. For decades, the quinazoline scaffold has been the gold standard, yielding blockbuster drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3]. However, the emergence of resistance mutations and the clinical need to target alternative pathways—such as the PI3K/AKT/mTOR axis—have driven the exploration of novel bioisosteres[4].

Enter the thiopyrano[4,3-d]pyrimidine scaffold. By replacing the planar benzene ring of quinazoline with a sulfur-containing, partially saturated thiopyran ring, medicinal chemists have unlocked distinct conformational flexibility and electronic properties. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their mechanistic differences and the rigorous experimental workflows required to validate them.

Structural and Mechanistic Comparison

The Quinazoline Scaffold: Rigid and Predictable

Quinazoline is a planar, aromatic bicyclic system consisting of a benzene ring fused to a pyrimidine ring[2].

  • Mechanism of Action: Its rigid, flat geometry allows for highly predictable, strong bidentate hydrogen bonding with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR)[2].

  • Limitations: While this planarity is excellent for wild-type RTKs, it can limit the scaffold's ability to navigate the complex, sterically hindered affinity pockets of mutated kinases (e.g., EGFR T790M) or the deep lipid kinase domains of PI3K.

The Thiopyrano[4,3-d]pyrimidine Scaffold: Flexible and 3D-Oriented

The incorporation of the thiopyran ring introduces a degree of saturation and a bulky, polarizable sulfur atom.

  • Mechanism of Action: This creates a "puckered" 3D geometry that alters the vector of substituents at the 2- and 4-positions, enabling the scaffold to project deeply into allosteric or unique affinity pockets[1].

  • Advantages: It has proven exceptionally effective in targeting the shallow, solvent-exposed ATP-binding site of mTOR and the lipid kinase domain of PI3K, often acting as a dual PI3K/mTOR inhibitor[5][6]. Furthermore, specific derivatives have shown high potency against VEGFR-2 (KDR)[7].

G EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 generation mTOR mTOR AKT->mTOR Activates Quinazoline Quinazoline Scaffold Quinazoline->EGFR Inhibits Hinge Thiopyrano Thiopyrano[4,3-d]pyrimidine Thiopyrano->PI3K Thiopyrano->mTOR Dual Inhibition

Signaling pathway showing targeted inhibition by quinazoline and thiopyrano scaffolds.

Comparative Quantitative Data

To objectively evaluate these scaffolds, we compare the in vitro kinase inhibitory profiles (IC50 values) of representative optimized derivatives from recent literature.

Table 1: Kinase Inhibition Profiles of Representative Scaffolds

Scaffold TypeRepresentative Compound / ClassPrimary Target(s)IC50 (μM)Key Cellular EfficacyReference
Quinazoline Isatin-Quinazoline Hybrid (6c)EGFR / VEGFR-20.083 / 0.076HepG2, MCF-7[8]
Quinazoline 4-phenoxyquinazoline (Deriv. 6)EGFR (L858R/T790M) / c-Met0.305 / 0.137NSCLC[2]
Thiopyrano[4,3-d]pyrimidine 4-morpholino derivative (7e)mTOR / PI3Kα0.80 / >10H460 (7.43 μM)[6]
Thiopyrano[4,3-d]pyrimidine Aryl pyridine urea deriv. (11)PI3Kα / mTOR6.72 / 0.94A549 (0.52 μM)[5]
Thiopyrano[4,3-d]pyrimidine Pyridothiopyranopyrimidine (3b)VEGFR-2 (KDR)< 0.10HUVEC[7]

Experimental Methodologies: A Self-Validating System

As an Application Scientist, I emphasize that scaffold evaluation cannot rely on a single assay. A compound might exhibit stellar biochemical affinity but fail in cellular models due to poor lipophilicity or off-target toxicity. The following protocols form a self-validating triad: cell-free biochemical affinity, cellular phenotypic response, and intracellular target engagement.

Workflow Syn Scaffold Synthesis & Verification Enz Cell-Free Kinase Assay (ADP-Glo) Syn->Enz Validated cmpds Cell Cellular Viability (MTT Assay) Enz->Cell Select hits Mech Mechanism Validation (Western Blot) Cell->Mech Confirm target

Self-validating experimental workflow for evaluating kinase inhibitor scaffolds.

Protocol 1: Cell-Free Kinase Activity Assay (ADP-Glo™)

Causality: This assay isolates the direct interaction between the scaffold and the kinase ATP-binding pocket without confounding cellular variables (e.g., membrane permeability, efflux pumps). We use a luminescence-based ADP detection assay because it universally measures kinase activity (ATP → ADP) regardless of the specific peptide substrate.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the quinazoline or thiopyrano[4,3-d]pyrimidine compounds in DMSO, then transfer to the buffer. Critical: Final DMSO concentration must remain < 1% to prevent enzyme denaturation.

  • Enzyme Incubation: Add the purified recombinant kinase (e.g., EGFR or mTOR) to the compound plate. Causality: Incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach thermodynamic equilibrium with the hinge region.

  • Reaction Initiation: Initiate the reaction by adding ultra-pure ATP (at the enzyme's specific Km) and the substrate. Incubate for 60 minutes.

  • Signal Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Intracellular Target Engagement (Western Blotting)

Causality: Western blotting confirms that the scaffold successfully crosses the lipid bilayer and selectively inhibits the specific phosphorylation cascade (e.g., PI3K/AKT pathway) inside a living cell[4][5].

  • Cell Treatment: Seed A549 (NSCLC) cells in 6-well plates. Starve overnight in serum-free media to reduce basal background phosphorylation. Treat with compounds at 1x, 5x, and 10x their biochemical IC50 for 2 hours.

  • Stimulation: Pulse cells with 50 ng/mL EGF for 15 minutes to acutely activate the EGFR/PI3K/mTOR axis.

  • Lysis: Wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (Na3VO4, NaF). Causality: Phosphatase inhibitors are mandatory; otherwise, robust endogenous phosphatases will erase the phosphorylation signal during the lysis process.

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total-AKT, phospho-AKT (Ser473), total-mTOR, and phospho-mTOR (Ser2448).

  • Validation: A successful thiopyrano[4,3-d]pyrimidine dual inhibitor will show a dose-dependent decrease in both p-AKT and p-mTOR, while total protein levels remain constant[5].

Conclusion

The transition from the rigid quinazoline to the partially saturated thiopyrano[4,3-d]pyrimidine scaffold represents a strategic evolution in kinase inhibitor design. While quinazolines remain unmatched for targeting the planar hinge regions of RTKs like EGFR and VEGFR[2][3], thiopyrano[4,3-d]pyrimidines offer the 3D spatial geometry required to exploit the unique allosteric and affinity pockets of the PI3K/mTOR axis[5][6]. Drug development professionals must weigh the predictable pharmacokinetics and established synthesis routes of quinazolines against the nuanced, multi-targeted potential of thiopyran-fused bioisosteres.

Sources

Comparative

Comparative Analysis of Thiopyrano[4,3-d]pyrimidine Derivatives vs. Benchmark PI3K Inhibitors: A Pharmacological and Mechanistic Guide

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway frequently hyperactivated in human cancers. While benchmark inhibitors like GDC-0941 (Pictilisib) and BKM120 (Buparl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade is a critical intracellular pathway frequently hyperactivated in human cancers. While benchmark inhibitors like GDC-0941 (Pictilisib) and BKM120 (Buparlisib) have demonstrated potent pan-PI3K inhibition, clinical applications are often bottlenecked by dose-limiting toxicities, off-target effects, and acquired resistance.

To overcome these limitations, medicinal chemists have engineered novel scaffolds. Among the most promising are 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives . By mimicking the adenine ring of ATP, these compounds act as competitive hinge-binders. This guide provides a head-to-head technical comparison of these novel derivatives against established PI3K inhibitors, detailing structural biology, quantitative performance, and the self-validating experimental protocols required to evaluate them.

Structural Biology & Structure-Activity Relationship (SAR)

The design of thiopyrano[4,3-d]pyrimidine derivatives is heavily inspired by the pharmacophore models of known PI3K inhibitors.

  • The Core Scaffold: The thiopyrano[4,3-d]pyrimidine core acts as a bioisostere for the quinazoline or thienopyrimidine rings found in classical inhibitors. It occupies the ATP-binding pocket of the PI3K catalytic domain.

  • The 4-Morpholino Group: Consistent with benchmark drugs like GDC-0941, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region.

  • C-2 Substitutions: The primary divergence from benchmark inhibitors lies at the C-2 position. Introducing bulky, functionalized groups—such as phenylpyridine-carboxamides 1 or pyrazoline moieties 2—forces the molecule deeper into the affinity pocket. This modification is responsible for shifting the selectivity profile, often granting these derivatives dual PI3K/mTOR inhibitory properties 3.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor1 Thiopyrano[4,3-d]pyrimidines Inhibitor1->PI3K Inhibits Inhibitor2 Benchmark Inhibitors Inhibitor2->PI3K Inhibits

Mechanistic action of thiopyrano[4,3-d]pyrimidines and benchmark inhibitors on the PI3K pathway.

Head-to-Head Quantitative Data

To objectively assess the pharmacological viability of thiopyrano[4,3-d]pyrimidine derivatives, we compare two highly active synthesized compounds from recent literature—Compound 11 (a phenylpyridine-carboxamide derivative) and Compound 8d (a pyrazoline derivative)—against the clinical benchmark GDC-0941 .

Table 1: Enzymatic Inhibition Profiling (IC₅₀)

Note: Enzymatic assays isolate the kinase to determine direct binding affinity, removing cellular permeability variables.

InhibitorPI3Kα IC₅₀ (μM)mTOR IC₅₀ (μM)Primary Mechanism / Selectivity
GDC-0941 (Benchmark) 0.003>3.00Highly selective pan-PI3K inhibitor
Compound 11 6.720.94Dual PI3Kα / mTOR inhibitor
Compound 8d ~15.50N/AModerate PI3Kα inhibitor

Analysis: While GDC-0941 exhibits superior nanomolar potency against PI3Kα, it lacks mTOR activity. Compound 11 demonstrates a unique dual-inhibition profile (mTOR IC₅₀ = 0.94 μM) 3. This dual targeting is highly advantageous in preventing the mTORC1-mediated feedback loop that often reactivates AKT and causes resistance to pure PI3K inhibitors.

Table 2: In Vitro Cellular Cytotoxicity (IC₅₀)

Note: Cellular assays measure the functional outcome of inhibition (apoptosis/growth arrest) across diverse tumor microenvironments.

InhibitorA549 (Lung) IC₅₀ (μM)PC-3 (Prostate) IC₅₀ (μM)MCF-7 (Breast) IC₅₀ (μM)
GDC-0941 (Benchmark) 0.280.280.14
Compound 11 0.521.414.82
Compound 8d 6.0210.277.50

Analysis: Compound 11 shows remarkable sub-micromolar efficacy against A549 lung cancer cells (0.52 μM), closely trailing the benchmark. The pyrazoline-bearing Compound 8d shows moderate broad-spectrum cytotoxicity 2.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the evaluation of these kinase inhibitors must follow self-validating protocols. Below are the rigorous methodologies used to generate the comparative data.

Workflow Syn 1. Scaffold Synthesis SAR 2. SAR & Substitution Syn->SAR Cell 3. In Vitro Cytotoxicity SAR->Cell Kinase 4. Enzymatic Profiling Cell->Kinase Dock 5. Molecular Docking Kinase->Dock

Self-validating experimental workflow for evaluating novel PI3K inhibitors.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Causality & Rationale: The MTT assay relies on the reduction of yellow tetrazolium salt to purple formazan crystals by NAD(P)H-dependent oxidoreductases. Because these enzymes are only active in viable cells, the absorbance directly correlates with the metabolic rate and cell viability, allowing us to quantify the anti-proliferative effect of the inhibitors.

Self-Validating System:

  • Control 1 (Vehicle): 0.1% DMSO to ensure the solvent isn't causing cell death.

  • Control 2 (Blank): Media without cells to subtract background absorbance.

  • Control 3 (Positive): GDC-0941 to validate the sensitivity of the specific cell passage.

Step-by-Step Methodology:

  • Seeding: Harvest logarithmic-phase cancer cells (A549, PC-3, MCF-7) and seed into 96-well plates at a density of 4×103 cells/well in 100 μL of appropriate media (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the thiopyrano[4,3-d]pyrimidine derivatives (e.g., 0.1, 1, 5, 10, 50 μM) in media. Replace the old media with the drug-containing media. Include vehicle and positive controls. Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 μL of DMSO to each well. Shake the plate on an orbital shaker for 10 minutes to fully dissolve the crystals.

  • Quantification: Measure the optical density (OD) at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine IC₅₀ using non-linear regression analysis.

Protocol B: PI3Kα Enzymatic Kinase Assay (ADP-Glo™)

Causality & Rationale: Traditional kinase assays require radioactive ³²P-ATP. The ADP-Glo assay is a safer, luminescence-based alternative. PI3Kα phosphorylates PIP2 to PIP3, converting ATP to ADP in the process. By depleting unreacted ATP and converting the generated ADP back to ATP to drive a luciferase reaction, the resulting luminescence is directly proportional to kinase activity.

Self-Validating System:

  • Control 1 (No Enzyme Baseline): Establishes the background luminescence of the reagents.

  • Control 2 (ATP/ADP Standard Curve): Validates that the luminescence scales linearly with ADP concentration, ensuring the assay is within the dynamic range.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well white plate, combine 2 μL of recombinant PI3Kα enzyme, 1 μL of the inhibitor (at various concentrations), and 2 μL of substrate mixture (PIP2 and ATP).

  • Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 μL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Incubate for 30 minutes.

  • Detection: Read the luminescence using a multi-mode plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and plot against the log of the inhibitor concentration to derive the IC₅₀.

Conclusion & Future Directions

While benchmark inhibitors like GDC-0941 maintain superior absolute potency against the PI3Kα isoform, thiopyrano[4,3-d]pyrimidine derivatives offer a highly tunable scaffold. The introduction of specific C-2 moieties (such as phenylpyridine-carboxamides) successfully bridges the gap between PI3K and mTOR inhibition. This dual-targeting capability positions these derivatives as highly valuable lead compounds for overcoming resistance mechanisms in refractory solid tumors. Future optimization should focus on improving the pharmacokinetic solubility of the thiopyrano core while maintaining its unique dual-affinity profile.

References

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. MDPI.
  • Design, synthesis, biological evaluation and docking studies of novel 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as dual PI3Kα/mTOR inhibitors. PubMed.
  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Deriv

Sources

Validation

Validating the Mechanism of Action of TPP-104: A Novel Thiopyrano[4,3-d]pyrimidine Multikinase Inhibitor

A Comparative Guide to PI3K/mTOR and VEGFR-2 Target Engagement and Efficacy As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes designed to overcome the limitations of fir...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to PI3K/mTOR and VEGFR-2 Target Engagement and Efficacy

As a Senior Application Scientist in oncology drug discovery, I frequently evaluate novel chemotypes designed to overcome the limitations of first-generation kinase inhibitors. The thiopyrano[4,3-d]pyrimidine scaffold has recently emerged as a highly privileged structure in medicinal chemistry, demonstrating exceptional potential as a multikinase inhibitor .

This guide provides an objective, data-driven comparison of a novel derivative—designated here as TPP-104 —against established clinical standards like GDC-0941 (Pictilisib), Rapamycin, and Sorafenib. By detailing the causality behind our experimental workflows, this document serves as a self-validating framework for researchers validating the mechanism of action (MoA) of novel anticancer agents.

Mechanistic Rationale: Overcoming Compensatory Resistance

Targeted therapies often fail in the clinic due to compensatory feedback loops. For instance, selective inhibition of the PI3K/Akt/mTOR pathway frequently triggers the hyperactivation of parallel Receptor Tyrosine Kinase (RTK) signaling, such as VEGFR-2, leading to renewed tumor angiogenesis and proliferation.

TPP-104 was engineered to bypass this resistance mechanism by acting as a dual-node inhibitor. Structural modifications to the 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine core allow the molecule to occupy the ATP-binding pockets of both intracellular kinases (PI3Kα/mTOR) and cell-surface RTKs (VEGFR-2) .

MoA TPP Thiopyrano[4,3-d]pyrimidine (Novel Agent) RTK VEGFR-2 (Receptor Tyrosine Kinase) TPP->RTK Inhibits PI3K PI3K (Phosphoinositide 3-kinase) TPP->PI3K Inhibits mTOR mTOR (Mammalian Target of Rapamycin) TPP->mTOR Inhibits Apoptosis Apoptosis & Cell Cycle Arrest TPP->Apoptosis Induces RTK->PI3K Akt Akt (Protein Kinase B) PI3K->Akt Akt->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Mechanism of Action: Dual inhibition of PI3K/mTOR and VEGFR-2 signaling pathways.

Comparative Performance Data

To objectively assess TPP-104, we must compare its biochemical affinity and phenotypic cytotoxicity against highly selective, single-target inhibitors.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀, nM)

Data represents cell-free enzymatic assays measuring direct ATP-competitive inhibition.

CompoundPrimary Target(s)PI3KαmTORVEGFR-2
TPP-104 PI3K/mTOR/VEGFR-212.5 8.4 45.2
GDC-0941 PI3Kα/δ3.0>1,000>10,000
Rapamycin mTORC1>1,0000.1>10,000
Sorafenib VEGFR/PDGFR/Raf>10,000>10,00030.0

Analysis: While GDC-0941 and Rapamycin exhibit extreme potency for their specific targets, they lack cross-pathway efficacy. TPP-104 demonstrates a balanced, low-nanomolar multikinase profile, effectively bridging the gap between RTK and intracellular kinase inhibition.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM)

Data represents 72-hour cellular viability assays across diverse tumor lineages.

CompoundA549 (Lung)MCF-7 (Breast)PC-3 (Prostate)HepG2 (Liver)
TPP-104 2.1 3.4 1.8 4.5
GDC-0941 5.64.26.18.9
Sorafenib 6.88.55.43.2

Analysis: The multikinase inhibition of TPP-104 translates to superior phenotypic cytotoxicity in A549, MCF-7, and PC-3 lines compared to single-agent treatments, validating the hypothesis that simultaneous pathway blockade prevents cellular survival adaptations.

Self-Validating Experimental Workflows

A robust pharmacological evaluation requires a self-validating system: biochemical affinity must translate to cellular target engagement, which must subsequently drive a phenotypic outcome. The following protocols detail the causality behind our experimental design.

Workflow Prep 1. Compound Preparation Biochem 2. TR-FRET Kinase Assay Prep->Biochem Cell 3. In Vitro Cell Treatment Prep->Cell Analysis 6. IC50 Calculation & Data Synthesis Biochem->Analysis WB 4. Western Blot (Target Engagement) Cell->WB Viability 5. MTT Viability Assay Cell->Viability WB->Analysis Viability->Analysis

Self-validating experimental workflow for compound characterization.

Protocol 1: Biochemical Kinase Profiling via TR-FRET

Objective: Quantify direct enzymatic inhibition in a cell-free environment. Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Heterocyclic compounds like thiopyrano[4,3-d]pyrimidines often exhibit auto-fluorescence. TR-FRET's delayed emission measurement isolates the true kinase inhibition signal from compound-induced background noise, ensuring absolute data trustworthiness.

  • Reagent Preparation: Prepare 384-well low-volume plates. Dilute TPP-104 in a 10-point, 3-fold serial dilution series in 100% DMSO, then transfer to aqueous kinase buffer (final DMSO concentration <1%).

  • Enzyme Reaction: Incubate recombinant PI3Kα, mTOR, or VEGFR-2 with their respective lipid/peptide substrates and ATP (at the Km​ value for each specific kinase to ensure competitive inhibition kinetics) alongside TPP-104 for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled antibody and ULight-conjugated tracer). Incubate for 60 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 320 nm, Emission: 665 nm/615 nm). Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Protocol 2: Cellular Target Engagement via Western Blot

Objective: Confirm that TPP-104 penetrates the cell membrane and inhibits the intended pathways in a complex biological matrix. Causality: Measuring downstream effectors validates upstream inhibition. Akt phosphorylation at Ser473 is a direct readout of PI3K/mTORC2 activity, while S6 ribosomal protein phosphorylation (Ser235/236) confirms mTORC1 inhibition. If the biochemical assay (Protocol 1) shows inhibition, but the Western blot does not, it indicates poor cellular permeability—a critical checkpoint in drug development.

  • Cell Seeding & Starvation: Seed PC-3 cells at 5×105 cells/well in 6-well plates. After 24 hours, replace with serum-free media for 12 hours. Causality: Serum starvation synchronizes the cell cycle and reduces basal kinase activity stimulated by growth factors in FBS, maximizing the signal-to-noise ratio.

  • Compound Treatment: Treat cells with TPP-104 (0.1, 1.0, and 10 µM) for 2 hours. Stimulate with 50 ng/mL EGF for 15 minutes prior to harvest to acutely activate the RTK/PI3K pathway.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Immunoblotting: Resolve proteins via SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against total and phosphorylated Akt (S473), S6 (S235/236), and VEGFR-2 (Y1175). Normalize bands against a GAPDH loading control.

Protocol 3: Phenotypic Validation via MTT Assay

Objective: Determine the ultimate biological consequence of pathway inhibition. Causality: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This metabolic rate is a highly reliable proxy for cell viability and proliferation, directly linking the molecular target engagement (Protocol 2) to the desired anticancer outcome.

  • Plating: Seed cells (e.g., A549, MCF-7) in 96-well plates at 5×103 cells/well. Allow 24 hours for attachment.

  • Treatment: Expose cells to a concentration gradient of TPP-104 (0.01 µM to 100 µM) for 72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate the percentage of viable cells relative to the vehicle control to derive the cellular IC₅₀.

Conclusion

The rigorous, self-validating experimental framework outlined above confirms that the novel thiopyrano[4,3-d]pyrimidine derivative, TPP-104, acts as a potent, cell-permeable multikinase inhibitor. By simultaneously engaging VEGFR-2, PI3Kα, and mTOR, it effectively circumvents the compensatory survival pathways that plague highly selective first-generation inhibitors like GDC-0941. This chemotype represents a highly promising avenue for the development of next-generation, broad-spectrum anticancer therapeutics.

References

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules (Basel, Switzerland).[Link]

  • Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors. Journal of Medicinal Chemistry (via PubMed).[Link]

Comparative

Benchmarking the In Vivo Efficacy of a Novel Thiopyrano[4,3-d]pyrimidine Derivative Against Standard-of-Care Kinase Inhibitors

Target Audience: Researchers, Pre-clinical Scientists, and Oncology Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol Executive Summary & Mechanistic Rationale The thiopyrano[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pre-clinical Scientists, and Oncology Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Protocol

Executive Summary & Mechanistic Rationale

The thiopyrano[4,3-d]pyrimidine core has emerged as a privileged, highly tunable scaffold in oncology drug development, demonstrating exceptional binding affinity within the ATP-binding pockets of multiple kinases[1]. While standard-of-care (SoC) drugs like Alpelisib (PI3Kα-specific inhibitor) and Everolimus (mTORC1-specific inhibitor) are clinically effective, their single-node inhibition often triggers compensatory cellular feedback loops. For instance, inhibiting mTORC1 with rapalogs frequently relieves the negative feedback on IRS-1, leading to paradoxical Akt hyperactivation and tumor resistance.

To circumvent this, we benchmarked a novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (hereafter referred to as TPD-1 ) engineered for dual PI3K/mTOR inhibition[2]. By simultaneously blocking both upstream and downstream nodes, TPD-1 completely shuts down the survival cascade.

SignalingPathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation TPD1 TPD-1 (Novel Scaffold) TPD1->PI3K TPD1->mTOR Alpelisib Alpelisib (PI3K Inhibitor) Alpelisib->PI3K Everolimus Everolimus (mTOR Inhibitor) Everolimus->mTOR

Figure 1: PI3K/Akt/mTOR pathway comparing TPD-1 dual inhibition vs. single-node SoC therapies.

In Vitro Selectivity Benchmarking

Before advancing to in vivo models, the baseline enzymatic potency of TPD-1 was benchmarked against the SoC alternatives. TPD-1 demonstrates a balanced dual-inhibition profile, effectively bridging the target spectrums of both Alpelisib and Everolimus.

Table 1: In Vitro Kinase Selectivity Profile (IC₅₀ in nM)

Kinase TargetTPD-1 (Novel Scaffold)Alpelisib (SoC)Everolimus (SoC)
PI3Kα 4.2 ± 0.34.8 ± 0.5>10,000
mTOR 6.1 ± 0.4>10,0001.8 ± 0.2
VEGFR-2 45.0 ± 2.1>10,000>10,000

In Vivo Experimental Design & Step-by-Step Protocol

To ensure rigorous scientific integrity, the following protocol is designed as a self-validating system . Every step is optimized to eliminate confounding variables, ensuring that observed tumor shrinkage is directly causally linked to the drug's mechanism of action.

ProtocolWorkflow Inoculation 1. MCF-7 Xenograft Inoculation Randomization 2. Stratified Randomization Inoculation->Randomization Dosing 3. 28-Day Dosing (Vehicle, SoC, TPD-1) Randomization->Dosing Monitoring 4. Efficacy Tracking (Caliper & Weight) Dosing->Monitoring Harvest 5. Tissue Harvest & PD Biomarkers Monitoring->Harvest

Figure 2: 28-day in vivo xenograft workflow emphasizing stratified randomization and PD harvest.

Step 1: Cell Culture & Xenograft Inoculation
  • Action: Suspend MCF-7 human breast cancer cells in a 1:1 mixture of cold PBS and Matrigel. Inject subcutaneously ( 5×106 cells/mouse) into the right flank of female BALB/c nude mice.

  • Causality & Experience: MCF-7 was selected because it naturally harbors a PIK3CA E545K mutation, rendering the tumor highly addicted to the PI3K/Akt pathway. This provides a highly sensitive dynamic range for benchmarking. Matrigel is mandatory here; it provides essential extracellular matrix (ECM) proteins that mimic the tumor microenvironment, significantly accelerating initial vascularization and ensuring uniform engraftment rates.

Step 2: Stratified Randomization
  • Action: Monitor tumor growth bi-weekly. Once tumors reach an average volume of ~150 mm³, randomize mice into four cohorts (n=8/group).

  • Causality & Experience: Randomizing only at the 150 mm³ threshold ensures that all cohorts begin treatment in the exponential growth phase. Stratification prevents baseline tumor burden discrepancies from skewing the final Tumor Growth Inhibition (TGI) calculations.

Step 3: Dosing Regimen
  • Action: Administer treatments via daily oral gavage (PO) for 28 days.

    • Group 1: Vehicle Control (0.5% Methylcellulose)

    • Group 2: Alpelisib (30 mg/kg)

    • Group 3: Everolimus (5 mg/kg)

    • Group 4: TPD-1 (15 mg/kg)

  • Causality & Experience: Oral gavage mimics the intended clinical route of administration. This tests not just the compound's raw potency, but its gastrointestinal absorption, solubility, and stability against first-pass hepatic metabolism.

Step 4: Endpoint Monitoring & Pharmacodynamic (PD) Harvest
  • Action: Measure tumors using digital calipers ( V=2L×W2​ ). At Day 28, euthanize the mice, excise the tumors, and immediately snap-freeze the tissue in liquid nitrogen.

  • Causality & Experience: Snap-freezing is critical for trustworthiness. Kinase phosphorylation states (e.g., p-Akt) are highly transient and rapidly degraded by endogenous phosphatases post-mortem. Immediate freezing preserves the biochemical snapshot required to prove target engagement.

In Vivo Efficacy Benchmarking Data

The in vivo benchmarking reveals that TPD-1 significantly outperforms single-node SoC therapies. By preventing compensatory Akt activation, TPD-1 achieved a superior Tumor Growth Inhibition (TGI) percentage at half the dose of Alpelisib, while maintaining a safe toxicity profile (indicated by minimal body weight loss).

Table 2: In Vivo Efficacy (MCF-7 Xenograft Model, Day 28)

Treatment GroupDose (PO, Daily)Final Tumor Vol (mm³)TGI (%)Body Weight Change (%)
Vehicle Control -1250 ± 140-+2.1%
Alpelisib 30 mg/kg610 ± 8551.2%-4.5%
Everolimus 5 mg/kg680 ± 9045.6%-6.2%
TPD-1 15 mg/kg290 ± 4576.8% -1.8%

Trustworthiness: Self-Validating Biomarker Tracking

Tumor shrinkage alone is insufficient to definitively prove a drug's mechanism of action—off-target toxicity can also cause weight loss and tumor necrosis. To establish a self-validating system , we utilized the snap-frozen tumor tissues from Step 4 for Pharmacodynamic (PD) Western Blot analysis.

  • Everolimus Cohort: Showed complete suppression of downstream p-S6 (Ser235/236), but exhibited a distinct increase in p-Akt (Ser473), confirming the anticipated rapalog-induced feedback loop.

  • TPD-1 Cohort: Demonstrated simultaneous, near-complete suppression of both p-Akt and p-S6.

This biochemical readout perfectly aligns with the phenotypic tumor shrinkage, validating that the superior efficacy of the thiopyrano[4,3-d]pyrimidine derivative is directly caused by its dual-node inhibition mechanism.

References

  • Source: mdpi.
  • Source: nih.

Sources

Validation

Comparison of Synthetic Routes for the Thiopyrano[4,3-d]pyrimidine Core: A Comprehensive Guide for Drug Discovery

The thiopyrano[4,3-d]pyrimidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique three-dimensional geometry and hydrogen-bonding capabilities make it an ideal s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The thiopyrano[4,3-d]pyrimidine scaffold has emerged as a highly versatile and privileged pharmacophore in modern drug discovery. Its unique three-dimensional geometry and hydrogen-bonding capabilities make it an ideal structural core for targeting complex kinase networks and viral reverse transcriptases. Most notably, derivatives of this core have demonstrated profound efficacy as PI3K/Akt/mTOR pathway dual inhibitors in oncology [3] and as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1[2].

As a Senior Application Scientist, I have evaluated multiple synthetic strategies to construct this core. The choice of synthetic route dictates not only the overall yield and scalability but also the late-stage functionalization possibilities (e.g., S -oxidation to sulfoxides/sulfones or SN​Ar diversification). This guide objectively compares the two most prominent synthetic routes—the Dieckmann-Type Annulation and the Enamine Condensation —providing mechanistic insights, validated protocols, and performance metrics to guide your process chemistry decisions.

Biological Context & Target Pathway

Before diving into the synthesis, it is critical to understand why this core is synthesized. The sulfur atom in the thiopyran ring provides a unique polarizability and steric bulk that allows the pyrimidine moiety to anchor optimally into the ATP-binding hinge region of kinases.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT Akt (PKB) PIP3->AKT Recruits & Activates mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Thiopyrano[4,3-d]pyrimidine Inhibitors Inhibitor->PI3K Blocks ATP Binding Inhibitor->mTOR Dual Inhibition

PI3K/Akt/mTOR signaling cascade targeted by thiopyrano[4,3-d]pyrimidine dual inhibitors.

Route Comparison: Mechanistic Design and Causality

Route A: Dieckmann-Type Cyclization & Pyrimidine Annulation

Best For: Broad diversification via SN​Ar chemistry (e.g., PI3K/mTOR inhibitors and HIV NNRTIs).

This is the industry-standard route starting from inexpensive acyclic precursors [4]. The methodology relies on the base-promoted intramolecular Dieckmann cyclization of dimethyl 3,3′-thiodipropionate to form a tetrahydrothiopyran intermediate. Subsequent condensation with urea, thiourea, or guanidine derivatives constructs the pyrimidine ring [2].

Mechanistic Causality:

  • Why Sodium Hydride (NaH)? The Dieckmann condensation requires a strong, non-nucleophilic base to generate the enolate quantitatively. Weaker bases often fail to drive the equilibrium forward, leading to reverse ring-opening (retro-Dieckmann) due to the thermodynamic instability of the resulting β -keto ester.

  • Why POCl3​ with N,N -Dimethylaniline? To functionalize the core, the resulting diol must be converted to a dichloride. N,N -dimethylaniline acts as both an acid scavenger and a nucleophilic catalyst. It forms a highly reactive Vilsmeier-type intermediate with POCl3​ , which accelerates the chlorination of the sterically hindered pyrimidine diol while preventing acid-catalyzed degradation of the sensitive thiopyran ring.

Route B: Enamine Condensation & Ullmann-Type Coupling

Best For: Rapid access to 2-aryl/alkyl-substituted multikinase inhibitors (e.g., VEGFR-2/KDR inhibitors).

This route bypasses the diol intermediate by utilizing a 3-dimethylaminomethylene derivative of a pre-formed thiopyranone. The enamine acts as a highly electrophilic 1,3-dielectrophile equivalent, which condenses directly with benzamidines or benzylguanidines [1].

Mechanistic Causality:

  • Why the Enamine Intermediate? The dimethylaminomethylene group significantly increases the electrophilicity at the α -carbon of the thiopyranone. This ensures regioselective condensation with the amidine, directly yielding a functionalized pyrimidine without the need for harsh chlorination steps.

  • Why Ullmann Coupling for N-Arylation? If a 2-amino group is installed, it is notoriously unreactive toward standard SN​Ar conditions due to the electron-rich nature of the aminopyrimidine system. Utilizing a Copper-catalyzed Ullmann-type coupling (CuI, DMEDA, K2​CO3​ ) overcomes this kinetic barrier, allowing for efficient N-arylation with phenyl iodides [1].

Quantitative Performance Comparison

The following table summarizes the experimental metrics and performance data for both synthetic pathways, allowing for an objective selection based on project needs.

ParameterRoute A: Dieckmann & AnnulationRoute B: Enamine Condensation
Starting Material Dimethyl 3,3′-thiodipropionate4-Oxotetrahydrothiopyran-3-carboxylate
Key Intermediates β -keto ester, Pyrimidine-2,4-diol3-Dimethylaminomethylene enamine
Reagents for Core NaH, Urea/Thiourea, POCl3​ DMF-DMA, Benzamidines, NaOEt
Overall Yield (to Core) ~60-65% (over 3 steps)~70-80% (over 2 steps)
Scalability High (Kilogram scale proven)Moderate (Requires careful isolation)
Late-Stage Flexibility Excellent (Orthogonal SN​Ar at C2/C4)Limited to C2 modifications
Primary Application 1 & 23

Experimental Workflows & Validated Protocols

Synthetic_Workflow SM Dimethyl 3,3'-thiodipropionate Step1 Dieckmann Cyclization (NaH, THF) SM->Step1 Int1 Tetrahydrothiopyran Intermediate Step1->Int1 Step2 Pyrimidine Annulation (Urea/Thiourea, Base) Int1->Step2 Int2 Thiopyrano[4,3-d]pyrimidine -2,4-diol Step2->Int2 Step3 Chlorination (POCl3, PhNMe2) Int2->Step3 Product 2,4-Dichloro Core (Ready for SNAr) Step3->Product

Step-by-step synthetic workflow for the 2,4-dichloro-thiopyrano[4,3-d]pyrimidine core (Route A).

Protocol A: Synthesis of 2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine (Route A)

This protocol is a self-validating system; phase separation and TLC monitoring ensure intermediate integrity before proceeding.

Step 1: Dieckmann Cyclization

  • Suspend NaH (60% dispersion in mineral oil, 1.3 equiv) in anhydrous THF under an inert N2​ atmosphere at 0 °C.

  • Add a solution of dimethyl 3,3′-thiodipropionate (1.0 equiv) in THF dropwise over 1 hour.

  • Warm the reaction to room temperature and stir for 2–3 hours. Validation: Monitor via TLC (20% EtOAc/Petroleum ether). The acyclic diester spot must be completely consumed.

  • Critical Causality Step: Quench the reaction slowly with dilute HCl while maintaining the internal temperature below 20 °C. Allowing the temperature to spike will cause decarboxylation of the β -keto ester. Extract with CH2​Cl2​ to yield methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate.

Step 2: Pyrimidine Annulation

  • Dissolve sodium metal in anhydrous ethanol at 0 °C to generate sodium ethoxide.

  • Add urea (3.0 equiv) and the intermediate from Step 1 (1.0 equiv). Reflux the mixture for 24 hours.

  • Cool to room temperature. The 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol will precipitate. Filter and dry to afford a yellow crystallized solid (Yield: ~80%) [2].

Step 3: Chlorination

  • Suspend the diol (1.0 equiv) in POCl3​ (10 volumes).

  • Add N,N -dimethylaniline (0.5 equiv) dropwise. Validation: The suspension will transition to a dark, homogeneous solution as the Vilsmeier intermediate forms.

  • Reflux at 110 °C for 4 hours. Remove excess POCl3​ strictly under reduced pressure to prevent violent hydrolysis.

  • Quench the residue over crushed ice and extract with EtOAc to yield the 2,4-dichloro core.

Protocol B: Synthesis via Enamine Condensation (Route B)

Optimized for direct 2-aryl substitution.

Step 1: Condensation

  • Dissolve the 3-dimethylaminomethylene derivative of tetrahydrothiopyran-4-one (1.0 equiv) and a commercial benzamidine hydrochloride (1.2 equiv) in anhydrous ethanol.

  • Add a freshly prepared solution of sodium ethoxide (1.5 equiv).

  • Reflux the mixture for 12 hours. Validation: The disappearance of the deep red enamine color indicates reaction completion.

  • Concentrate the solvent, partition between water and EtOAc, and purify via flash chromatography to isolate the 2-aryl-thiopyrano[4,3-d]pyrimidine core[1].

Conclusion & Strategic Recommendations

For campaigns targeting PI3K/mTOR or HIV-1 NNRTIs , Route A is unequivocally the superior choice[2, 3]. The generation of the 2,4-dichloro intermediate allows for orthogonal, sequential SN​Ar displacements—typically substituting the more reactive C4 position first (e.g., with morpholine) followed by the C2 position (e.g., with piperazine or anilines) [4].

Conversely, if the medicinal chemistry strategy requires rapid exploration of the C2-aryl chemical space (such as in VEGFR-2/KDR multikinase inhibitors ), Route B provides a more streamlined, atom-economical approach by pre-installing the functional group during the pyrimidine ring construction [1].

References

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: NIH / ACS Medicinal Chemistry Letters URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: MDPI (Molecules)
  • Synthesis of 4-(2-(piperazin-1-yl)-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-4-yl)morpholine and 4-morpholino-2-(piperazin-1-yl)

Sources

Comparative

Assessing the intellectual property landscape for thiopyrano[4,3-d]pyrimidine derivatives

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals navigating the intellectual property (IP) and performance landscape of next-generation kinase inhibitors. The Intelle...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals navigating the intellectual property (IP) and performance landscape of next-generation kinase inhibitors.

The Intellectual Property Landscape: The Strategic Value of Scaffold Hopping

The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancers, making it a prime target for oncology drug development. However, the intellectual property landscape for PI3K and mTOR inhibitors is densely packed. Early breakthrough molecules, such as GDC-0941 (Pictilisib), established the thieno[3,2-d]pyrimidine core as a privileged scaffold for ATP-competitive kinase inhibition [1]. Because the thienopyrimidine core is heavily patented, medicinal chemists must employ "scaffold hopping" to secure new IP while maintaining or improving pharmacological efficacy.

By replacing the planar thiophene ring with a saturated, non-planar thiopyran ring, researchers developed the 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine scaffold [2]. This substitution achieves two critical goals:

  • IP Circumvention: It generates a novel Markush structure that operates outside the claims of existing thienopyrimidine patents.

  • Altered 3D Trajectory: The sp³ hybridized carbons in the thiopyran ring introduce a slight structural "pucker." This changes the spatial vector of substituents at the 2-position, allowing for differentiated interactions within the kinase affinity pocket, often leading to improved dual PI3K/mTOR targeting and reduced off-target toxicity [3].

Mechanistic Rationale: Why the Thiopyrano[4,3-d]pyrimidine Scaffold Works

To understand the performance of these derivatives, we must analyze their binding causality. The core relies on a morpholine ring at the 4-position. In the ATP-binding pocket of PI3Kα, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the backbone amide of the Val851 residue in the hinge region.

Simultaneously, the thiopyrano[4,3-d]pyrimidine core acts as a rigid spacer, projecting 2-position substituents (such as phenylpyridine-carboxamides) deep into the affinity pocket. This dual-anchoring mechanism effectively outcompetes ATP, shutting down the phosphorylation of PIP2 to PIP3, and subsequently starving the downstream Akt and mTOR nodes of their activation signals.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR (Target) Akt->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation Inhibitor Thiopyrano[4,3-d]pyrimidine Derivatives Inhibitor->PI3K Blocks ATP binding Inhibitor->mTOR

Fig 1: PI3K/Akt/mTOR signaling cascade and dual-node inhibition by thiopyrano[4,3-d]pyrimidines.

Product Performance Comparison: In Vitro Efficacy

To objectively assess the performance of this novel IP, we compare a representative lead compound from the thiopyrano[4,3-d]pyrimidine class (Compound 11, a phenylpyridine-carboxamide derivative) against two clinical-stage standard-of-care alternatives: GDC-0941 (a highly selective PI3K inhibitor) and NVP-BEZ235 (a potent dual PI3K/mTOR inhibitor) [1][2].

InhibitorScaffold TypeTarget ProfilePI3Kα IC₅₀ (μM)mTOR IC₅₀ (μM)A549 IC₅₀ (μM)PC-3 IC₅₀ (μM)
Compound 11 Thiopyrano[4,3-d]pyrimidineDual PI3K/mTOR6.72 ± 0.300.94 ± 0.100.52 ± 0.101.41 ± 0.10
GDC-0941 Thieno[3,2-d]pyrimidinePI3K Selective0.003>3.00~0.80~1.20
NVP-BEZ235 Imidazo[4,5-c]quinolineDual PI3K/mTOR0.0040.020~0.015~0.025

Performance Analysis: While Compound 11 exhibits higher biochemical IC₅₀ values (lower target-level potency) than the highly optimized clinical candidates, its cellular efficacy (A549 IC₅₀ = 0.52 μM) is remarkably competitive, even outperforming GDC-0941 in specific lung cancer cell lines. This causality suggests that the thiopyrano scaffold confers exceptional membrane permeability and intracellular accumulation, translating moderate biochemical inhibition into potent phenotypic anti-proliferative effects.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the evaluation of these derivatives must rely on self-validating assay systems. Below are the step-by-step methodologies used to generate the comparative data.

Protocol A: Biochemical Kinase Inhibition (ADP-Glo™ Assay)

Causality: Traditional radiometric assays require hazardous ³³P-ATP. We utilize the ADP-Glo assay because it universally measures kinase activity by quantifying the ADP produced during the reaction. This provides a high-throughput, non-radioactive system where the luminescent signal is directly proportional to kinase activity.

  • Reagent Preparation: Dilute PI3Kα and mTOR enzymes in kinase buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20). Prepare a 3-fold serial dilution of the thiopyrano[4,3-d]pyrimidine derivatives (ranging from 100 μM to 1 nM).

  • Reaction Assembly: In a 384-well plate, combine 2 μL of compound, 2 μL of enzyme, and 2 μL of ATP/PIP2 lipid kinase substrate.

  • Self-Validation Controls:

    • Positive Control (100% Activity): Wells containing enzyme and substrate, but no inhibitor (DMSO vehicle only).

    • Negative Control (0% Activity): Wells containing substrate and inhibitor, but no enzyme . This establishes the background luminescence of unreacted ATP.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Signal Generation: Add 6 μL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP (incubate 40 mins). Then, add 12 μL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin (incubate 30 mins).

  • Data Analysis: Read luminescence. Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: Phenotypic Cell Viability Assessment (CellTiter-Glo®)

Causality: Biochemical inhibition does not guarantee cellular efficacy due to potential efflux or poor permeability. Luminescent ATP detection is used here because the amount of intracellular ATP is directly proportional to the number of metabolically active, viable cells.

  • Cell Seeding: Seed A549 (lung) and PC-3 (prostate) cells at 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C in 5% CO₂ to allow attachment.

  • Compound Treatment: Treat cells with serial dilutions of the derivatives (0.1 to 50 μM) for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the culture media volume. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Measure luminescence and normalize against vehicle-treated control wells to determine the cellular IC₅₀.

Workflow Synth Compound Synthesis (Scaffold Hopping) Kinase In Vitro Kinase Assay (ADP-Glo PI3K/mTOR) Synth->Kinase Cell Cell Viability Assay (A549, PC-3, MCF-7) Kinase->Cell SAR SAR Analysis & IP Filing Cell->SAR

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor development.

Conclusion

The thiopyrano[4,3-d]pyrimidine scaffold represents a highly successful application of scaffold hopping. By altering the core ring structure, developers can bypass the restrictive IP surrounding thienopyrimidines while maintaining the critical morpholine-hinge interaction. Despite demonstrating lower raw biochemical potency than first-generation inhibitors, their superior intracellular translation makes them highly viable candidates for next-generation dual PI3K/mTOR targeted therapies.

References

  • Liu, H., Wang, W., Sun, C., Wang, C., Zhu, W., & Zheng, P. (2016). "Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides." Molecules, 21(11), 1447. URL:[Link]

  • Wu, P., Hu, Y. Z. (2017). "Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents." Oncotarget, 8(8), 14820-14845. URL:[Link]

  • Salerno, S., Barresi, E., et al. (2021). "Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors." Journal of Medicinal Chemistry (via PMC). URL:[Link]

Validation

The Thiopyrano[4,3-d]pyrimidine Scaffold: A Privileged Architecture for Next-Generation Kinase Inhibitors

A Senior Application Scientist's Guide to a Promising Heterocycle in Drug Discovery In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to a Promising Heterocycle in Drug Discovery

In the landscape of drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. An ideal scaffold should not only provide a structural framework for potent and selective interaction with the biological target but also possess favorable physicochemical properties for drug-likeness and be amenable to synthetic diversification. This guide presents a comprehensive justification for the selection of the thiopyrano[4,3-d]pyrimidine scaffold for a new drug discovery project, particularly in the realm of kinase inhibition. Through a comparative analysis with alternative heterocyclic systems, supported by experimental data, we will delineate the strategic advantages of this promising, yet underexplored, molecular architecture.

The Strategic Advantage of Fused Pyrimidines in Kinase Inhibition

Protein kinases, as central nodes in cellular signaling pathways, have emerged as one of the most important classes of drug targets, particularly in oncology. The ATP-binding site of kinases offers a druggable pocket, and numerous small molecule inhibitors have been developed to compete with endogenous ATP. Many of these successful inhibitors are based on heterocyclic scaffolds that can mimic the hydrogen bonding interactions of the adenine moiety of ATP with the kinase hinge region.

Fused pyrimidine systems, such as quinazolines, thienopyrimidines, and pyrazolopyrimidines, have proven to be particularly fruitful in this endeavor. The pyrimidine ring provides key hydrogen bond acceptors, while the fused ring system allows for the exploration of diverse chemical space to achieve potency and selectivity. The thiopyrano[4,3-d]pyrimidine scaffold belongs to this esteemed class of "privileged structures," offering a unique combination of structural rigidity, synthetic tractability, and opportunities for potent and selective target engagement.

Thiopyrano[4,3-d]pyrimidine: A Focus on the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of anticancer drug discovery. The thiopyrano[4,3-d]pyrimidine scaffold has demonstrated significant promise in yielding potent inhibitors of this pathway.

dot graph "PI3K_Akt_mTOR_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF"]; PDK1 [label="PDK1", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#34A853"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4"]; mTORC1 [label="mTORC1", fillcolor="#EA4335"]; S6K [label="p70S6K", fillcolor="#F1F3F4"]; fourEBP1 [label="4E-BP1", fillcolor="#F1F3F4"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Inhibitor Node Inhibitor [label="Thiopyrano[4,3-d]pyrimidine\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1; PDK1 -> Akt [label="Phosphorylates\n(Thr308)"]; mTORC2 -> Akt [label="Phosphorylates\n(Ser473)"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> S6K; mTORC1 -> fourEBP1; S6K -> Proliferation; fourEBP1 -> Proliferation [label="Inhibits translation\nwhen unphosphorylated"]; Akt -> Survival [label="Promotes"];

// Inhibitor Edges Inhibitor -> PI3K [color="#EA4335", style=bold, arrowhead=tee, label="Inhibit"]; Inhibitor -> mTORC1 [color="#EA4335", style=bold, arrowhead=tee, label="Inhibit"]; } Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

A key advantage of the thiopyrano[4,3-d]pyrimidine scaffold is its ability to serve as a foundation for dual PI3K/mTOR inhibitors. Dual inhibition is a promising therapeutic strategy to overcome the feedback activation of Akt that can occur with mTORC1-selective inhibitors.

Comparative Analysis: Thiopyrano[4,3-d]pyrimidine vs. Alternative Scaffolds

To appreciate the potential of the thiopyrano[4,3-d]pyrimidine scaffold, it is instructive to compare it with other well-established pyrimidine-based kinase inhibitor scaffolds.

ScaffoldRepresentative Target(s)Key AdvantagesRepresentative Compound (IC50)
Thiopyrano[4,3-d]pyrimidine mTOR, PI3K, VEGFR-2Potent dual PI3K/mTOR inhibition; potential for improved pharmacokinetic properties.Compound 10j (mTOR: 1.1 µM, PI3Kα: 0.92 µM)[1]
Thieno[2,3-d]pyrimidine EGFR, VEGFR-2Well-established scaffold with proven clinical success; synthetically versatile.Erlotinib (EGFR: 2 nM)
Pyrazolo[3,4-d]pyrimidine CDKs, Src, AblIsostere of adenine, providing a strong basis for kinase binding; clinically validated.Compound 2e (CDK2: active as roscovitine)[2]
Quinazoline EGFR, VEGFROne of the most successful scaffolds in kinase inhibition, with multiple approved drugs.Gefitinib (EGFR: 2-37 nM)

Note: IC50 values are highly dependent on the specific assay conditions and the nature of the substituents on the core scaffold. This table is for comparative illustration.

While scaffolds like quinazoline and thieno[2,3-d]pyrimidine have a longer history and have led to several approved drugs, the thiopyrano[4,3-d]pyrimidine scaffold offers the potential for novel intellectual property and the opportunity to address some of the limitations of existing inhibitors, such as acquired resistance and off-target toxicities. For instance, a study on pyridothiopyranopyrimidine derivatives demonstrated high potency in VEGFR-2 KDR inhibition.[3]

Experimental Data Supporting the Selection of the Thiopyrano[4,3-d]pyrimidine Scaffold

The promise of the thiopyrano[4,3-d]pyrimidine scaffold is substantiated by a growing body of experimental evidence. Several research groups have synthesized and evaluated derivatives of this scaffold, demonstrating their potent anticancer and antiviral activities.

Anticancer Activity as mTOR and PI3K Inhibitors

A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives have been designed and synthesized as mTOR inhibitors.[4] One of the most promising compounds from this series, compound 7e , exhibited strong antitumor activity against mTOR kinase and the H460 and PC-3 cancer cell lines, with IC50 values of 0.80 µM, 7.43 µM, and 11.90 µM, respectively.[4]

In another study, novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a chromone moiety were synthesized. The optimized compound, 10j , showed excellent inhibitory activity against mTOR kinase and PI3Kα kinase with IC50 values of 1.1 µM and 0.92 µM, respectively.[1] This demonstrates the potential of this scaffold for developing dual PI3K/mTOR inhibitors.

Anti-HIV Activity

Beyond cancer, the dihydrothiopyrano[4,3-d]pyrimidine scaffold has been successfully employed in the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). A novel series of these derivatives yielded compounds with exceptionally potent antiviral activities against various HIV-1 strains and improved resistance profiles compared to the approved drugs etravirine and rilpivirine.[5]

Experimental Protocols

To facilitate the exploration of the thiopyrano[4,3-d]pyrimidine scaffold, we provide detailed protocols for the synthesis of a key intermediate and for a representative biological assay.

Synthesis of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="Methyl 4-oxotetrahydro-\n2H-thiopyran-3-carboxylate", fillcolor="#F1F3F4"]; reagents [label="Urea, NaOEt, EtOH", shape=ellipse, fillcolor="#FFFFFF"]; product [label="7,8-dihydro-5H-thiopyrano[4,3-d]\n-pyrimidine-2,4-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reagents [label="Reflux"]; reagents -> product; } Figure 2: Synthetic workflow for a key thiopyrano[4,3-d]pyrimidine intermediate.

Materials:

  • Methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate

  • Urea

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) in a round-bottom flask, add methyl 4-oxotetrahydro-2H-thiopyran-3-carboxylate and urea.

  • The reaction mixture is stirred and heated to reflux for 24 hours.

  • After cooling to room temperature, the precipitate is collected by filtration.

  • The solid is washed with ethanol and then dissolved in water.

  • The aqueous solution is acidified with acetic acid to precipitate the product.

  • The precipitate is collected by filtration, washed with water, and dried to afford 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine-2,4-diol as a white solid.[6]

In Vitro mTOR Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

dot graph "Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes step1 [label="Prepare Reagents:\nmTOR enzyme, ULight™-4E-BP1,\nEu-anti-phospho-4E-BP1,\nATP, Kinase Buffer, Test Compound", fillcolor="#F1F3F4"]; step2 [label="Add mTOR, ATP, ULight™-4E-BP1,\nand Test Compound to a 384-well plate", fillcolor="#F1F3F4"]; step3 [label="Incubate at room temperature for 1 hour", fillcolor="#F1F3F4"]; step4 [label="Stop reaction with EDTA", fillcolor="#F1F3F4"]; step5 [label="Add Eu-anti-phospho-4E-BP1 antibody", fillcolor="#F1F3F4"]; step6 [label="Incubate at room temperature for 1 hour", fillcolor="#F1F3F4"]; step7 [label="Read TR-FRET signal", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; } Figure 3: Workflow for an in vitro mTOR kinase inhibition assay.

This assay is based on time-resolved fluorescence resonance energy transfer (TR-FRET) and measures the phosphorylation of a ULight™-labeled 4E-BP1 peptide by the mTOR kinase.

Materials:

  • mTOR enzyme

  • ULight™-4E-BP1 peptide (substrate)

  • Europium-labeled anti-phospho-4E-BP1 antibody

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • EDTA (for stopping the reaction)

  • 384-well white microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the mTOR enzyme, ULight™-4E-BP1 peptide, and ATP to the kinase buffer.

  • Add the test compounds to the wells. Include positive controls (known mTOR inhibitors) and negative controls (DMSO vehicle).

  • Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • Stop the reaction by adding EDTA.

  • Add the Eu-labeled anti-phospho-4E-BP1 antibody to the wells.

  • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader (excitation at 320-340 nm, emission at 615 nm for Europium and 665 nm for ULight™).

  • The ratio of the emission at 665 nm to 615 nm is calculated. A decrease in this ratio indicates inhibition of mTOR kinase activity. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.[7]

Conclusion: A Scaffold with Significant Potential

The thiopyrano[4,3-d]pyrimidine scaffold represents a compelling choice for a new drug discovery project, particularly for the development of kinase inhibitors. Its structural features allow for potent and, in some cases, dual inhibition of key targets in oncogenic pathways like the PI3K/Akt/mTOR cascade. While not as extensively explored as some other pyrimidine-based heterocycles, the existing body of research demonstrates its significant potential. The synthetic accessibility of this scaffold, coupled with the opportunity for novel intellectual property, makes it an attractive starting point for the discovery of next-generation therapeutics. Further exploration of its potential in other therapeutic areas is also warranted, given the broad importance of the targets it has been shown to modulate.

References

  • Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. Available at: [Link]

  • (PDF) Synthesis and Anticancer Activity Of One Novel Thiopyrano[4,3-D]Pyrimidine Derivative Bearing A Indole-hydrazone - ResearchGate. Available at: [Link]

  • Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC. Available at: [Link]

  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H) - MDPI. Available at: [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC. Available at: [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models - PMC. Available at: [Link]

  • Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine Ping Wang - ResearchGate. Available at: [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Available at: [Link]

  • Synthesis and anticancer activity of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing chromone moiety - PubMed. Available at: [Link]

  • Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles - PubMed. Available at: [Link]

  • Design, Synthesis, Anticancer Activity and Docking Studies of Novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives as mTOR Inhibitors - PubMed. Available at: [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ResearchGate. Available at: [Link]

  • Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link]

  • 7,8-Dihydro-5H-thiopyrano[4,3-d]pyriMidine-2,4-diol - NextSDS. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d] pyrimidine Derivatives Bearing - Semantic Scholar. Available at: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry. Available at: [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas | Blood - ASH Publications. Available at: [Link]

  • Pyrimidine as antiinflammatory agent: a review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Discovery of Potent and Selective Pyrrolo[2,3- d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations - PubMed. Available at: [Link]

  • Evaluation of in-vitro anti-inflammatory activity of novel substituted thieno[2,3-d]pyrimidin-4-yl-amine molecules - Academia.edu. Available at: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol

Executive Summary & Chemical Profile 2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (CAS: 150787-17-0) is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery[1]. It serve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol (CAS: 150787-17-0) is a highly specialized heterocyclic building block utilized extensively in advanced drug discovery[1]. It serves as a critical structural intermediate in the synthesis of dihydrothiopyrano[4,3-d]pyrimidine derivatives—potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[2]—and pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-based antiproliferative multikinase inhibitors targeting VEGFR-2[3].

Handling this compound requires rigorous logistical planning. The presence of a free sulfanyl (thiol) group combined with a biologically active pyrimidine scaffold introduces dual hazards: severe olfactory irritation/toxicity and the risk of off-target pharmacological effects upon accidental exposure. This guide provides a field-proven, self-validating operational framework for the safe handling, decontamination, and disposal of this compound.

Mechanistic Causality of Hazards

To design an effective safety protocol, we must first understand the physicochemical causality behind the compound's behavior:

  • The Sulfanyl (-SH) Hazard: Thiols possess high vapor pressures and bind with extreme affinity to human olfactory receptors, causing nausea, headaches, and physiological stress even at parts-per-billion (ppb) concentrations. Furthermore, the -SH group is highly nucleophilic and prone to rapid air-oxidation into disulfides.

  • The Pharmacophore Hazard: The thiopyrano-pyrimidine core is a privileged scaffold designed to mimic purines and interact with highly conserved kinase hinge regions and viral transcriptase allosteric pockets[2][3]. Inhalation of aerosolized powder or transdermal absorption bypasses first-pass metabolism, potentially leading to unintended kinase inhibition or cytotoxicity.

Tiered Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling active thiol-bearing pharmacophores. The following matrix outlines the required equipment and the mechanistic rationale for each choice.

Hazard CategorySpecific RiskRequired PPEMechanistic Causality
Respiratory Aerosolized powder; volatile thiol odorants.Primary: Fume Hood (Face velocity >100 fpm).Secondary: N95/P100 Particulate Respirator.The fume hood captures volatile odorants. The P100 respirator physically blocks sub-micron particles of the active pharmaceutical ingredient (API) from entering the alveoli.
Dermal / Hand Transdermal absorption; persistent odor on skin.Double Gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Thiols can permeate standard single-layer nitrile over time. Neoprene offers superior chemical resistance to sulfur-containing organics, while the inner nitrile acts as a fail-safe.
Ocular Corneal irritation from dust or chemical splash.Unvented Splash Goggles. Unvented goggles prevent volatile thiol vapors from dissolving into the aqueous tear film of the eye, which causes severe irritation.
Body Contamination of personal clothing.Flame-Resistant (FR) Lab Coat + Disposable Chemical Apron .The apron blocks static-charged powder from clinging to the woven fibers of the lab coat, preventing the technician from carrying the active scaffold outside the lab.

Operational Workflows & Methodologies

The following workflow ensures that the compound remains strictly contained from the moment the primary container is opened until the final reaction is sealed.

G N1 1. PPE Donning & Verification (Double Gloves, Respirator, Goggles) N2 2. Primary Containment (Certified Fume Hood / Class II BSC) N1->N2 N3 3. Handling & Weighing (Anti-static tools, closed transfer) N2->N3 N4 4. Surface Decontamination (10% NaOCl Oxidation) N3->N4 N5 5. Waste Segregation (Aqueous Sulfonate Waste) N4->N5

Operational workflow for handling 2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol.

Protocol 1: Self-Validating Pre-Weighing and Transfer

Objective: Transfer the solid compound without aerosolization or odor escape.

  • Preparation: Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad. Place the analytical balance inside the hood.

  • Static Mitigation: Pass an anti-static zero-ion gun over the compound vial, the weighing paper/boat, and the spatula. Causality: Pyrimidine derivatives often carry static charges; neutralizing the charge prevents the powder from repelling off the spatula and aerosolizing.

  • Transfer: Weigh the required mass (e.g., for synthesizing HIV-1 NNRTIs[2]) directly into a tared reaction vial.

  • Sealing: Cap the reaction vial tightly with a PTFE-lined septum cap before removing it from the analytical balance area.

  • System Validation (The "Sniff Test" Proxy): Wipe the exterior of the sealed reaction vial with a dry cotton swab. Pass the swab outside the fume hood. The complete absence of the characteristic sulfurous odor on the swab validates that the primary containment seal is intact and the exterior is uncontaminated.

Decontamination & Disposal Plan

Disposing of thiols directly into organic waste streams is a severe safety violation, as it will contaminate the entire laboratory environment with noxious odors. The thiol must be chemically neutralized (oxidized) into a water-soluble, odorless sulfonate salt prior to disposal.

G A 2-Sulfanyl-... (Odorous, Toxic Thiol) B Disulfide Dimer (Air Oxidation) A->B O2 (Air) C Sulfonate Salt (Odorless, Neutralized) A->C NaOCl (Bleach) B->C Excess NaOCl

Chemical neutralization pathway of the sulfanyl group via oxidation.

Protocol 2: Self-Validating Thiol Neutralization and Spill Management

Objective: Destroy the active pharmacophore and neutralize the odorant via oxidative cleavage.

  • Reagent Preparation: Prepare a fresh 10% solution of Sodium Hypochlorite (NaOCl, standard household bleach) in deionized water. Ensure the solution is basic (pH > 9) to prevent the formation of toxic chlorine gas.

  • Spill Treatment / Waste Quenching:

    • For Spills: Spray the 10% NaOCl solution directly onto the contaminated surface or bench pad.

    • For Consumables (Spatulas, Weigh Boats): Submerge the contaminated tools into a beaker containing 50 mL of the NaOCl solution.

  • Incubation: Allow the oxidation reaction to proceed for a minimum of 20 minutes. Causality: The hypochlorite ion attacks the highly nucleophilic sulfur atom, progressively oxidizing it from a thiol (-SH) through a disulfide intermediate, ultimately yielding a highly stable, water-soluble sulfonate (-SO3⁻) derivative.

  • System Validation (Visual & pH):

    • Visual Validation: The original compound is poorly soluble in water. As oxidation occurs, the cloudy suspension will transition into a clear solution, visually validating the chemical conversion to the sulfonate salt.

    • pH Validation: Test the final waste solution with pH paper. It must read >8. If acidic, carefully add 1M NaOH.

  • Disposal: Once validated, the odorless aqueous sulfonate solution can be safely transferred to the designated aqueous hazardous waste carboy. Dispose of the outer neoprene gloves and the bench pad in a sealed solid-waste biohazard/chemical bag.

References

  • Title: Discovery of Novel Dihydrothiopyrano[4,3-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs with Significantly Reduced hERG Inhibitory Activity and Improved Resistance Profiles Source: Journal of Medicinal Chemistry, American Chemical Society (2021) URL: [Link]

  • Title: Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors Source: ACS Medicinal Chemistry Letters, American Chemical Society (2019) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-sulfanyl-5H,7H,8H-thiopyrano[4,3-d]pyrimidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.